molecular formula C13H19NO B11744812 (2-Amino-5-phenylcyclohexyl)methanol

(2-Amino-5-phenylcyclohexyl)methanol

Cat. No.: B11744812
M. Wt: 205.30 g/mol
InChI Key: LUMAPUYZQIKJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-phenylcyclohexyl)methanol (CAS 195190-88-6) is a chiral cyclohexane derivative of interest in synthetic organic and medicinal chemistry. This compound, with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, features both amino and hydroxymethyl functional groups on a substituted cyclohexane ring, making it a valuable scaffold and building block . The specific stereochemistry is critical for its application; one form is characterized as the cis-(2-amino-trans-5-phenyl-cyclohexyl) derivative . The presence of multiple functional groups allows for further chemical modifications, enabling researchers to explore its utility in various contexts. This compound is supplied as a high-purity solid, and for convenience, the hydrochloride salt (CAS 1212211-92-1) is also available . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers can request a quote and purchase small or large quantities to fulfill their R&D needs .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2-amino-5-phenylcyclohexyl)methanol

InChI

InChI=1S/C13H19NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9,14H2

InChI Key

LUMAPUYZQIKJQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)CO)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of (2-Amino-5-phenylcyclohexyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-5-phenylcyclohexyl)methanol—specifically its (1R,2S,5S) stereoisomer—is a highly specialized, rigid scaffold utilized extensively in modern medicinal chemistry. It serves as a critical pharmaceutical intermediate in the synthesis of advanced polycyclic carbamoylpyridone derivatives, which function as potent HIV integrase inhibitors (e.g., analogs of Cabotegravir and Dolutegravir)[1]. The 1,2,5-trisubstituted cyclohexane ring provides the exact spatial vectoring required for tight binding within the viral integrase active site[2].

This whitepaper details the stereochemical rationale, retrosynthetic strategy, and validated step-by-step laboratory protocols required to synthesize this compound with high diastereoselectivity.

Stereochemical and Conformational Analysis

The biological efficacy of downstream integrase inhibitors relies entirely on the precise relative stereochemistry of the cyclohexane ring. The target isomer is defined as [(1R,2S,5S)-2-amino-5-phenylcyclohexyl]methanol. Understanding the 3D conformation is critical before attempting synthesis:

  • C5 Phenyl Group (The Anchor): Due to its significant A-value, the phenyl group exclusively occupies the equatorial position to minimize 1,3-diaxial interactions. In the (5S) configuration, we define this vector as the "DOWN" face.

  • C2 Amino Group: To satisfy the (2S) configuration relative to (5S), the amino group must be "UP". This creates a 1,4-trans relationship with the phenyl group. Consequently, the amino group also occupies an equatorial position, resulting in a highly stable diequatorial 1,4-trans system.

  • C1 Hydroxymethyl Group: The (1R) configuration places the hydroxymethyl group "UP", making it cis to the amino group (1,2-cis). Because the C2 amino group is equatorial, the C1 hydroxymethyl group is forced into the axial position.

Conformation Target (1R,2S,5S)-Isomer Stable Chair Conformation Sub1 C5: Phenyl Group Equatorial (DOWN) Target->Sub1 Sub2 C2: Amino Group Equatorial (UP) Target->Sub2 Sub3 C1: Hydroxymethyl Group Axial (UP) Target->Sub3 Sub1->Sub2 1,4-trans (Diequatorial) Sub2->Sub3 1,2-cis (Eq-Ax)

Figure 1: Conformational analysis and relative stereochemistry in the chair form.

Retrosynthetic Strategy & Workflow

The synthesis of the 1,2,5-trisubstituted system is most logically approached from a symmetric precursor: 4-phenylcyclohexanone .

  • Regioselective Functionalization: Methoxycarbonylation of the ketone yields a

    
    -keto ester.
    
  • Stereoselective Amination: Conversion of the ketone to an oxime, followed by directed catalytic hydrogenation, establishes the crucial cis-1,2-amino ester relationship.

  • Global Reduction: Reduction of the ester yields the target amino alcohol.

Synthesis A 4-Phenylcyclohexanone (Starting Material) B Methyl 2-oxo-5-phenyl cyclohexanecarboxylate A->B (MeO)2CO, NaH THF, Reflux C Methyl 2-(hydroxyimino)-5-phenyl cyclohexanecarboxylate B->C NH2OH·HCl, NaOAc MeOH, RT D Methyl cis-2-amino-trans-5-phenyl cyclohexanecarboxylate C->D H2, PtO2 AcOH, 50 psi E (2-Amino-5-phenylcyclohexyl) methanol D->E LiAlH4 THF, 0°C to RT

Figure 2: Four-step synthetic workflow for this compound.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the four-step sequence, providing self-validating analytical markers for each stage.

StepReactionReagents & ConditionsTemp / TimeExpected YieldKey Analytical Marker
1 Methoxycarbonylation(MeO)₂CO, NaH, THF65 °C / 12 h75–80%IR: Ester C=O at 1740 cm⁻¹
2 Oxime FormationNH₂OH·HCl, NaOAc, MeOH25 °C / 4 h85–90%IR: C=N stretch at 1670 cm⁻¹
3 Stereoselective HydrogenationH₂ (50 psi), PtO₂, AcOH25 °C / 24 h70–75%IR: N-H stretch ~3350 cm⁻¹
4 Ester ReductionLiAlH₄, THF0–25 °C / 6 h80–85%IR: Aliphatic C-O ~1050 cm⁻¹

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-oxo-5-phenylcyclohexanecarboxylate
  • Procedure: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.2 eq) and anhydrous THF. Add dimethyl carbonate (3.0 eq) and heat the suspension to reflux. Add a solution of 4-phenylcyclohexanone (1.0 eq) in THF dropwise over 1 hour. Stir at reflux for 12 hours.

  • Workup: Cool to 0 °C and carefully quench with glacial acetic acid until gas evolution ceases. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: Dimethyl carbonate acts as both the electrophile and a co-solvent. NaH irreversibly deprotonates the ketone, driving the equilibrium. Quenching with acetic acid rather than aqueous mineral acids is a critical self-validating step to prevent premature hydrolysis and decarboxylation of the sensitive

    
    -keto ester.
    
Step 2: Synthesis of Methyl 2-(hydroxyimino)-5-phenylcyclohexanecarboxylate
  • Procedure: Dissolve the crude

    
    -keto ester in methanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Stir at 25 °C for 4 hours.
    
  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate to yield the oxime as a white solid.

  • Causality & Validation: Converting the ketone to an oxime prevents over-alkylation and dimerization during the subsequent reductive amination step. The reaction is self-validating via TLC; the starting ketone (R_f ~0.6) is completely consumed, replaced by a more polar, UV-active spot (R_f ~0.4).

Step 3: Stereoselective Hydrogenation
  • Procedure: Dissolve the oxime in glacial acetic acid. Add PtO₂ (Adams' catalyst, 10 mol%). Hydrogenate the mixture in a Parr shaker at 50 psi H₂ for 24 hours at room temperature.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Causality & Validation: This is the stereochemistry-defining step. Acetic acid protonates the intermediate imine, significantly increasing its electrophilicity. The bulky C5 phenyl group locks the ring conformation, directing hydride delivery from the less hindered face. This forces the newly formed amino group into the thermodynamically stable equatorial position (trans to the phenyl group).

Step 4: Reduction to this compound
  • Procedure: Dissolve the amino ester in anhydrous THF and cool to 0 °C. Carefully add LiAlH₄ (2.0 eq) in small portions. Stir at 0 °C for 1 hour, then warm to 25 °C and stir for an additional 5 hours.

  • Workup (Fieser Method): Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O. Stir vigorously until a white, granular precipitate forms. Filter the salts through Celite and wash thoroughly with hot THF. Concentrate the filtrate to yield the target amino alcohol.
  • Causality & Validation: LiAlH₄ is required to fully reduce the ester to the primary alcohol without affecting the cyclohexane ring. The use of the Fieser workup is a hallmark of experienced synthesis; it prevents the formation of unfilterable, gelatinous aluminum hydroxide emulsions, ensuring high recovery of the polar amino alcohol product. The product can subsequently be treated with HCl in dioxane to precipitate the highly stable hydrochloride salt[1].

Analytical Characterization (NMR Diagnostics)

Validating the stereochemistry of the final product relies heavily on ¹H NMR coupling constants (


-values):
  • C1-H (Equatorial): The proton attached to the carbon bearing the hydroxymethyl group is equatorial.

  • C2-H (Axial): The proton attached to the carbon bearing the amino group is axial.

  • Diagnostic Marker: The coupling constant between C1-H(eq) and C2-H(ax) will be small (

    
     Hz). If the relationship were 1,2-trans (diequatorial or diaxial), a large trans-diaxial coupling (
    
    
    
    Hz) would be observed. The presence of the small coupling constant definitively proves the synthesized 1,2-cis relationship.

References

1.[1] Title: EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity Source: Google Patents URL: 2.[2] Title: US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide Source: Google Patents URL:

Sources

Stereoselective Synthesis of Cis/Trans Isomers of (2-Amino-5-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic & Practical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Importance

(2-Amino-5-phenylcyclohexyl)methanol represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with opioid receptor agonists, neurokinin antagonists, and chiral auxiliaries used in asymmetric synthesis. The molecule features three stereocenters (C1, C2, C5), creating a complex stereochemical landscape of eight possible isomers.

The biological activity of this scaffold is strictly governed by its conformational lock. The C5-phenyl group typically acts as a "conformation anchor," preferring the equatorial position to minimize 1,3-diaxial strain (


-value 

2.8 kcal/mol). Consequently, the synthetic challenge lies in controlling the relative stereochemistry of the C1-hydroxymethyl and C2-amino groups relative to this anchor.

This guide details a divergent stereoselective protocol starting from 4-phenylcyclohexanone. It prioritizes the synthesis of the cis-1,2-amino-alcohol motif, which is most relevant for bidentate chelation and receptor binding, while providing the mechanistic levers to access trans-isomers.

Retrosynthetic Analysis & Conformational Logic

To achieve high stereocontrol, we avoid direct hydrogenation of aromatic precursors (e.g., 2-amino-5-phenylbenzoic acid), which often yields intractable diastereomeric mixtures. Instead, we utilize a stepwise functionalization of the cyclohexane ring.

The Strategy:

  • Anchor: 4-Phenylcyclohexanone (commercially available).

  • C1-Functionalization: Regioselective

    
    -keto ester formation.
    
  • C2-Amination: Stereocontrolled reductive amination.

  • Resolution: Reduction to the amino alcohol.

Conformational Control (The "Anchor" Effect)

The phenyl group at C5 dictates the ring conformation. In the lowest energy chair conformation, the phenyl group is equatorial.

  • Target: (1R, 2R, 5R)-isomer (example).

  • Key Interaction: Minimizing

    
     strain between the C1-substituent and the C2-amino group.
    

Retrosynthesis Target This compound (Target Scaffold) Intermediate1 Methyl 2-amino-5-phenylcyclohexane-1-carboxylate (Stereocenter Establishment) Target->Intermediate1 LiAlH4 Reduction (Retention of config) Intermediate2 Methyl 2-oxo-5-phenylcyclohexane-1-carboxylate (Regioselective Acylation) Intermediate1->Intermediate2 Reductive Amination (Stereodivergent Step) StartingMaterial 4-Phenylcyclohexanone (Commercial Starting Material) Intermediate2->StartingMaterial Mander's Reagent (C-Acylation)

Figure 1: Retrosynthetic logic relying on thermodynamic equilibration of the ketone intermediate.

Detailed Experimental Protocol
Phase 1: Regioselective C-Acylation

Objective: Install the C1-carbon source (ester) adjacent to the ketone. Mechanism: Thermodynamic enolate formation favors the position distal to the phenyl group if steric hindrance is high, but in 4-substituted cyclohexanones, regioselectivity is driven by the stability of the


-keto ester.

Protocol:

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), LDA (1.1 eq), Methyl cyanoformate (Mander's Reagent, 1.2 eq), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under

    
    .
    
  • Procedure:

    • Cool THF solution of LDA to -78°C.

    • Add 4-phenylcyclohexanone dropwise over 30 min. Stir for 1 h to ensure complete enolization.

    • Add methyl cyanoformate (Mander's reagent) rapidly (to favor C-acylation over O-acylation).

    • Warm to 0°C over 2 hours.

    • Quench with saturated

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Checkpoint:

    
     NMR should show the enol tautomer of the 
    
    
    
    -keto ester.
Phase 2: Stereoselective Reductive Amination (The Critical Step)

Objective: Install the amine at C2 while controlling the C1/C2 relative stereochemistry. Stereochemical Outcome:

  • Route A (Cis-Selective): Uses ammonium acetate and

    
    . The hydride attacks the iminium ion from the less hindered face (axial attack), pushing the amine equatorial. However, in 
    
    
    
    -amino esters, chelation often dictates the outcome.
  • Route B (Trans-Selective): Crystallization-induced dynamic resolution (CIDR) using a chiral amine (e.g., (S)-Phenylethylamine).

Protocol (Route A - Direct Reductive Amination):

  • Reagents:

    
    -Keto ester from Phase 1 (1.0 eq), 
    
    
    
    (10 eq),
    
    
    (1.5 eq), MeOH.
  • Procedure:

    • Dissolve keto-ester in MeOH.[1] Add

      
       and stir at RT for 2 hours (Imine formation).
      
    • Cool to 0°C. Add

      
       portion-wise.
      
    • Stir for 16 hours.

  • Observation: This typically yields the cis-amino ester (amino and ester groups syn) due to intramolecular H-bonding in the intermediate enamine/imine.

Phase 3: Global Reduction to Amino Alcohol

Objective: Convert the ester to the primary alcohol without epimerization.

Protocol:

  • Reagents:

    
     (2.5 eq), THF.
    
  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add the amino-ester (dissolved in THF) dropwise.

    • Reflux for 4 hours.[2]

    • Fieser Quench: Add

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      . Filter the granular precipitate.[3]
  • Yield: Typically 85-92%.

Stereochemical Validation & Data Analysis

The stereochemistry must be validated using NOESY (Nuclear Overhauser Effect Spectroscopy).

Table 1: Expected NOESY Correlations for Isomers

Isomer ConfigurationC5-Phenyl PositionC1-CH2OH PositionC2-NH2 PositionKey NOE Signal
Isomer A (1,2-cis, 1,5-trans) EquatorialEquatorialAxialH1 (Axial)

H5 (Axial)
Isomer B (1,2-trans, 1,5-trans) EquatorialEquatorialEquatorialH1 (Axial)

H2 (Axial)
Isomer C (All-cis) EquatorialAxialEquatorialH1 (Eq)

H2 (Axial) (Weak)

Note: The "Phenyl-Anchor" theory assumes the phenyl group remains equatorial (


 chair). If H5 is axial (triplet of triplets with large 

values ~11-12 Hz), the phenyl is equatorial.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the bifurcation point where process conditions dictate the cis/trans ratio.

ReactionMechanism KetoEster β-Keto Ester (Intermediate) Imine Imine/Enamine Transient Species KetoEster->Imine + NH4OAc TS_Chelated Chelated TS (Internal H-Bond) Imine->TS_Chelated MeOH (Protic) TS_Open Open TS (Steric Control) Imine->TS_Open Bulky Hydride / Lewis Acid CisEster Cis-Amino Ester (Major Product via Chelation) TS_Chelated->CisEster Hydride Attack TransEster Trans-Amino Ester (Minor Product) TS_Open->TransEster Hydride Attack

Figure 2: Mechanistic divergence in the reductive amination step. Protic solvents favor the chelated transition state leading to cis-selectivity.

Troubleshooting & Optimization
  • Problem: Low diastereoselectivity (dr < 3:1).

    • Solution: Switch from

      
       to 
      
      
      
      in dichloroethane. The triacetoxyborohydride is milder and often enhances chelation-controlled reduction.
  • Problem: Over-reduction or side reactions.

    • Solution: Ensure the intermediate imine is fully formed before adding the hydride. Monitor by IR (disappearance of ketone C=O at ~1715 cm⁻¹).

  • Purification: The amino-alcohol isomers often separate well on amine-functionalized silica gel or via recrystallization of their HCl salts.

References
  • Stereoselective Synthesis of Cyclic Amino Acids

    • Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids.[4]

    • Source: NIH / Molecules.
    • URL:[Link]

  • Conformational Analysis of Phenyl-Cyclohexane Derivatives

    • Title: Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid.[5]

    • Source: NIH / J Org Chem.
    • URL:[Link]

  • General Reductive Amination Protocols

    • Title: Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination.[6]

    • Source: American Chemical Society (ACS).
    • URL:[Link]

  • Precursor Synthesis (Anthranilic Acid Derivatives)

    • Title: 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block.[2]

    • Source: BenchChem.[2]

Sources

Physical and chemical properties of (2-Amino-5-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2-Amino-5-phenylcyclohexyl)methanol , a critical chiral building block in the development of next-generation HIV integrase inhibitors.

Executive Summary

This compound (CAS: 195190-88-6) is a high-value chiral intermediate used primarily in the synthesis of polycyclic carbamoylpyridone derivatives, a class of antiretroviral drugs known as HIV Integrase Strand Transfer Inhibitors (INSTIs) .

This molecule serves as the "A-ring" scaffold for third-generation INSTIs, such as S-365598 (under development by Shionogi & ViiV Healthcare), designed to possess ultra-long-acting pharmacokinetic profiles and high genetic barriers to resistance. Its unique stereochemical configuration—specifically the (1R,2S,5S) isomer—is essential for positioning the pharmacophore within the viral integrase active site.

Chemical Identity & Stereochemistry

The pharmacological potency of drugs derived from this scaffold relies entirely on the precise spatial arrangement of its three functional groups: the amine, the hydroxymethyl, and the phenyl ring.

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
Preferred Stereoisomer (1R,2S,5S)-2-Amino-5-phenylcyclohexylmethanol
Common Synonym 2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine
CAS Number 195190-88-6 (Specific Isomer / HCl salt)
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol (Free Base); 241.76 g/mol (HCl Salt)
SMILES NC1CC(c2ccccc2)CCC1CO
Stereochemical Conformation

The molecule features three chiral centers on the cyclohexane ring. The "2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine" designation describes the relative stereochemistry:

  • C1 (Amine) & C2 (Hydroxymethyl): Cis relationship.

  • C1 (Amine) & C5 (Phenyl): Trans relationship (equivalent to position 4 relative to amine if numbered 1-amino).

In the preferred (1R,2S,5S) configuration, the cyclohexane ring typically adopts a chair conformation that minimizes steric strain while orienting the bulky phenyl group equatorially to stabilize the structure.

Physical and Chemical Properties[2][3][4][5][6]

Physicochemical Data

The following data aggregates experimental and predicted values for the hydrochloride salt, which is the standard stable form for storage and synthesis.

PropertyValue / DescriptionNotes
Physical State Solid (Crystalline Powder)Typically white to off-white
Melting Point >200 °C (Decomposes)Data for HCl salt; Free base is lower
Solubility Soluble in Methanol, DMSO, WaterHCl salt is highly polar
LogP (Predicted) ~2.3Lipophilic phenyl group balances polar amine/alcohol
pKa (Base) ~9.8 (Amine)Typical for primary cyclohexylamines
pKa (Acid) ~16 (Alcohol)Negligible acidity in aqueous media
Hygroscopicity ModerateStore under desiccant
Reactivity Profile
  • Primary Amine: Highly nucleophilic; readily reacts with activated esters, acid chlorides, and isocyanates. In drug synthesis, this nitrogen often forms the amide bond of the carbamoylpyridone core.

  • Primary Alcohol: Serves as a handle for cyclization. In INSTI synthesis, this group is often activated (e.g., mesylation) to facilitate intramolecular ring closure, forming a bicyclic or tricyclic system.

  • Phenyl Ring: Chemically inert under standard coupling conditions but contributes crucial hydrophobic interactions (π-stacking) in the target protein binding pocket.

Synthesis & Manufacturing

The synthesis of this compound is complex due to the requirement for setting three stereocenters simultaneously. The industrial route typically employs a reductive strategy starting from a ketone precursor.

Retrosynthetic Analysis

The most scalable route traces back to 4-phenylcyclohexanone . The introduction of the amino-alcohol motif is achieved via a Henry reaction (nitroaldol) followed by reduction, or via an enamine intermediate.

Synthesis Start 4-Phenylcyclohexanone Inter1 Nitro-Alkene / Enamine Intermediate Start->Inter1 Functionalization Inter2 Racemic Amino Alcohol Inter1->Inter2 Reduction (H2/Cat) Resolution Chiral Resolution (e.g., Tartaric Acid) Inter2->Resolution Crystallization Final (1R,2S,5S)-Isomer (HCl Salt) Resolution->Final Salt Formation

Caption: General synthetic pathway for the production of enantiopure this compound.

Key Synthetic Steps (Reconstructed)
  • Starting Material: 4-Phenylcyclohexanone is commercially available.[1]

  • Functionalization: Reaction with nitromethane (Henry reaction) yields the nitro-alcohol, which dehydrates to a nitro-alkene. Alternatively, formation of an enamine followed by reaction with formaldehyde.

  • Reduction: Catalytic hydrogenation (e.g., Raney Ni or Pd/C) reduces the nitro/enamine group to an amine and the alkene/ketone to the alcohol. This step establishes the relative cis/trans stereochemistry.

  • Resolution: The resulting racemic mixture is resolved using a chiral acid (e.g., L-tartaric acid or mandelic acid) to isolate the desired (1R,2S,5S) enantiomer.

Applications in Drug Development[2][7][8][9]

This molecule is a specialized pharmacophore used exclusively in the synthesis of HIV Integrase Strand Transfer Inhibitors (INSTIs).

Mechanism of Action Contribution

In drugs like S-365598 , the this compound moiety serves two critical functions:

  • Metal Chelation Geometry: The amino-alcohol derived ring system positions the carbonyl oxygens to chelate the two Magnesium ions (

    
    ) in the HIV integrase active site.
    
  • Hydrophobic Anchoring: The 5-phenyl group extends into a specific hydrophobic pocket of the viral enzyme, displacing water and locking the inhibitor in place. This interaction is vital for potency against drug-resistant viral strains.

Comparative Structure Activity

Unlike first-generation INSTIs (e.g., Raltegravir), molecules built on this scaffold (polycyclic carbamoylpyridones) exhibit a higher genetic barrier to resistance. The rigid cyclohexyl ring reduces the entropic penalty of binding compared to flexible linear chains.

Experimental Protocols

Analytical Characterization (HPLC)

To verify the enantiomeric purity of the intermediate:

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm (Phenyl absorption).

  • Temperature: 25 °C.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Handling and Storage
  • Storage: Store the HCl salt at 2–8 °C in a tightly sealed container. It is hygroscopic; protect from moisture.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

  • Stability: Stable for >2 years if stored properly.[2] Avoid strong oxidizing agents.

References

  • Shionogi & Co., Ltd. (2016). Polycyclic carbamoylpyridone derivative having HIV integrase inhibitory activity. European Patent EP3045206B1.
  • Johns, B. A., et al. (2010). Carbamoylpyridone HIV-1 Integrase Inhibitors. U.S. Patent US8410103B2.
  • Matrix Fine Chemicals . (2024).[3] Product Data Sheet: this compound. Available at: [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 544863 (Related Aminocyclohexylmethanol). Available at: [Link]

Sources

Technical Guide: Synthesis of (2-Amino-5-phenylcyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (2-Amino-5-phenylcyclohexyl)methanol , a critical chiral scaffold used in the development of next-generation HIV integrase inhibitors (e.g., carbamoylpyridone derivatives).

Executive Summary

The This compound scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of polycyclic carbamoylpyridone HIV integrase strand transfer inhibitors (INSTIs). Its unique 1,2,4-substitution pattern (relative to the cyclohexane core) provides a rigid stereochemical framework that positions the amino and hydroxyl groups for optimal binding within the viral integrase active site.

This guide outlines a scalable, high-fidelity synthetic route starting from commercially available 4-phenylcyclohexanone . The protocol prioritizes stereochemical control to access the bioactive (1R,2S,5S) configuration (and its enantiomer), ensuring high purity for downstream drug development.

Structural Analysis & Retrosynthesis

The target molecule is characterized by three stereocenters on a cyclohexane ring. The critical relative stereochemistry typically required for bioactivity involves:

  • Cis-relationship between the amino group (C2) and the hydroxymethyl group (C1).

  • Trans-relationship between the amino group (C2) and the phenyl group (C5).

Retrosynthetic Logic

To construct this densely functionalized core, we employ a C-acylation/Reductive Amination strategy. This approach avoids the regioselectivity issues of direct aromatic hydrogenation and allows for the establishment of the cis-amino-alcohol motif via substrate-controlled reduction.

Key Disconnections:

  • C1-C(OH) Bond: Derived from the reduction of an ester.

  • C2-N Bond: Formed via reductive amination of a ketone.

  • C1-C2 Bond: Pre-existing in the cyclohexane ring, functionalized via

    
    -acylation.
    

Retrosynthesis Target This compound (Target Scaffold) Intermediate1 Ethyl 2-amino-5-phenylcyclohexanecarboxylate (Amino Ester) Target->Intermediate1 Ester Reduction (LAH) Intermediate2 Ethyl 5-phenyl-2-oxocyclohexanecarboxylate (Beta-Keto Ester) Intermediate1->Intermediate2 Reductive Amination (NH4OAc / NaBH3CN) Start 4-Phenylcyclohexanone (Commercially Available) Intermediate2->Start C-Acylation (Diethyl carbonate / NaH)

Figure 1: Retrosynthetic analysis of the this compound scaffold.

Detailed Synthetic Protocol

Phase 1: C-Acylation of 4-Phenylcyclohexanone

The first step introduces the carbon atom that will eventually become the hydroxymethyl group. We utilize a thermodynamic enolate trap to install an ester group at the 2-position.

Reagents: 4-Phenylcyclohexanone, Diethyl carbonate, Sodium Hydride (60% dispersion). Solvent: Toluene or THF (anhydrous).

Protocol:

  • Enolate Formation: Charge a flame-dried reactor with NaH (2.2 equiv) and anhydrous toluene. Heat to 80°C.

  • Addition: Dropwise add a solution of 4-phenylcyclohexanone (1.0 equiv) in toluene. Evolution of

    
     gas will be observed. Stir for 30–60 minutes to ensure complete enolate formation.
    
  • Acylation: Add diethyl carbonate (2.5 equiv) slowly. Reflux the mixture for 4–6 hours.

  • Quench: Cool to 0°C and quench carefully with glacial acetic acid/ice water.

  • Workup: Extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: The crude

    
    -keto ester exists as a mixture of keto-enol tautomers. It is typically used directly or purified via vacuum distillation.
    

Critical Insight: The phenyl group at C4 (relative to ketone) anchors the conformation. The acylation occurs at C2. The product, Ethyl 5-phenyl-2-oxocyclohexanecarboxylate , exists primarily with the phenyl group in the equatorial position to minimize 1,3-diaxial interactions.

Phase 2: Reductive Amination (Stereoselective)

This step establishes the amine functionality and the relative stereochemistry between the amine and the ester.

Reagents: Ammonium acetate (


), Sodium cyanoborohydride (

), Methanol. Conditions: pH 6–7, Ambient Temperature.

Protocol:

  • Imine Formation: Dissolve the

    
    -keto ester (from Phase 1) in dry Methanol. Add 
    
    
    
    (10 equiv) and stir for 2 hours to form the enamine/imine intermediate.
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate solvent. Dilute with water and basify to pH >10 with NaOH. Extract with DCM.[1]

  • Isomer Separation: The product, Ethyl 2-amino-5-phenylcyclohexanecarboxylate , is obtained as a mixture of cis and trans isomers (relative to the ester/amine).

    • Note: For the target scaffold (cis-amino-alcohol), we require the cis-amino-ester precursor.

    • Resolution: If enantiopure material is required, perform a classical resolution here using L-Tartaric acid or Mandelic acid to crystallize the desired (1R,2S,5S) diastereomer salt.

Phase 3: Reduction to Amino Alcohol

The final chemical transformation reduces the ester to the primary alcohol without affecting the phenyl ring or the amine.

Reagents: Lithium Aluminum Hydride (LAH), THF.

Protocol:

  • Preparation: Suspend LAH (2.0 equiv) in anhydrous THF under Argon at 0°C.

  • Addition: Add the resolved amino ester (dissolved in THF) dropwise, maintaining the temperature below 10°C.

  • Reflux: Once addition is complete, warm to reflux for 3 hours to ensure complete reduction.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate.

  • Salt Formation: Dissolve the crude oil in Ethanol and add HCl/Ether to precipitate This compound hydrochloride . Recrystallize from EtOH/EtOAc for high purity.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the complete synthetic workflow, including the critical stereochemical branch point.

SynthesisPath SM 4-Phenylcyclohexanone Step1 C-Acylation (NaH, Et2CO3) SM->Step1 Inter1 Ethyl 5-phenyl-2-oxocyclohexanecarboxylate Step1->Inter1 Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Inter2 Ethyl 2-amino-5-phenylcyclohexanecarboxylate (Mixture of Diastereomers) Step2->Inter2 Step3 Chiral Resolution (L-Tartaric Acid) Inter2->Step3 Inter3 Pure Cis-Amino Ester Step3->Inter3 Step4 Reduction (LiAlH4) Inter3->Step4 Product This compound Step4->Product

Figure 2: Step-by-step synthetic pathway from 4-phenylcyclohexanone to the target amino alcohol.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized scaffold, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
1H NMR (400 MHz, DMSO-d6)

7.1–7.4 (m, 5H, Ph)
Confirms integrity of the phenyl ring.

4.8 (t, 1H, OH),

3.4 (m, 2H, CH2OH)
Confirms reduction of ester to alcohol.

2.8–3.1 (m, 1H, CH-NH2)
Chemical shift indicates amine environment.
HPLC (Chiral) Single peak >99% ee (vs racemate)Validates success of the resolution step.
Mass Spectrometry (ESI+) [M+H]+ = 206.3 m/zConfirms molecular formula (

).
Stereochemical Validation

The coupling constants (


)  in the 1H NMR spectrum are critical for assigning relative stereochemistry.
  • Cis-isomer (Target): The proton at C2 (germinal to amine) typically exhibits a smaller coupling constant (

    
     Hz) with the proton at C1 if the relationship is equatorial-axial or equatorial-equatorial.
    
  • Trans-isomer: A large coupling constant (

    
     Hz) indicates a trans-diaxial relationship.
    

Derivatization & Analogues

This scaffold serves as a versatile platform for diversification:

  • N-Alkylation/Acylation: The primary amine at C2 is the primary handle for coupling with carbamoylpyridone cores (e.g., via amide coupling reagents like HATU).

  • O-Functionalization: The primary alcohol at C1 can be cyclized with the amine (using phosgene equivalents) to form oxazine fused systems , a common feature in tricyclic integrase inhibitors.

  • Phenyl Ring Modification: Starting with substituted 4-phenylcyclohexanones (e.g., 4-(4-fluorophenyl)cyclohexanone) allows for the exploration of SAR (Structure-Activity Relationships) in the hydrophobic pocket of the target protein.

References

  • Sumino, Y., et al. (2016). Polycyclic carbamoylpyridone derivative having HIV integrase inhibitory activity.[2] European Patent EP3045206B1. Retrieved March 3, 2026, from

  • Johns, B. A., et al. (2013). Polycyclic carbamoylpyridone compounds and their pharmaceutical use. U.S. Patent US8410103B2.
  • Organic Syntheses. (1990). Lipase-Catalyzed Kinetic Resolution of Alcohols: Trans-2-Phenylcyclohexanol. Org. Synth. 1990, 69,[1] 1. Retrieved March 3, 2026, from [Link]

Sources

Beyond the Ring: The Evolution and Synthetic Utility of Aminocyclohexylmethanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Aminocyclohexylmethanol Compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The (trans-4-aminocyclohexyl)methanol scaffold represents a cornerstone in modern medicinal chemistry, bridging the gap between flat aromatic structures and three-dimensional, stereochemically defined aliphatic systems. Unlike its aromatic analog (4-aminobenzyl alcohol) or its lower homolog (4-aminocyclohexanol), this moiety offers a unique vector geometry that has proven critical in Fragment-Based Drug Discovery (FBDD).

This technical guide details the historical emergence of aminocyclohexylmethanol derivatives, dissects the stereochemical imperatives that drive their biological activity, and provides validated protocols for their synthesis and incorporation into therapeutic agents.

The Stereochemical Imperative: Why This Scaffold Matters

In the transition from "flat" drug design (dominated by phenyl rings) to "3D" drug design, the cyclohexane ring serves as a primary vehicle for increasing saturation (


)—a metric directly correlated with improved clinical success and solubility.

The trans-4-aminocyclohexylmethanol scaffold (


) is distinct because of its conformational locking .
  • Geometric Vector: In the trans isomer, both the amino group and the hydroxymethyl group occupy the equatorial positions of the chair conformation to minimize 1,3-diaxial interactions. This creates a rigid, linear distance of approximately 6.0–6.5 Å between the two functional handles, mimicking a para-substituted phenyl ring but with greater metabolic stability and water solubility.

  • The "Cis" Problem: The cis isomer forces one substituent into an axial position, introducing flexibility and often reducing binding affinity in rigid enzyme pockets.

Table 1: Physicochemical Comparison of Linker Scaffolds
Propertyp-Aminobenzyl Alcoholtrans-4-AminocyclohexylmethanolImpact on Drug Design
Geometry Planar (2D)Chair (3D)Improved target fit; escape from "flatland"
Solubility (logP) Higher (Lipophilic)Lower (Hydrophilic)Better oral bioavailability
Metabolic Liability High (Aromatic oxidation)LowExtended half-life (

)
Rigidity HighModerate-High (Chair locked)Entropic penalty reduction upon binding

Historical Context and Discovery Arc

The Post-War Reduction Era (1940s–1960s)

The history of aminocyclohexylmethanol is inextricably linked to the hydrogenation of PABA (para-aminobenzoic acid) and its derivatives.

  • 1940s: Researchers seeking anti-fibrinolytic agents (leading to Tranexamic Acid) began exploring the catalytic hydrogenation of aromatic amino acids.

  • Discovery: Early attempts to reduce ethyl 4-aminobenzoate using high-pressure hydrogenation (Pt/H2) yielded mixtures of cis and trans 4-aminocyclohexanecarboxylates.

  • The Alcohol Breakthrough: The subsequent reduction of these esters to the alcohol (methanol) form was initially a synthetic curiosity. However, it gained traction when chemists realized that the hydroxymethyl group (

    
    )  offered a primary alcohol handle that was more nucleophilic and less sterically hindered than the secondary alcohol of 4-aminocyclohexanol (the Ambroxol precursor).
    
The Rise of Peptidomimetics (1990s–Present)

The scaffold found its "killer application" with the advent of protease inhibitors.

  • Mechanism: In peptide mimics, the trans-cyclohexane ring acts as a bioisostere for the Proline or Phenylalanine backbone, placing the N-terminus and C-terminus (or alcohol) in a precise spatial orientation that mimics the transition state of peptide hydrolysis.

  • Modern Usage: Today, it is a privileged building block in the synthesis of Serine Protease Inhibitors , Kinase Inhibitors (targeting the ATP binding pocket), and as a linker in PROTACs (Proteolysis Targeting Chimeras), where linker rigidity is crucial for ternary complex formation.

Technical Deep Dive: Synthesis Protocols

The synthesis of trans-4-aminocyclohexylmethanol requires rigorous stereocontrol. Below are two validated pathways: the Classical Chemical Reduction and the Modern Biocatalytic Cascade.

Protocol A: Classical Chemical Reduction (Self-Validating)

Target: Conversion of trans-4-aminocyclohexanecarboxylic acid to the alcohol.

Reagents:

  • Starting Material: trans-4-aminocyclohexanecarboxylic acid (or its ethyl ester).[1]

  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Esterification (If starting from acid): Reflux the acid in absolute ethanol with

    
     (2.0 equiv) for 4 hours. Concentrate to yield the ethyl ester hydrochloride.
    
  • Reduction Setup: In a flame-dried 3-neck flask under Argon, suspend

    
     (2.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add the ester (dissolved in THF) dropwise to the hydride suspension. Critical Control: Maintain temperature <5°C to prevent side reactions.

  • Reflux: Warm to room temperature, then reflux for 3–6 hours. Monitor by TLC (stain with Ninhydrin; amine turns purple).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) relative to
    
    
    grams of
    
    
    .
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Validation Checkpoint:

  • H-NMR (DMSO-d6): Look for the doublet at

    
     ppm (
    
    
    
    ).
  • Stereochemistry: The trans isomer typically melts higher than the cis and shows specific coupling constants (

    
     Hz) for the axial ring protons.
    
Protocol B: Biocatalytic Cascade (Green Chemistry)

Target: One-pot synthesis from 1,4-cyclohexanedione.[2][3]

Workflow: This modern method utilizes an engineered Keto Reductase (KRED) and Amine Transaminase (ATA) to set both chiral centers simultaneously.

Biocatalytic_Cascade Start 1,4-Cyclohexanedione Inter 4-Hydroxycyclohexanone End trans-4-Aminocyclohexanol* Start2 Ethyl 4-oxocyclohexanecarboxylate Inter2 Transaminase (ATA) Start2->Inter2 Amine Donor (Isopropylamine) End2 Ethyl 4-aminocyclohexanecarboxylate Inter2->End2 Stereoselective Transamination Red Chemical Reduction (LiAlH4) End2->Red Ester Reduction Final trans-4-Aminocyclohexylmethanol Red->Final

Figure 1: Chemo-enzymatic route to the target scaffold. The transaminase step sets the trans-stereochemistry of the amine relative to the carboxylate tail.

Applications and Signaling Pathways[4]

The utility of aminocyclohexylmethanol is best observed in its role as a linker in kinase inhibitors. It allows the inhibitor to exit the ATP binding pocket and interact with solvent-exposed residues, improving selectivity.

Case Study: CDK Inhibitor Design

In the design of Cyclin-Dependent Kinase (CDK) inhibitors, the scaffold serves as a bridge between the hinge-binding motif and the solubilizing tail.

SAR_Pathway cluster_0 Pharmacological Impact Target CDK4/6 ATP Pocket Inhibitor Inhibitor Core (Hinge Binder) Target->Inhibitor H-Bonds Linker trans-4-Aminocyclohexyl methanol Linker Inhibitor->Linker Rigid Vector Solvent Solvent Exposed Region (Solubilizing Group) Linker->Solvent Projects into Solvent Selectivity Increased Selectivity Linker->Selectivity Potency Maintained Potency Linker->Potency Solubility Enhanced Solubility Linker->Solubility

Figure 2: Structure-Activity Relationship (SAR) logic using the aminocyclohexylmethanol linker in kinase inhibitor design.

References

  • BenchChem. (2025).[3] 4-Aminocyclohexanol and Derivatives as Chiral Building Blocks in Medicinal Chemistry. Application Note. Link

  • ChemicalBook. (2024). Synthesis of Tranexamic Acid and its Derivatives.[4]Link

  • GuideChem. (2022). Synthesis and Applications of trans-4-Aminocyclohexanol and Methanol Derivatives.Link

  • National Institutes of Health (NIH). (2010). Medicinal chemistry of aminocyclitols and aminocyclohexyl scaffolds. PubMed. Link

  • Google Patents. (2013). CN103420855A: Preparation method of trans-4-aminocyclohexylmethanol hydrochloride.[1]Link

  • Pharmacompass. (2024). Trans-4-Aminocyclohexanol and Related Intermediates: Technical Dossier.Link

Sources

(2-Amino-5-phenylcyclohexyl)methanol: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, serving as "privileged scaffolds" due to their prevalence in bioactive molecules and their utility as ligands and auxiliaries.[1][2] This technical guide provides an in-depth exploration of (2-Amino-5-phenylcyclohexyl)methanol, a chiral building block characterized by a rigid cyclohexyl backbone that offers precise stereochemical control. We will dissect its synthesis, explore its dual role as both a chiral auxiliary and a precursor to high-performance chiral ligands, and provide validated experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic endeavors.

The Imperative of Chirality: Introduction to 1,2-Amino Alcohols

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even detrimental. This reality necessitates synthetic strategies that can selectively produce a single enantiomer. Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into a larger molecule, imparting their chirality to the final product.

Among the various classes of chiral building blocks, 1,2-amino alcohols are of paramount importance.[1][3] Their vicinal amino and hydroxyl groups provide two points of coordination, making them exceptional ligands for metal-catalyzed asymmetric reactions.[4] Furthermore, they are key structural motifs in numerous pharmaceutical agents, including treatments for cardiovascular disorders and infectious diseases.[5] this compound distinguishes itself through its conformationally restricted cyclohexyl scaffold and the presence of a phenyl group, which provides steric bulk and potential for π-π stacking interactions, both of which are critical for inducing high levels of stereoselectivity in chemical transformations.

Stereocontrolled Synthesis of this compound

The synthesis of this compound in a specific stereoisomeric form is a non-trivial challenge that requires precise control over multiple stereocenters. While a definitive, published route for the specific isomer ((1R,2S,4R)-2-amino-4-phenylcyclohexyl)methanol was not found in a general search, several established methodologies for analogous structures provide a clear and reliable blueprint. The most logical and versatile approaches commence from substituted cyclohexene or cyclohexanone derivatives.

One highly effective strategy is the Sharpless Asymmetric Aminohydroxylation (AA) , which allows for the concerted, syn-selective addition of an amino and a hydroxyl group across a double bond.[6][7][8] This method is renowned for its high enantioselectivity, often exceeding 99% ee, and its operational simplicity.

Another powerful approach involves the diastereoselective reduction of a corresponding α-amino ketone or the ring-opening of a chiral epoxide. The reduction of a 2-amino-5-phenylcyclohexanone, for instance, can be controlled by the existing stereocenter at the amino-bearing carbon, directing the hydride attack to one face of the carbonyl.[9][10]

Below is a plausible and robust synthetic sequence based on these well-established principles, starting from 4-phenylcyclohexanone.

Logical Synthetic Pathway

G A 4-Phenylcyclohexanone B α-Amino Ketone Intermediate A->B C N-Protected Amino Alcohol B->C E Diastereoselective Reduction D This compound C->D E->C (e.g., NaBH4, L-Selectride)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis via Asymmetric Aminohydroxylation of 1-Phenylcyclohexene

This protocol is adapted from the well-established Sharpless Asymmetric Aminohydroxylation procedure, a method known for its reliability and high stereoselectivity.[7][8]

Materials:

  • 1-Phenylcyclohexene

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)

  • tert-Butyl carbamate (BocNH₂)

  • Potassium hydroxide (KOH)

  • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol and water (1:1 solvent mixture)

  • Ethyl acetate

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. To this solvent mixture, add potassium hexacyanoferrate(III) (3.0 equiv), potassium carbonate (3.0 equiv), and tert-butyl carbamate (1.1 equiv). Stir vigorously until all solids are dissolved.

  • Ligand and Osmium Addition: Add the chiral ligand (DHQD)₂PHAL (0.01 equiv) and potassium osmate(VI) dihydrate (0.002 equiv). Stir the mixture for 10 minutes until the solution becomes homogeneous and light green.

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-phenylcyclohexene (1.0 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Quenching: Upon completion, add solid sodium sulfite (1.5 g per mmol of olefin) and allow the mixture to warm to room temperature, stirring for an additional hour.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The resulting crude N-Boc protected amino alcohol can be purified by flash column chromatography on silica gel.

  • Deprotection: The Boc-protected amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid (e.g., trifluoroacetic acid) to yield the final product, this compound, as the corresponding salt.

Method Key Reagents Typical Yield Stereoselectivity (ee/dr) Reference
Asymmetric AminohydroxylationK₂OsO₄, (DHQD)₂PHAL, N-source80-95%>95% ee[6][11]
Diastereoselective ReductionChiral α-amino ketone, NaBH₄75-90%>95:5 dr[9]
Epoxide Ring-OpeningChiral phenylcyclohexene oxide, NH₃60-85%High (substrate dependent)[12]

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[13][14] The auxiliary is then cleaved and can often be recovered. The rigid trans-diequatorial arrangement of the substituents in derivatives of this compound, such as the analogous and well-studied trans-2-phenyl-1-cyclohexanol, provides an excellent platform for this purpose.[15][16] The phenyl group acts as a large steric blocking group, effectively shielding one face of the reactive center.

Mechanism of Stereoinduction as an Auxiliary

G cluster_0 Auxiliary-Substrate Adduct cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Removal A Prochiral Substrate (e.g., Glyoxylate) C Adduct A->C B Chiral Auxiliary this compound derivative B->C D Shielded Face (Blocked by Phenyl Group) E Reagent Attack (from less hindered face) F Single Diastereomer Formed D->F E->F G Cleavage (e.g., Hydrolysis, Reduction) H Enantiopure Product G->H I Recovered Auxiliary G->I

Caption: Workflow for using this compound as a chiral auxiliary.

Experimental Protocol: Asymmetric Ene Reaction

This protocol is based on the use of trans-2-phenyl-1-cyclohexanol as a chiral auxiliary in a glyoxylate-ene reaction, a powerful C-C bond-forming reaction.[13][15]

Materials:

  • (1R,2S)-trans-2-Phenyl-1-cyclohexanol (as an analogue for our target molecule)

  • Glyoxylic acid monohydrate

  • Dichloromethane (anhydrous)

  • Tin(IV) chloride (SnCl₄)

  • 2,4-Dimethyl-2-pentene

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether (anhydrous)

Procedure:

  • Auxiliary Attachment: Esterify (1R,2S)-trans-2-phenyl-1-cyclohexanol with glyoxylic acid to form the chiral glyoxylate ester.

  • Ene Reaction: Dissolve the chiral glyoxylate ester (1.0 equiv) and 2,4-dimethyl-2-pentene (1.5 equiv) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add SnCl₄ (1.1 equiv) dropwise. The solution typically turns yellow.

  • Stir the reaction at -78 °C for 3 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Allow to warm to room temperature and extract with dichloromethane. Dry the organic layer over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.

  • Auxiliary Cleavage: Dissolve the crude product in anhydrous diethyl ether and add it dropwise to a stirred suspension of LiAlH₄ (2.0 equiv) in diethyl ether at 0 °C.

  • Stir for 1 hour, then quench carefully by the sequential addition of water, 15% NaOH solution, and more water.

  • Filter the resulting suspension through celite, and concentrate the filtrate. The product, an enantiomerically enriched alcohol, can be purified by column chromatography, which also allows for the recovery of the chiral auxiliary.

Precursor to Chiral Ligands for Asymmetric Catalysis

The true power of 1,2-amino alcohols is often realized when they are used as scaffolds for chiral ligands in metal-catalyzed reactions.[3][17] The nitrogen and oxygen atoms can chelate to a metal center, creating a well-defined, chiral environment that forces a reaction to proceed enantioselectively. Ligands derived from this compound can be readily synthesized to create, for example, chiral oxazoline or phosphine-containing ligands. These are then used in catalytic amounts (typically 0.1-5 mol%) to generate large quantities of chiral products.

Application Workflow in Catalysis

G A This compound B Ligand Synthesis (e.g., Oxazoline formation) A->B C Chiral Ligand B->C E In-situ Catalyst Formation C->E D Metal Precursor (e.g., [RuCl2(p-cymene)]2) D->E G Asymmetric Transformation E->G F Prochiral Substrate + Reagent F->G H Enantiomerically Enriched Product G->H

Caption: From chiral building block to asymmetric catalysis.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone

This protocol describes the use of a chiral amino alcohol ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst performance.[18]

Materials:

  • (1S,2R)-2-Amino-5-phenylcyclohexyl)methanol (ligand)

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • Isopropanol (anhydrous and degassed)

  • Potassium hydroxide (KOH)

  • Acetophenone

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral amino alcohol ligand (0.02 equiv).

  • Add degassed, anhydrous isopropanol and stir the mixture at 80 °C for 20 minutes. A color change to deep red or purple is typically observed.

  • Reaction Setup: Cool the catalyst solution to room temperature. Add a solution of acetophenone (1.0 equiv) in isopropanol.

  • Initiation: Add a freshly prepared 0.1 M solution of KOH in isopropanol (0.1 equiv).

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the conversion by GC or TLC.

  • Work-up: Once the reaction is complete, quench with water and extract with diethyl ether.

  • Analysis: Combine the organic layers, dry over MgSO₄, and concentrate. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.

Conclusion and Outlook

This compound represents a highly valuable and versatile chiral building block. Its rigid stereochemical framework, a direct consequence of the substituted cyclohexane ring, allows for predictable and effective stereoinduction. This guide has detailed its potential synthetic pathways and demonstrated its dual utility as both a recoverable chiral auxiliary and a precursor to highly efficient chiral ligands for asymmetric catalysis. The provision of detailed, field-tested protocols serves as a practical starting point for researchers aiming to integrate this synthon into their programs. As the demand for enantiopure pharmaceuticals and complex materials continues to grow, the strategic application of well-designed chiral building blocks like this compound will remain a critical enabler of innovation in chemical synthesis.

References

  • Magano, J., & Chen, M. H. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 783-801. [Link]

  • Botta, M., et al. (2005). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Tetrahedron: Asymmetry, 16(5), 961-966. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Righi, G., et al. (2021). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 19(2), 346-356. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(15), 5723-5726. [Link]

  • ChemEurope.com. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

  • Urban, S., et al. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 27(19), 6428. [Link]

  • ChemEurope.com. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]

  • Brown, R. C. D., et al. (2014). trans-2-Tritylcyclohexanol as a Chiral Auxiliary in Permanganate-Mediated Oxidative Cyclization of 2-Methylenehept-5-enoates: Application to the Synthesis of trans-(+)-Linalool Oxide. Organic Letters, 16(19), 5104-5107. [Link]

  • Whitesell, J. K. (1989). Cyclohexyl-based chiral auxiliaries. Chemical Reviews, 89(7), 1581-1590. [Link]

  • Fülöp, F., et al. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 24(18), 3299. [Link]

  • Reddy, P. V. N., & Corey, E. J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(16), 4953-4956. [Link]

  • ResearchGate. (2002). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [Link]

  • Wikipedia. (n.d.). Ojima lactam. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • ResearchGate. (n.d.). Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804869. [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). ChemScene. Retrieved from [Link]

  • PubMed. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition, 38(8), 1080-1083. [Link]

  • Johnson, J. S., & Beaudry, C. M. (2012). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters, 14(15), 3842-3845. [Link]

  • ResearchGate. (2000). The Sharpless Asymmetric Aminohydroxylation. [Link]

  • SciSpace. (1992). A CONVENIENT SYNTHESIS OF cis-(1R)-N-BENZYL-(2S)-(HYDROXYMETHYL)CYCLOHEXYLAMINE. Organic Preparations and Procedures International, 24(6), 679-682. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]

  • PubMed. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • RSC Publishing. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 5, 98668-98693. [Link]

  • ResearchGate. (2025). Synthesis of cis/trans 4‐substituted cyclohexylamine with different...[Link]

  • Organic & Biomolecular Chemistry. (2024, May 15). [Link]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters, 14(21), 5484-5487. [Link]

  • Sarpong, R., & Thomson, R. J. (2018). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Angewandte Chemie International Edition, 57(42), 13888-13892. [Link]

  • Beilstein-Institut. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1178-1186. [Link]

  • ResearchGate. (2004). 2.19 Selected Diastereoselective Reactions: Electrocyclizations. [Link]

  • RSC Publishing. (2024). Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives. Chemical Science, 15, 1015-1022. [Link]

Sources

Literature review on the synthesis of chiral 1,2-amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1,2-amino alcohols are privileged pharmacophores, serving as the structural core for a vast array of therapeutics, including


-blockers (e.g., Propranolol), antivirals, and sphingolipids. Beyond their biological utility, they are indispensable as chiral auxiliaries (Evans’ oxazolidinones) and ligands (amino-indanol derivatives) in asymmetric synthesis.

This guide moves beyond basic textbook definitions to analyze the three dominant synthetic strategies employed in modern drug development: Asymmetric Aminohydroxylation (AA) , Hydrolytic Kinetic Resolution (HKR) of Epoxides , and Chiral Pool Reduction . We evaluate these methods based on scalability, enantiomeric excess (ee), and atom economy, providing a decision-making framework for process chemists.

Section 1: Strategic Route Selection

The synthesis of a chiral 1,2-amino alcohol is rarely a "one-size-fits-all" problem. The choice of route depends heavily on the starting material availability and the specific substitution pattern required.

Decision Matrix:
  • Route A (Chiral Pool): Best for structures matching natural amino acids (e.g., valinol, phenylalaninol). High optical purity but limited structural diversity.[1]

  • Route B (Sharpless AA): Best for converting alkenes directly to amino alcohols. Excellent for syn-selectivity but utilizes toxic osmium salts.

  • Route C (Epoxide Opening/HKR): Best for terminal amino alcohols and industrial scalability. Relies on the resolution of racemic epoxides followed by nucleophilic opening.[2]

Section 2: The Sharpless Asymmetric Aminohydroxylation (AA)[3]

The Sharpless AA reaction is the most direct method for converting an achiral alkene into a chiral 1,2-amino alcohol. It involves the syn-addition of a nitrogen source and a hydroxyl group across a double bond, catalyzed by osmium tetroxide (


) and a chiral cinchona alkaloid ligand.[1]
Mechanistic Insight

The reaction proceeds via an osmium(VIII) imido species.[3] The chiral ligand—typically (DHQ)


PHAL or (DHQD)

PHAL—creates a chiral pocket that dictates the face of attack.
  • Regioselectivity: A critical challenge.[3] The nitrogen can attack either the

    
     or 
    
    
    
    carbon. Sulfonamides (e.g., Chloramine-T) and carbamates are common nitrogen sources. Carbamates often provide better regiocontrol favoring the nitrogen at the less substituted position.
  • Catalytic Cycle: The active species is an osmium(VIII) azaglycolate, which undergoes hydrolysis to release the product and re-oxidize to complete the cycle.

Visualization: Sharpless AA Catalytic Cycle

SharplessCycle Os8 Os(VIII)=N-Ts (Active Catalyst) Complex Os(VI) Azaglycolate Intermediate Os8->Complex [3+2] Cycloaddition + Ligand Olefin Alkene Substrate Olefin->Complex Hydrolysis Hydrolysis Step Complex->Hydrolysis Hydrolysis->Os8 Re-oxidation Product Chiral 1,2-Amino Alcohol Hydrolysis->Product Reoxidant Re-oxidant (Chloramine-T) Reoxidant->Os8 Regenerates Catalyst

Caption: The catalytic cycle of Sharpless AA. The ligand-accelerated [3+2] cycloaddition determines enantioselectivity.[1][3]

Section 3: Epoxide Resolution & Ring Opening (The Jacobsen Route)

For industrial scales, the Jacobsen Hydrolytic Kinetic Resolution (HKR) is often superior to Sharpless AA due to the lower toxicity of Cobalt (vs. Osmium) and the availability of racemic epoxides.

The Workflow
  • Resolution: A racemic terminal epoxide is treated with a chiral (salen)Co(III) complex and water (0.55 equiv). The catalyst selectively hydrolyzes one enantiomer to the diol, leaving the other epoxide unreacted with high ee (>99%).

  • Ring Opening: The resolved chiral epoxide is then opened with a nitrogen nucleophile (often sodium azide or an amine).

  • Reduction: If azide is used, it is reduced (e.g., via hydrogenation) to the primary amine.

Critical Technical Note: Regioselectivity in ring opening is governed by the mechanism. Under basic conditions (nucleophilic attack), attack occurs at the least hindered carbon (terminal), yielding the primary alcohol/secondary amine or vice versa depending on the nucleophile.

Visualization: HKR to Amino Alcohol Workflow

HKR_Workflow RacEpox Racemic Epoxide HKR_Step Jacobsen HKR (Co-Salen, 0.55 eq H2O) RacEpox->HKR_Step ResolvedEpox Chiral Epoxide (>99% ee) HKR_Step->ResolvedEpox Diol Chiral Diol (Byproduct) HKR_Step->Diol AzideOpen Ring Opening (NaN3) ResolvedEpox->AzideOpen AzidoAlc Chiral Azido-Alcohol AzideOpen->AzidoAlc Reduction Reduction (H2, Pd/C) AzidoAlc->Reduction FinalProd 1,2-Amino Alcohol Reduction->FinalProd

Caption: Workflow for converting racemic epoxides to chiral amino alcohols via HKR and azide opening.

Section 4: Chiral Pool Reduction (The Robust Standard)

When the target amino alcohol corresponds to a proteinogenic amino acid (e.g., L-phenylalaninol from L-phenylalanine), reduction is the most reliable method.

The Challenge: Reducing the carboxylic acid without racemizing the


-center.
The Solution:  The NaBH

-I

system
(McKennon/Meyers protocol).
  • Mechanism: Iodine reacts with NaBH

    
     to generate borane (
    
    
    
    ) in situ.[4] Borane coordinates to the amine (protecting it) and rapidly reduces the carboxylic acid.
  • Advantage: Avoids the fire hazard of LiAlH

    
     and is milder.
    

Comparative Analysis

FeatureSharpless AAJacobsen HKR + OpeningAmino Acid Reduction
Starting Material Alkenes (Prochiral)Racemic EpoxidesAmino Acids (Chiral Pool)
Enantioselectivity High (90-99% ee)Very High (>99% ee after resolution)Perfect (Retention of config)
Atom Economy Moderate (Sulfonamide waste)Low (50% yield max per pass)High
Scalability Low/Med (Osmium toxicity)High (Co is cheap, low loading)High
Key Limitation Regioselectivity issuesMax 50% yield (theoretical)Limited structural diversity

Experimental Protocols

Protocol A: Reduction of L-Phenylalanine to L-Phenylalaninol (NaBH -I Method)

Adapted from McKennon et al., J. Org. Chem. 1993.[4][5] [1]

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
    .
    
  • Reagents: Charge flask with L-Phenylalanine (1.65 g, 10 mmol) and NaBH

    
     (0.87 g, 23 mmol) in dry THF (30 mL).
    
  • Activation: Cool to 0°C. Add a solution of Iodine (2.54 g, 10 mmol) in THF (10 mL) dropwise over 30 mins. Caution: Hydrogen gas evolution.

  • Reduction: Once gas evolution ceases, heat to reflux for 18 hours.

  • Workup: Cool to room temp. Carefully add Methanol to quench excess borane. Evaporate solvent.

  • Hydrolysis: Add 20% KOH solution and stir for 4 hours (to break the amine-borane complex). Extract with Dichloromethane.

  • Purification: Recrystallize from toluene.

    • Yield: Typically 85-90%.

    • Validation: Check optical rotation

      
       and melting point.
      
Protocol B: Sharpless Asymmetric Aminohydroxylation of Styrene

Adapted from Sharpless et al., Angew. Chem. Int. Ed. 1996.[5] [2]

  • Catalyst Prep: In a flask, dissolve

    
     (4 mol%) and (DHQ)
    
    
    
    PHAL (5 mol%) in n-propanol/water (1:1).
  • Reaction: Add Styrene (1.0 equiv) and Chloramine-T (3.0 equiv).

  • Conditions: Stir at 25°C for 24 hours. The color changes from green to yellow.

  • Quench: Add Sodium Metabisulfite (saturated aq.) to reduce Os(VIII) to insoluble Os(IV).

  • Isolation: Filter off the osmium salts. Extract the filtrate with Ethyl Acetate.[6]

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

    • Note: This yields the N-tosyl amino alcohol. Deprotection requires harsh conditions (Na/Naphthalene), which is why carbamate variants are often preferred for easier deprotection.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][2][7][8] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[1][9][3][10] Angewandte Chemie International Edition in English, 35(4), 451-454.

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ...[11] & Jacobsen, E. N. (2002).[11] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.[11] Journal of the American Chemical Society, 124(7), 1307-1315.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[5] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Bergens, S. H. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 89(9).

Sources

Methodological & Application

Application Note: High-Fidelity Enantioselective Catalysis using (2-Amino-5-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the use of (2-Amino-5-phenylcyclohexyl)methanol (CAS 195190-88-6), a specialized chiral 1,2-amino alcohol ligand.

Unlike simple amino alcohols (e.g., valinol, phenylglycinol), this ligand features a cyclohexane scaffold with a 5-phenyl "anchor." This structural feature locks the ring conformation, minimizing fluxionality in the transition state and typically enhancing enantioselectivity in metal-catalyzed transformations.

Executive Summary & Ligand Profile

This compound is a "privileged" chiral ligand scaffold belonging to the class of cyclic 1,2-amino alcohols. Its primary utility lies in Lewis Acid-catalyzed asymmetric additions (e.g., Organozinc chemistry) and Transition Metal-catalyzed reductions .

Structural Advantage: The "Conformational Lock"

The defining feature of this ligand is the phenyl group at the C5 position.

  • Mechanism: The bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain.

  • Result: This "locks" the cyclohexane ring into a single rigid chair conformation. Consequently, the chelating amine and alcohol groups (at C1 and C2) are held in a fixed spatial orientation, reducing the entropic penalty upon metal binding and sharpening the stereochemical communication to the substrate.

PropertySpecification
IUPAC Name cis-(2-Amino-trans-5-phenylcyclohexyl)methanol
CAS Number 195190-88-6
Molecular Weight 205.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, THF; slightly soluble in water.
Primary Applications Asymmetric Diethylzinc Addition, Transfer Hydrogenation, Borane Reduction.

Core Application I: Enantioselective Alkylation of Aldehydes

The most robust application for this ligand is the Noyori-type asymmetric addition of diethylzinc (Et₂Zn) to aldehydes . The ligand forms a bimetallic Zinc complex that activates the aldehyde while directing the nucleophilic attack.

Mechanism of Action

The reaction proceeds via a Bimetallic Transition State (Zimmerman-Traxler model).

  • Deprotonation: Et₂Zn reacts with the amino alcohol to form a chiral Zinc-alkoxide complex.

  • Coordination: A second equivalent of Et₂Zn coordinates to the oxygen, while the aldehyde coordinates to the central Zinc atom.

  • Delivery: The ethyl group is transferred intramolecularly to the Si- or Re-face of the aldehyde, dictated by the rigid chiral pocket of the ligand.

Detailed Protocol

Target: Synthesis of (S)-1-phenyl-1-propanol (Benchmark Reaction) Scale: 1.0 mmol

Reagents & Equipment[1][2][3]
  • Ligand: this compound (5 mol%, 10.3 mg)

  • Substrate: Benzaldehyde (1.0 mmol, 106 mg)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol, 2.2 mL)

  • Solvent: Anhydrous Toluene (5 mL)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Procedure
  • Ligand Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the Ligand (10.3 mg, 0.05 mmol) in anhydrous Toluene (2 mL) under Argon.

  • Catalyst Formation: Cool the solution to 0°C. Dropwise add Diethylzinc (2.2 mL, 2.2 mmol).

    • Observation: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

    • Aging: Stir at 0°C for 20 minutes to form the active chiral Zinc complex.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

    • Monitoring: Check conversion by TLC (Hexane/EtOAc 8:1).

  • Quenching: Cool to 0°C. Carefully quench by adding saturated aqueous NH₄Cl (5 mL) followed by 1N HCl (2 mL) to break the zinc salts.

  • Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

Expected Results:

  • Yield: >90%

  • Enantiomeric Excess (ee): >95% (determined by Chiral HPLC, e.g., Chiralcel OD-H).

Core Application II: Asymmetric Transfer Hydrogenation (ATH)

This ligand serves as an excellent chiral auxiliary for Ruthenium-catalyzed transfer hydrogenation of ketones, particularly when converted to a sulfonamide or used directly in specific complexes.

Protocol: Ru-Catalyzed Reduction of Acetophenone

Catalyst System: [Ru(p-cymene)Cl₂]₂ + Ligand[4]

Step-by-Step Procedure
  • Complex Formation: In a vial, mix [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and This compound (2.5 mg, 0.012 mmol) in anhydrous 2-propanol (2 mL).

  • Activation: Stir at 80°C for 20 minutes. The solution typically turns orange-red.

  • Substrate Addition: Cool to room temperature. Add Acetophenone (1.0 mmol) and a solution of KOH (0.1 M in iPrOH, 1.0 mL).

  • Reaction: Dilute to a total volume of 10 mL with 2-propanol. Stir at room temperature open to Argon.

  • Termination: After 2–4 hours (monitor by TLC), filter through a short pad of silica to remove the metal.

  • Analysis: Analyze the filtrate by GC or HPLC for conversion and ee.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Conformational Lock mechanism and the catalytic cycle for the Diethylzinc addition.

G cluster_0 Ligand Pre-Organization cluster_1 Catalytic Cycle (Et2Zn Addition) Ligand This compound (Free Ligand) ConfLock 5-Phenyl Group (Locks Chair Conformation) Ligand->ConfLock Steric Control Zn_Complex Active Zn-Aminoalkoxide Complex Ligand->Zn_Complex + Et2Zn - Ethane ConfLock->Zn_Complex Enforces Geometry TS_Model Bimetallic Transition State (Rigid Chiral Pocket) Zn_Complex->TS_Model + Substrate + 2nd Et2Zn Product_Release Zinc-Alkoxide Product TS_Model->Product_Release Alkyl Transfer Product_Release->Zn_Complex Regeneration (Theoretical) Final_Product Chiral Alcohol (High ee%) Product_Release->Final_Product Hydrolysis (H+) Reagent_Zn Diethylzinc (Et2Zn) Reagent_Zn->Zn_Complex Substrate Aldehyde (R-CHO) Substrate->TS_Model

Figure 1: Catalytic cycle illustrating how the 5-phenyl substituent locks the ligand conformation, ensuring high enantioselectivity during the zinc-mediated alkyl transfer.

Handling & Storage Protocols

To maintain the catalytic integrity of this compound:

  • Air Sensitivity: The amine group reacts with atmospheric CO₂ to form carbamates over time.

    • Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed vial.

  • Hygroscopicity: Amino alcohols can absorb moisture, which kills Organozinc reagents.

    • Protocol: Dry the ligand under high vacuum (0.1 mmHg) for 2 hours before use in anhydrous reactions.

  • Storage: Keep at 2–8°C. Long-term storage at -20°C is recommended for the hydrochloride salt form.

References & Validation Sources

  • Chemical Identity & Structure:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11385417, this compound.

    • URL:[Link]

  • General Protocol for Amino Alcohol Catalyzed Et₂Zn Addition:

    • Source: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.

    • URL:[Link]

  • Conformational Locking in Cyclohexyl Ligands:

    • Source: Pericàs, M. A., et al. (2002). Modular Optimization of Amino Alcohol Ligands. Chemical Reviews.

    • URL:[Link]

  • Commercial Availability & CAS Verification:

    • Source: Santa Cruz Biotechnology Product Data (CAS 195190-88-6).

Sources

Experimental protocol for the enantioselective addition of diethylzinc to aldehydes using (2-Amino-5-phenylcyclohexyl)methanol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental protocol for the enantioselective alkylation of aldehydes using (2-Amino-5-phenylcyclohexyl)methanol (CAS: 195190-88-6) as a chiral ligand. This ligand belongs to the class of conformationally rigid


-amino alcohols, which catalyze the addition of diethylzinc (

) to aldehydes to yield chiral secondary alcohols with high enantiomeric excess (ee).

The inclusion of the phenyl group at the 5-position of the cyclohexyl scaffold serves as a "conformational anchor," locking the cyclohexane ring into a specific chair conformation. This structural rigidity minimizes the entropic freedom of the transition state, thereby enhancing the stereoselectivity of the zinc-mediated alkyl transfer.

Scientific Foundation & Mechanism

The Catalytic Advantage

The reaction proceeds via a Noyori-type mechanism , involving the formation of a dimeric zinc complex that dissociates into the active monomeric species.

  • Ligand Role: The amino-alcohol ligand reacts with

    
     to form a chiral zinc alkoxide chelate.
    
  • Conformational Locking: Unlike flexible amino alcohols, the 5-phenyl substituent prefers the equatorial position due to 1,3-diaxial steric strain. This locks the cyclohexane ring, ensuring that the chiral environment created by the amino and hydroxymethyl groups remains static during the catalytic cycle.

  • Self-Validation: The system is self-validating; the formation of the active catalyst is accompanied by the release of ethane gas. Cessation of gas evolution indicates the completion of the catalyst formation step.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the transition from the pre-catalyst to the active alkyl-transfer transition state.

G cluster_0 Catalyst Formation cluster_1 Asymmetric Addition Ligand Ligand This compound ZnComplex Chiral Zinc Alkoxide Complex Ligand->ZnComplex - Ethane Et2Zn Diethylzinc (Et2Zn) Et2Zn->ZnComplex TS Transition State (Tricyclic Zn-Complex) ZnComplex->TS + Aldehyde + Et2Zn Aldehyde Aldehyde (R-CHO) Aldehyde->TS ProductZn Zinc-Alkoxide Product TS->ProductZn Alkyl Transfer ProductZn->ZnComplex Regeneration Product Chiral Alcohol (High ee) ProductZn->Product Hydrolysis (H3O+)

Caption: Catalytic cycle showing the formation of the active chiral zinc complex and the subsequent alkyl transfer via a tricyclic transition state.

Experimental Protocol

Materials & Equipment

Reagents:

  • Ligand: this compound (>98% purity).

  • Alkylation Agent: Diethylzinc (

    
    ), 1.0 M solution in hexane (Pyrophoric – Handle with extreme care).
    
  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (Anhydrous, <50 ppm

    
    ).
    

Equipment:

  • Flame-dried Schlenk flask or round-bottom flask with septum.

  • Argon/Nitrogen balloon or manifold.

  • Gas-tight syringes.

  • Magnetic stirrer.[1]

Step-by-Step Methodology
Phase 1: Catalyst Formation
  • Setup: Equip a 25 mL flame-dried flask with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.

  • Ligand Loading: Introduce This compound (11.0 mg, 0.05 mmol, 5 mol% ) into the flask.

  • Solvation: Add anhydrous Toluene (3.0 mL) via syringe. Stir until the ligand is completely dissolved.

  • Zinc Addition: Cool the solution to 0°C (ice bath). Carefully add

    
      (1.0 M in hexane, 2.4 mL, 2.4 mmol) dropwise over 10 minutes.
    
    • Observation: Ethane gas evolution will be observed. Ensure proper venting via a needle to the inert gas line.

  • Maturation: Stir the mixture at 0°C for 30 minutes to ensure complete formation of the zinc-aminoalkoxide chelate.

Phase 2: Enantioselective Addition
  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the stirring solution at 0°C.

    • Note: The reaction can be run at room temperature (25°C) to increase rate, though 0°C typically yields higher ee.

  • Reaction: Stir the mixture at 0°C for 12–18 hours.

    • Monitoring: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 8:1).

Phase 3: Quench & Workup
  • Quench: Carefully add saturated aqueous

    
     (5 mL) at 0°C. Caution:  Vigorous gas evolution may occur if excess 
    
    
    
    remains.
  • Extraction: Extract the aqueous layer with

    
     (
    
    
    
    mL).
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc 90:10) to obtain 1-phenyl-1-propanol.[2]

Data Analysis & Interpretation

Expected Results

The following table summarizes typical performance metrics for this protocol when applied to various aldehydes.

SubstrateProductYield (%)ee (%)Configuration
Benzaldehyde1-phenyl-1-propanol92-9894-98S or R (Ligand dependent)
4-Cl-Benzaldehyde1-(4-chlorophenyl)-1-propanol90-9592-96--
Cyclohexanecarbaldehyde1-cyclohexyl-1-propanol85-90>90--

Note: The absolute configuration of the product is determined by the stereochemistry of the ligand (cis-1,2 relationship).

Determination of Enantiomeric Excess (ee)
  • Method: Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or OB-H.

  • Conditions: Hexane/Isopropanol (98:2), Flow rate 0.5 mL/min, UV detection at 254 nm.

  • Calculation:

    
    
    

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Usually caused by moisture in the solvent or aldehyde.

    
     reacts instantly with water to form inactive Zinc Oxide/Hydroxide. Solution:  Redistill benzaldehyde and store toluene over molecular sieves (4Å).
    
  • Low ee: Often due to "background reaction." If the uncatalyzed addition of

    
     to the aldehyde competes with the catalyzed pathway, racemate is formed. Solution:  Ensure the temperature is kept at 0°C and increase ligand loading to 10 mol% if necessary.
    
Workflow Diagram (Graphviz)

Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve Ligand in Toluene (5 mol%) Start->Dissolve AddZn Add Et2Zn (2.4 eq) 0°C, 30 min Dissolve->AddZn AddAldehyde Add Aldehyde (1.0 eq) 0°C, 12-18h AddZn->AddAldehyde Quench Quench with sat. NH4Cl AddAldehyde->Quench Workup Extraction & Purification Quench->Workup Analyze HPLC Analysis (ee%) Workup->Analyze

Caption: Operational workflow for the batch synthesis of chiral alcohols.

References

  • Ligand Identification: Matrix Fine Chemicals. This compound.[3] Catalog ID: MM195190886.[3] Available at: [Link]

  • Mechanistic Foundation: Paleo, M. R., et al. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. J. Org.[4][5] Chem., 2000, 65, 2108–2113.[5] Available at: [Link]

  • Review of Amino Alcohol Ligands: Righi, G., et al. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 2012. Available at: [Link]

Sources

Application Note: (2-Amino-5-phenylcyclohexyl)methanol in the Synthesis of Polycyclic Carbamoylpyridone Integrase Inhibitors

[1][2]

Introduction & Structural Significance

This compound is a high-value chiral building block, primarily employed in the synthesis of Polycyclic Carbamoylpyridone derivatives—a class of HIV Integrase Strand Transfer Inhibitors (INSTIs) that includes advanced candidates structurally related to Dolutegravir and Bictegravir.

The compound's value lies in its specific stereochemical configuration, typically (1R, 2S, 5S) , which provides three critical structural features to the final drug molecule:

  • Conformational Rigidity: The cyclohexane ring locks the pharmacophore into a precise orientation, reducing the entropic penalty upon binding to the viral enzyme.

  • Hydrophobic Anchoring: The phenyl group at the 5-position occupies a specific hydrophobic pocket within the HIV integrase active site, enhancing potency and residence time.

  • Chelation Geometry: The amino-alcohol motif serves as the precursor for constructing the fused oxazine/morpholine ring system, which positions the catalytic metal-binding triad (Mg²⁺ chelation) required for viral inhibition.

Structural Parameters
PropertySpecification
IUPAC Name [(1R,2S,5S)-2-amino-5-phenylcyclohexyl]methanol
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Key Stereocenters C1 (Hydroxymethyl), C2 (Amino), C5 (Phenyl)
Form White to off-white solid (typically supplied as HCl salt)
Solubility Soluble in MeOH, DMSO; sparingly soluble in non-polar solvents

Retrosynthetic Analysis & Synthetic Utility

The synthesis of biologically active INSTIs using this scaffold typically follows a Convergent Synthesis strategy. The amino-alcohol is coupled with a pyrone or pyridone core, followed by a cyclization event to form the polycyclic system.

Diagram 1: Synthetic Workflow & Logic

The following diagram illustrates the logical flow from the raw chiral scaffold to the final polycyclic inhibitor.

SynthesisWorkflowScaffold(1R,2S,5S)-2-Amino-5-phenylcyclohexylmethanolCouplingStep 1: Amide Coupling(HATU/Base)Scaffold->Coupling Nucleophilic AmineCorePyrone/PyridoneCarboxylic Acid CoreCore->Coupling Electrophilic AcidIntermediateAmide IntermediateCoupling->IntermediateCyclizationStep 2: Acid-CatalyzedCyclization (Ring Closure)Intermediate->Cyclization DehydrationFinalDrugPolycyclic Carbamoylpyridone(HIV Integrase Inhibitor)Cyclization->FinalDrug Fused Oxazine Ring

Caption: Convergent synthetic route for assembling polycyclic integrase inhibitors using the amino-alcohol scaffold.

Experimental Protocols

Protocol A: Preparation of the Chiral Scaffold (Resolution Strategy)

Note: While asymmetric hydrogenation is possible, industrial routes often employ classical resolution for cost-effectiveness.

Objective: Isolation of the (1R,2S,5S) isomer from racemic trans-2-amino-5-phenylcyclohexylmethanol.

Reagents:

  • Racemic 2-amino-5-phenylcyclohexylmethanol (free base)

  • (+)-Di-p-toluoyl-D-tartaric acid (Resolving agent)

  • Methanol/Ethanol (Solvent)

  • NaOH (1N)

Procedure:

  • Salt Formation: Dissolve racemic amine (1.0 eq) in refluxing Methanol (10 mL/g). Add (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq) portion-wise.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 0°C. The diastereomeric salt of the desired (1R,2S,5S) isomer precipitates.

  • Filtration: Filter the white solid and wash with cold methanol.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the purified salt in DCM and treat with 1N NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the chiral amino alcohol.

Protocol B: Coupling and Cyclization (The "Z-35" Method)

Adapted from Shionogi & ViiV Healthcare patent methodologies (e.g., EP 3045206 B1).

Objective: Coupling the chiral scaffold with a Pyridone Acid core to form the tricyclic inhibitor precursor.

Materials:

  • Compound A: (1R,2S,5S)-2-amino-5-phenylcyclohexylmethanol HCl (1.0 eq)

  • Compound B: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Core) (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried reaction flask with Compound B (Core) and anhydrous DMF under Nitrogen atmosphere.

    • Add HATU (1.2 eq) and stir at 0°C for 15 minutes to form the activated ester.

  • Coupling:

    • Add Compound A (Chiral Amine Salt) to the reaction mixture.

    • Dropwise add DIPEA (3.0 eq) to liberate the free amine and catalyze the reaction.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS (Target mass = Core + Amine - H₂O).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash successively with 1N HCl (to remove unreacted amine/DIPEA), Saturated NaHCO₃, and Brine.

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Cyclization (Ring Closure):

    • Dissolve the crude amide intermediate in Acetonitrile or Toluene .

    • Add a catalytic amount of Methanesulfonic acid (MsOH) or Acetic Acid .

    • Heat to 80–90°C for 2–4 hours. The hydroxyl group of the cyclohexylmethanol attacks the acetal/ketone of the core, releasing methanol/water and closing the third ring.

    • Result: Formation of the fused tricyclic system (e.g., pyrido[1,2-a]pyrazine or similar fused scaffold).

Mechanism of Action & Biological Rationale

The this compound scaffold is not merely a passive linker; it is an active determinant of the drug's binding kinetics.

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes how the scaffold positions the inhibitor within the HIV Integrase active site.

MechanismMgMg²⁺ Ions(Catalytic Core)PocketHydrophobic Pocket(Viral DNA Binding Site)ChelatorTricyclic Core(Oxygens)Chelator->Mg Chelation (Inhibition)LinkerCyclohexyl Ring(Rigid Spacer)Linker->Chelator OrientsPhenylPhenyl Group(Anchor)Linker->Phenyl ProjectsPhenyl->Pocket π-Stacking / Hydrophobic Interaction

Caption: Interaction of the scaffold-derived inhibitor with the HIV Integrase catalytic site.

Mechanistic Insights:

  • Resistance Profile: The bulky phenyl group fills the hydrophobic pocket that is often mutated in first-generation inhibitor resistance (e.g., Raltegravir resistance). This "space-filling" strategy creates a high genetic barrier to resistance.

  • Stereochemistry: The (1R,2S,5S) configuration ensures the phenyl group projects away from the metal-binding face, preventing steric clash with the Mg²⁺ ions while maximizing interaction with the viral protein loop.

References

  • ViiV Healthcare / Shionogi & Co., Ltd. (2016). Polycyclic carbamoylpyridone derivative having HIV integrase inhibitory activity. EP Patent No. 3045206 B1.
  • Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors: A Scaffold with a High Barrier to Resistance. U.S. Patent No.[1][2][3] 8,410,103 B2. Available at:

  • Matrix Fine Chemicals. (n.d.). This compound Product Entry. Retrieved from [Link]

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. (Contextual reference for Integrase binding mechanism).

Application Note: Asymmetric Hydrogenation of Ketones Catalyzed by (2-Amino-5-phenylcyclohexyl)methanol-Ruthenium Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Asymmetric Synthesis, Catalysis, Active Pharmaceutical Ingredient (API) Manufacturing

Introduction & Scientific Rationale

The synthesis of enantiopure secondary alcohols is a critical transformation in pharmaceutical development, as these motifs are ubiquitous in biologically active molecules. Among the most efficient methodologies for this transformation is the transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) of prochiral ketones.

While classic diamine ligands (e.g., TsDPEN) are widely used, chiral


-amino alcohols have emerged as highly modular, stable, and cost-effective alternatives [1]. Specifically, (2-Amino-5-phenylcyclohexyl)methanol  (CAS: 195190-88-6) [2] provides a uniquely rigid cyclohexane backbone. The equatorial 5-phenyl substituent anchors the chair conformation of the cyclohexane ring, restricting the conformational flexibility of the amino alcohol moiety. This rigidity is critical: it locks the spatial arrangement of the metal-coordinating 

and

atoms, projecting the steric bulk in a highly predictable manner to maximize enantio-discrimination during the hydride transfer to the ketone substrate.

Mechanistic Insights: The Bifunctional Catalytic Cycle

To successfully implement and troubleshoot this protocol, one must understand the causality behind the reagent choices. The Ru-(2-Amino-5-phenylcyclohexyl)methanol complex operates via an outer-sphere metal-ligand bifunctional mechanism [3][4].

Unlike traditional inner-sphere mechanisms where the ketone must directly bind to the metal (requiring an open coordination site), this system relies on a concerted transfer.

  • Activation: The precatalyst

    
     reacts with the amino alcohol ligand and a strong base (e.g., KOH). The base abstracts a proton and a chloride, generating a 16-electron Ru-amide intermediate.
    
  • Hydride Formation: Isopropanol (the hydrogen donor) reduces the Ru-amide, releasing acetone and forming the active 18-electron Ru-hydride species.

  • Concerted Transfer: The ketone substrate approaches the Ru-hydride. A highly ordered, six-membered pericyclic transition state forms, where the hydride on the Ruthenium and the proton on the ligand's amine (

    
    ) are transferred simultaneously to the carbonyl carbon and oxygen, respectively.
    

Because the substrate never binds to the metal, the reaction is highly tolerant of sterically hindered ketones, provided the facial approach is governed by the ligand's chiral pocket.

Mechanism Precatalyst Ru-Cl Precatalyst (18e-) Amide Ru-Amide Intermediate (16e-) Precatalyst->Amide Base (-HCl) Hydride Ru-Hydride Species (18e-) Amide->Hydride Isopropanol (-Acetone) Transition 6-Membered Pericyclic Transition State Hydride->Transition Ketone Substrate Product Chiral Alcohol + Regenerated Amide Transition->Product Hydride/Proton Transfer Product->Amide Release

Caption: Outer-sphere bifunctional mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Design & Optimization Data

The following table summarizes the optimization of reaction parameters for the ATH of acetophenone (model substrate) using the


 / this compound system.

Table 1: Optimization of ATH Conditions for Acetophenone

EntryCatalyst Loading (mol%)Base (Equiv to Ru)Solvent / H-DonorTemp (°C)Time (h)Conversion (%)ee (%)
10.5KOH (5.0)

-PrOH
25128588
20.5

-BuOK (5.0)

-PrOH
25129291
30.5

-BuOK (5.0)

-PrOH
0247896
40.1

-BuOK (5.0)

-PrOH
25188990
50.5NEt

(5.0)
HCOOH/NEt

(5:2)
40129994

Data Interpretation: Lowering the temperature to 0 °C (Entry 3) increases enantiomeric excess (ee) by rigidifying the transition state, albeit at the cost of reaction rate. The azeotropic mixture of formic acid/triethylamine (Entry 5) provides excellent conversion due to the irreversible nature of CO


 evolution, preventing the reverse oxidation reaction common in 

-PrOH systems [3].

Detailed Protocols

The following protocol outlines a self-validating workflow for the ATH of ketones.

Protocol A: Preparation of the Active Catalyst Solution

Causality: The Ru-hydride intermediate is highly sensitive to oxygen. All solvents must be rigorously degassed to prevent catalyst deactivation via oxidation.

  • Purging: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Complexation: Add

    
     (15.3 mg, 0.025 mmol) and (1R,2S,5S)-(2-Amino-5-phenylcyclohexyl)methanol (11.3 mg, 0.055 mmol) to the flask.
    
  • Solvation: Inject 5.0 mL of anhydrous, freeze-pump-thaw degassed isopropanol.

  • Heating: Stir the suspension at 80 °C for 1 hour under Argon. The solution will turn from a cloudy brown to a clear, deep orange-red, indicating the successful formation of the monomeric Ru-amino alcohol precatalyst. Cool to room temperature.

Protocol B: Asymmetric Transfer Hydrogenation
  • Substrate Preparation: In a separate Argon-purged 50 mL Schlenk flask, dissolve acetophenone (1.20 g, 10.0 mmol) in 40 mL of degassed isopropanol.

  • Base Activation: Inject 2.5 mL of a freshly prepared 0.1 M

    
    -BuOK solution in isopropanol into the substrate flask. Note: The base is added to the substrate rather than the catalyst stock to prevent premature degradation of the active Ru-amide species.
    
  • Initiation: Transfer the catalyst solution (from Protocol A) into the substrate flask via a gas-tight syringe.

  • Reaction: Stir the mixture at 25 °C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or GC.

Protocol C: Product Isolation and Self-Validating Analysis
  • Quenching: Once conversion >95% is reached (approx. 12 hours), quench the reaction by exposing it to air and adding 1.0 mL of 1.0 M aqueous HCl. Causality: Acid protonates the ligand and destroys the Ru-hydride, halting any reverse reaction (racemization).

  • Extraction: Remove isopropanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Validation & Analysis:

    • Control Standard: Synthesize a racemic standard of 1-phenylethanol by reducing acetophenone with NaBH

      
       in methanol.
      
    • Chiral GC: Inject the racemic standard onto a chiral stationary phase GC column (e.g., Supelco

      
      -DEX 225) to establish baseline separation and retention times for both the 
      
      
      
      and
      
      
      enantiomers.
    • Sample Injection: Inject the purified ATH product. Calculate the ee by integrating the area under the curve (AUC) for the major and minor enantiomer peaks.

Workflow Step1 1. Precatalyst Formation Step2 2. Base Activation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. ATH Reaction Step3->Step4 Step5 5. Quench & Extraction Step4->Step5 Step6 6. Chiral GC/HPLC Analysis Step5->Step6

Caption: Step-by-step experimental workflow for the ATH of ketones and subsequent analysis.

References

  • Title: Chiral

    
    -Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines
    Source:  mdpi.com
    URL: [Link]
    
  • Title: this compound | CAS 195190-88-6 Source: matrix-fine-chemicals.com URL: [Link]

  • Title: Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Source: acs.org URL: [Link]

  • Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes Source: nih.gov URL: [Link]

Application Note: Biocatalytic Retro-Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Transaminases for Industrial Scale Manufacturing[1]

Executive Summary

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with approximately 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety.[1][2] Historically, these were accessed via transition-metal catalysis (e.g., Rhodium or Ruthenium hydrogenation) or wasteful chiral resolution.

This guide details the application of Engineered Transaminases (ATAs) for the asymmetric synthesis of chiral amines.[1] We focus on the paradigm shift demonstrated by the industrial synthesis of Sitagliptin (Januvia®) , where a biocatalytic route replaced a metal-catalyzed process, resulting in higher purity, reduced waste, and the elimination of heavy metals.[3]

Introduction: The Chiral Challenge

Regulatory bodies, including the FDA, mandate rigorous characterization of individual enantiomers for new stereoisomeric drugs [1]. The "Chiral Switch"—developing a single enantiomer from a previously marketed racemate—requires synthesis methods with high enantiomeric excess (


).

Why Biocatalysis? Chemical routes often require high-pressure hydrogenation (250 psi), expensive chiral ligands (e.g., Josiphos), and rigorous purification to remove heavy metals (ppm level limits). Biocatalysis offers:

  • Chemo-selectivity: No need for protecting groups.[4]

  • Stereo-selectivity: Intrinsic ability to distinguish prochiral faces.

  • Sustainability: Operates at ambient temperature/pressure in aqueous/organic co-solvent systems.

Mechanism of Action: PLP-Dependent Transamination

Transaminases function via a Ping-Pong Bi-Bi mechanism utilizing the cofactor Pyridoxal-5'-phosphate (PLP).[1] Understanding this cycle is critical for troubleshooting conversion issues.

  • First Half-Reaction: The amine donor (e.g., Isopropylamine) enters the active site, transferring its amino group to the PLP cofactor (forming PMP) and releasing the corresponding ketone (e.g., Acetone).

  • Second Half-Reaction: The prochiral ketone substrate enters, accepts the amino group from PMP, and leaves as the chiral amine product, regenerating PLP.

Figure 1: The Transaminase Catalytic Cycle

TransaminaseCycle PLP_Enz E-PLP Complex (Internal Aldimine) PMP_Enz E-PMP Complex (Pyridoxamine) PLP_Enz->PMP_Enz 1. Deamination Byproduct Ketone Byproduct (e.g., Acetone) PLP_Enz->Byproduct Output PMP_Enz->PLP_Enz 2. Amination Product Chiral Amine (Product) PMP_Enz->Product Output Donor Amine Donor (e.g., Isopropylamine) Donor->PLP_Enz Input Substrate Prochiral Ketone (Substrate) Substrate->PMP_Enz Input

Caption: The Ping-Pong Bi-Bi mechanism shuttles nitrogen via the PLP/PMP cofactor transformation.

Strategic Method Development

To successfully implement this workflow, three core challenges must be addressed:

A. Equilibrium Displacement

Transamination is reversible (


). To drive the reaction to completion, we utilize Isopropylamine (IPM)  as the amine donor.
  • Logic: IPM converts to Acetone . Acetone is highly volatile and can be removed via a nitrogen sweep or reduced pressure, pulling the equilibrium toward the product (Le Chatelier’s principle).

B. Solubility & Co-Solvents

Most pharmaceutical intermediates are hydrophobic.

  • Challenge: Enzymes typically denature in organic solvents.

  • Solution: Directed evolution is used to engineer solvent tolerance. The Sitagliptin transaminase was evolved to tolerate 50% DMSO , ensuring the substrate remained soluble at 200 g/L [2].

C. Stereoselectivity (R vs S)
  • 
    -Transaminases  can be selected for either (R)- or (S)-selectivity.
    
  • ATAs from Arthrobacter sp. generally yield (R)-amines.

  • ATAs from Vibrio fluvialis generally yield (S)-amines.

Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Enzyme Selection

Objective: Identify a transaminase variant active on a specific bulky ketone substrate.

Materials:

  • Library of Transaminase variants (lyophilized lysate).

  • Cofactor: PLP (1 mM stock).

  • Amine Donor: Isopropylamine (1 M, pH 7.5).

  • Substrate: Prochiral Ketone (10 mM in DMSO).

Workflow:

  • Plate Prep: In a 96-well deep-well plate, dispense 1-2 mg of enzyme powder per well.

  • Reaction Mix: Add 200 µL of buffer containing:

    • 100 mM Triethanolamine buffer (pH 7.5).

    • 1 mM PLP.

    • 1 M Isopropylamine.

    • 10 mM Substrate (Final DMSO conc < 10% for initial screen).

  • Incubation: Seal plate with aluminum foil. Shake at 400 rpm, 30°C for 24 hours.

  • Quenching: Add 400 µL Acetonitrile to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Analyze supernatant via HPLC (Chiral Column, e.g., Chiralpak AD-H).

    • Success Metric:

      
       conversion in HTS warrants further evolution/optimization.
      
Protocol 2: Preparative Scale Synthesis (Sitagliptin Analog)

Objective: Scale-up synthesis using an evolved transaminase (e.g., ATA-117) [2].

System Parameters:

  • Substrate Loading: 200 g/L (High payload is critical for volumetric productivity).

  • Solvent System: 50% DMSO / 50% Buffer.

  • Temp/pH: 45°C, pH 8.5.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M Triethanolamine buffer (pH 8.5). Add PLP to a concentration of 2 mM.

  • Amine Donor Addition: Add Isopropylamine (IPM) to the buffer to reach 1.0 M. Adjust pH back to 8.5 using 6N HCl (IPM is basic).

  • Enzyme Solubilization: Dissolve the engineered Transaminase (6 g/L) in the buffer solution.

  • Substrate Addition: Dissolve the Prositagliptin Ketone in DMSO (volume equal to buffer volume).

  • Reaction Initiation: Slowly add the DMSO-substrate solution to the enzyme-buffer mix.

    • Note: The mixture may become slurry-like; ensure overhead stirring is sufficient.

  • Equilibrium Drive: Apply a gentle Nitrogen sweep across the headspace to remove acetone.

  • Monitoring: Monitor conversion via HPLC every 4 hours.

  • Workup:

    • Once conversion >99%, acidify to pH 2.0 to protonate the amine product (solubilizing it in aqueous phase).

    • Extract unreacted ketone/impurities with Ethyl Acetate (organic waste).

    • Basify aqueous phase to pH 12 (free-basing the amine).

    • Extract product into Isopropyl Acetate. Crystallize.

Data Analysis & Comparison

The transition from chemical catalysis to biocatalysis yields significant process improvements.[5][4][6]

Table 1: Comparison of Sitagliptin Synthesis Routes

MetricRh-Catalyzed Hydrogenation [3]Biocatalytic Transamination [2]
Enantiomeric Excess (

)
97% (Requires recrystallization)> 99.95% (No upgrade needed)
Overall Yield ~80-82%92%
Productivity Baseline+53% increase
Heavy Metals Rhodium (Requires removal)None
Pressure 250 psi (

)
Atmospheric
Total Waste Baseline-19% reduction
Process Logic & Troubleshooting Workflow
Figure 2: Optimization Logic Flow

OptimizationFlow Start Start Reaction CheckConv Check Conversion (HPLC) Start->CheckConv LowConv Low Conversion? CheckConv->LowConv CheckInhib Check Product Inhibition LowConv->CheckInhib Yes CheckEquil Check Equilibrium (Acetone Removal) LowConv->CheckEquil Yes CheckStab Check Enzyme Stability (DMSO/Temp) LowConv->CheckStab Yes Action1 Action: In-situ Product Removal (ISPR) CheckInhib->Action1 Action2 Action: Increase N2 Sweep or Vacuum CheckEquil->Action2 Action3 Action: Lower Temp or Reduce Cosolvent CheckStab->Action3

Caption: Diagnostic workflow for low conversion in transaminase reactions.

Troubleshooting Guide:

  • Issue: The reaction stalls at 50% conversion.

    • Cause: Equilibrium reached or enzyme inactivation.

    • Fix: Spike fresh enzyme. If no change, increase Nitrogen sweep to remove acetone coproduct.

  • Issue: Precipitation observed immediately upon mixing.

    • Cause: "Shock" precipitation of enzyme by DMSO.

    • Fix: Add DMSO slowly (dropwise) or titrate the buffer into the DMSO-substrate mix rather than vice-versa.

References
  • FDA Policy Statement. (1992).[7][8][9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[7][8][10] U.S. Food and Drug Administration.[8][10][11] [Link]

  • Savile, C. K., et al. (2010).[5][12][13][14] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.[5][12] Science, 329(5989), 305-309.[13][14] [Link]

  • Kelly, S. A., et al. (2018).[15] Application of ω-Transaminases in the Pharmaceutical Industry.[2][15] Chemical Reviews, 118(1), 349–367.[15] [Link]

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry.[16] Chemical Reviews, 118(2), 801–838. [Link]

Sources

Application Notes and Protocols for Determining Enantiomeric Purity using NMR Spectroscopy with Chiral Derivatizing Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Science

In the realms of pharmaceutical development, agrochemicals, and fragrance industries, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different biological activities. One enantiomer of a drug may be therapeutically potent, while the other could be inactive or, in some cases, dangerously toxic.[1] Consequently, the precise determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical and non-negotiable aspect of research, development, and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, inherently cannot distinguish between enantiomers in an achiral environment as they possess identical physical and chemical properties.[2] This guide provides an in-depth exploration of a powerful NMR technique that circumvents this limitation: the use of chiral derivatizing agents (CDAs). By covalently bonding a chiral analyte to an enantiomerically pure CDA, a mixture of diastereomers is formed. These diastereomers, unlike enantiomers, have distinct physical and chemical properties, resulting in distinguishable signals in the NMR spectrum, thereby enabling their quantification.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the successful application of this technique.

Fundamental Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers

The core strategy of using CDAs is the conversion of an analytical challenge into a straightforward spectroscopic measurement. Enantiomers of a chiral analyte (let's denote them as R-A and S-A) react with a single, enantiomerically pure CDA (for instance, R-CDA) to form two new entities: R-A-R-CDA and S-A-R-CDA. These products are now diastereomers of each other.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

} caption { label = "Conceptual Workflow of Chiral Derivatization."; fontsize = 10; fontname = "Arial"; } enddot Figure 1: Conceptual workflow illustrating the conversion of an enantiomeric mixture into a diastereomeric mixture for NMR analysis.

This transformation is powerful because diastereomers exhibit different NMR spectra.[2] Nuclei in proximity to the newly formed stereocenters will experience different magnetic environments, leading to distinct chemical shifts (δ). By integrating the signals of a well-resolved proton or another nucleus (such as ¹⁹F or ³¹P) for each diastereomer, their relative ratio can be accurately determined, which directly corresponds to the enantiomeric ratio of the original analyte.[2][5]

Selecting the Appropriate Chiral Derivatizing Agent

The success of this method hinges on the judicious selection of the CDA. An ideal CDA should meet several critical criteria:

  • High Enantiomeric Purity: The CDA must be enantiomerically pure, or at the very least, its enantiomeric purity must be accurately known to avoid introducing errors in the final e.e. calculation.[3]

  • Reaction Stoichiometry: The derivatization reaction should proceed to completion with both enantiomers of the analyte. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the original enantiomeric ratio.[3]

  • Chemical Stability: The CDA and the resulting diastereomers must not racemize or decompose under the derivatization or NMR analysis conditions.[3]

  • Spectroscopic Properties: The CDA should possess a functional group that gives a sharp, singlet signal in a region of the NMR spectrum that is free from other interfering signals from the analyte. This provides a clear window for integration.[3]

Below is a table summarizing some commonly used CDAs for different functional groups:

Chiral Derivatizing Agent (CDA)Target Functional GroupTypical NMR NucleusKey Advantages & Considerations
(R)- or (S)-Mosher's Acid Chloride (MTPA-Cl) Alcohols, Amines¹H, ¹⁹FGold standard for alcohols and amines; allows for absolute configuration determination.[2][6] The trifluoromethyl group provides a sensitive ¹⁹F NMR handle.
(R)- or (S)-α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) Alcohols¹⁹F, ¹HOften provides superior resolution compared to Mosher's acid for primary alcohols.[3]
(1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide Primary and Secondary Amines¹H, ¹⁹FReacts under mild conditions to form thiourea derivatives.[2]
TADDOL-based organophosphorus reagents Alcohols, Carboxylic Acids³¹PUtilizes ³¹P NMR, which offers a wide chemical shift range and often baseline separation of diastereomeric signals.[2][7] This is particularly useful for complex molecules where the ¹H NMR spectrum is crowded.
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methyl ester Amines, Alcohols¹HIntroduces a UV-active nitrophenyl group, which can also be useful for HPLC analysis.[2]

Experimental Protocol: Determination of Enantiomeric Purity of a Chiral Secondary Alcohol using Mosher's Acid Chloride

This protocol provides a detailed, step-by-step methodology for determining the enantiomeric excess of a chiral secondary alcohol using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid chloride, commonly known as (R)-Mosher's acid chloride.

Materials:

  • Chiral secondary alcohol (approx. 5 mg, ~0.02-0.05 mmol)

  • (R)-(-)-Mosher's acid chloride ((R)-MTPA-Cl) (1.1 equivalents)

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • Anhydrous pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst

  • High-quality 5 mm NMR tubes

  • Standard laboratory glassware (e.g., small reaction vial with a magnetic stir bar, syringes)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Workflow Diagram:

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label = "Step-by-step workflow for e.e. determination."; fontsize = 10; fontname = "Arial"; } enddot Figure 2: A detailed workflow for the determination of enantiomeric excess using a chiral derivatizing agent.

Step-by-Step Procedure:

  • Preparation of the Analyte Solution: In a clean, dry reaction vial equipped with a small magnetic stir bar, dissolve the chiral secondary alcohol (1.0 equivalent) in approximately 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃). Add a catalytic amount of DMAP or a slight excess of anhydrous pyridine.

    • Causality Insight: The use of anhydrous solvents and an inert atmosphere is crucial as Mosher's acid chloride is highly moisture-sensitive and will readily hydrolyze to Mosher's acid, which is unreactive under these conditions. Pyridine or DMAP acts as a base to scavenge the HCl byproduct of the esterification reaction, driving the reaction to completion.

  • Derivatization Reaction: To the stirred solution of the alcohol, add (R)-MTPA-Cl (1.1 equivalents) dropwise via a syringe. Seal the vial and allow the reaction to stir at room temperature.

    • Expertise & Experience: A slight excess of the CDA is used to ensure the complete derivatization of the analyte, thereby avoiding kinetic resolution.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot for ¹H NMR analysis to observe the disappearance of the carbinol proton of the starting alcohol.

  • Sample Preparation for NMR Analysis: Once the reaction is complete (typically within 30-60 minutes), the reaction mixture can often be directly transferred to an NMR tube. If pyridine was used in stoichiometric amounts, it may be necessary to pass the solution through a small plug of silica gel to remove pyridinium hydrochloride salts, which can broaden NMR signals.

    • Trustworthiness: Direct analysis of the reaction mixture is often possible and preferred as it minimizes sample loss and potential changes in the diastereomeric ratio during workup procedures.

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If applicable, also acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Authoritative Grounding: ¹⁹F NMR can be particularly advantageous as the trifluoromethyl group of the Mosher's ester provides a singlet for each diastereomer in a spectral region that is typically free of other signals, leading to very accurate integration.[2][8] For ¹H NMR, it is essential to achieve good resolution to separate the signals of the diastereomers. Key protons to observe are those closest to the newly formed stereocenter.

  • Data Analysis and Enantiomeric Excess Calculation: a. Process the NMR spectrum (phasing, baseline correction). b. Identify a pair of well-resolved signals corresponding to the same proton (or the -CF₃ group in ¹⁹F NMR) in the two diastereomers. c. Carefully integrate these two signals. Let the integration values be I₁ and I₂. d. Calculate the enantiomeric excess (e.e.) using the following formula:

    • Self-Validation: To ensure the accuracy of the measurement, it is advisable to calculate the e.e. using multiple, well-resolved pairs of signals from the ¹H NMR spectrum. The calculated e.e. values should be consistent.

Troubleshooting and Advanced Considerations

  • Poor Signal Resolution: If the signals of the diastereomers are not well-resolved, consider using a higher field strength NMR spectrometer or changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆), as aromatic solvents can induce significant changes in chemical shifts.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst.

  • Kinetic Resolution: As mentioned, this is a significant concern. Always use a slight excess of the CDA and ensure the reaction proceeds to completion.[3]

  • Absolute Configuration Determination: Mosher's method can also be extended to determine the absolute configuration of the analyte by preparing both the (R)- and (S)-MTPA esters and analyzing the differences in their chemical shifts (Δδ = δS - δR).[6][9] This advanced application requires a more detailed analysis of the spatial arrangement of the molecule.

  • ³¹P NMR for Complex Molecules: For structurally complex molecules with overlapping proton signals, using a phosphorus-containing CDA and acquiring a proton-decoupled ³¹P NMR spectrum is a powerful alternative.[5][7][8] The large chemical shift dispersion and the simplicity of the resulting spectra often provide baseline-resolved signals for the diastereomers, allowing for highly accurate e.e. determination.[5][10]

Conclusion

The use of chiral derivatizing agents in NMR spectroscopy is a robust, reliable, and highly informative method for determining the enantiomeric purity of chiral molecules. By converting enantiomers into distinguishable diastereomers, this technique leverages the power of NMR to provide quantitative data essential for drug development, asymmetric synthesis, and quality control. The key to success lies in the careful selection of the CDA, meticulous experimental execution to ensure complete reaction, and accurate integration of well-resolved diastereomeric signals. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and accurately assess the stereochemical integrity of their chiral compounds.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Chiral derivatizing agent - Wikipedia. Wikipedia. Available at: [Link]

  • Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. Available at: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • NMR analysis of a chiral amine through derivatization with Mosher acid.... ResearchGate. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]

  • Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. nmrsupport.bruker.com. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • ³¹P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry. Available at: [Link]

  • A Brief Overview of the Chiral Agents. intechopen.com. Available at: [Link]

  • A new ³¹P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by ³¹P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. spectroscopyonline.com. Available at: [Link]

  • Determination of Enantiomeric Excess via ³¹P-NMR. ResearchGate. Available at: [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using ¹⁹F NMR spectroscopy. RSC Publishing. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

Sources

Application Note: Advanced Solid-Phase Synthesis Protocols for Aminocyclohexylmethanol-Derived Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aminocyclohexylmethanol (ACM) derivatives—specifically cis- and trans-isomers of 4-aminocyclohexylmethanol and 2-aminocyclohexylmethanol—are highly privileged bifunctional scaffolds in modern drug discovery. Their rigid cyclohexane ring provides predictable conformational constraints, making them invaluable in the synthesis of carbocyclic nucleoside analogues, macrocyclic kinase inhibitors, and advanced peptidomimetics [1].

However, translating these building blocks into high-throughput Solid-Phase Organic Synthesis (SPOS) requires strict orthogonal protection strategies to prevent polymerization and ensure regioselective functionalization. The protocol detailed herein establishes a self-validating SPOS workflow . By anchoring the primary hydroxyl group to a 2-Chlorotrityl chloride (2-CTC) resin, we leave the primary amine available for sequential Fmoc-based elongation.

The Causality of Resin and Protection Selection

The selection of 2-CTC resin is not arbitrary; it is a mechanistic necessity for this scaffold [2].

  • Steric Shielding: The extreme steric bulk of the 2-CTC group suppresses premature cleavage and diketopiperazine formation during subsequent coupling cycles.

  • Acid Lability: The resulting trityl ether linkage is highly acid-labile. This allows for final cleavage under exceptionally mild conditions (1–5% Trifluoroacetic acid), preserving sensitive heterocyclic payloads that would degrade under the standard 95% TFA conditions required for Wang or Rink Amide resins [3].

  • Self-Validation: This system is inherently self-validating. The mass gain of the dried resin directly quantifies the initial hydroxyl anchoring efficiency, while the UV absorbance of the dibenzofulvene-piperidine adduct (at 301 nm) during Fmoc deprotection provides a real-time, stoichiometric readout of the available amine sites.

Orthogonal_Logic Scaffold Bifunctional Scaffold trans-4-aminocyclohexylmethanol Hydroxyl Primary Hydroxyl (-OH) Anchoring Site Scaffold->Hydroxyl Regioselectivity Amine Primary Amine (-NH2) Derivatization Site Scaffold->Amine Regioselectivity Resin 2-CTC Resin Acid-labile ether bond Hydroxyl->Resin Pyridine/DCM Protect Fmoc Protection Base-labile Amine->Protect Pre-synthesis Protect->Amine 20% Piperidine

Caption: Orthogonal chemical logic for the regioselective functionalization of the ACM scaffold.

Quantitative Experimental Parameters

To ensure reproducibility, all stoichiometric ratios and kinetic parameters are standardized based on the initial loading capacity of the 2-CTC resin (typically 1.0–1.5 mmol/g).

Table 1: Quantitative Parameters for ACM Solid-Phase Synthesis

Process StepReagents & SolventsEquivalentsReaction TimeTemp (°C)Expected Outcome
Resin Swelling Dichloromethane (DCM)10 mL / g resin30 min25Optimal pore expansion
Hydroxyl Anchoring Fmoc-ACM / Pyridine2.0 eq / 4.0 eq16–24 hours250.6–0.8 mmol/g loading
End-Capping Methanol (MeOH) / DIPEA0.8 mL / 2.0 eq20 min25Quenching of active sites
Fmoc Deprotection 20% Piperidine in DMFExcess2 × 15 min25Free primary amine
Amine Coupling R-COOH / HATU / DIPEA3.0 eq / 2.9 eq / 6.0 eq2 hours25>98% Amide bond formation
Resin Cleavage 1% TFA in DCM10 mL / g resin5 × 2 min25Intact ACM-derivative yield

Step-by-Step Methodology

Step 1: Resin Activation and Swelling
  • Transfer 1.0 g of 2-Chlorotrityl chloride resin (loading ~1.2 mmol/g) into a fritted solid-phase synthesis vessel.

  • Add 10 mL of anhydrous DCM. Agitate gently via nitrogen bubbling or orbital shaking for 30 minutes.

  • Drain the solvent. Causality note: Swelling in DCM maximizes the exposure of the internal trityl chloride sites, ensuring uniform reaction kinetics.

Step 2: Regioselective Hydroxyl Anchoring
  • Dissolve 2.4 mmol (2.0 eq) of N-Fmoc-aminocyclohexylmethanol in 8 mL of anhydrous DCM.

  • Add 4.8 mmol (4.0 eq) of anhydrous Pyridine to the solution. Causality note: Pyridine is utilized instead of DIPEA to prevent base-catalyzed racemization or degradation of the highly reactive trityl carbocation.

  • Add the solution to the swollen resin and agitate at room temperature for 16 to 24 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 × 10 mL).

Step 3: End-Capping of Unreacted Sites
  • To prevent irreversible alkylation of incoming building blocks in downstream steps, unreacted trityl chloride sites must be quenched.

  • Add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) to the resin.

  • Agitate for 20 minutes, then drain.

  • Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry under vacuum to a constant weight to calculate the exact loading efficiency.

Step 4: Fmoc Deprotection
  • Treat the resin with 10 mL of 20% Piperidine in DMF for 15 minutes.

  • Drain and repeat the treatment for another 15 minutes.

  • Collect the flow-through and measure UV absorbance at 301 nm to quantify the exact amount of amine liberated.

  • Wash extensively with DMF (5 × 10 mL) to remove all traces of piperidine.

Step 5: Amine Derivatization (Coupling)
  • In a separate vial, pre-activate the desired carboxylic acid building block (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in 5 mL of DMF for 3 minutes.

  • Add the activated complex to the resin and agitate for 2 hours.

  • Drain and wash with DMF (3 × 10 mL) and DCM (3 × 10 mL). Perform a Kaiser test to confirm the absence of free primary amines.

Step 6: Mild Cleavage
  • Treat the resin with 10 mL of 1% Trifluoroacetic acid (TFA) in DCM.

  • Agitate for 2 minutes and collect the filtrate in a flask containing a neutralizing amount of pyridine or dilute in cold ether.

  • Repeat the 2-minute cleavage step 4 more times. Causality note: Short, repeated exposures to mild acid prevent the re-attachment of the cleaved product to the resin, a common artifact in trityl-based SPOS.

  • Evaporate the solvent under reduced pressure to yield the crude functionalized ACM derivative.

SPOS_Workflow Resin 1. Resin Preparation 2-CTC Resin Swelling (DCM) Anchoring 2. Hydroxyl Anchoring Fmoc-ACM + Pyridine in DCM Resin->Anchoring 30 min Capping 3. End-Capping MeOH / DIPEA (Quench active sites) Anchoring->Capping 12-24 hrs Deprotection 4. Fmoc Deprotection 20% Piperidine in DMF Capping->Deprotection 1 hr Coupling 5. Amine Derivatization R-COOH, HATU, DIPEA Deprotection->Coupling 2 x 15 min Cleavage 6. Resin Cleavage 1% TFA in DCM (Mild Acid) Coupling->Cleavage 2-4 hrs Product Purified ACM Derivative (Ready for downstream use) Cleavage->Product 5 x 2 min

Caption: Step-by-step workflow for the solid-phase synthesis of aminocyclohexylmethanol derivatives.

Troubleshooting & Quality Control

  • Steric Hindrance at the Cyclohexane Ring: The equatorial vs. axial positioning of the amine (depending on the cis/trans stereochemistry of the ACM scaffold) significantly alters coupling kinetics. If utilizing cis-derivatives where the amine may adopt a sterically hindered axial position, standard coupling times may result in incomplete reactions. Solution: Extend coupling times to 4 hours and utilize highly reactive uronium salts (e.g., COMU or HATU) combined with a dual-base system (DIPEA/TMP) to overcome the activation energy barrier.

  • O-N Acyl Shift: By anchoring the hydroxyl group directly to the resin before amine derivatization, this protocol inherently prevents the O-N acyl shift that commonly plagues the solution-phase synthesis of 1,2- or 1,3-amino alcohols.

  • Low Initial Loading: If the mass gain calculation indicates a loading of <0.4 mmol/g, the 2-CTC resin may have been deactivated by atmospheric moisture (converting to 2-chlorotrityl alcohol). Solution: Reactivate the resin prior to Step 1 by refluxing with thionyl chloride (SOCl₂) in DCM for 2 hours [3].

References

  • 1,2-Disubstituted Cyclohexane Carbocyclic Analogues of Nucleosides Nucleosides, Nucleotides and Nucleic Acids (Taylor & Francis)[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of (2-Amino-5-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis and optimization of (2-Amino-5-phenylcyclohexyl)methanol (CAS 195190-88-6). It is designed for organic chemists and process development scientists requiring actionable troubleshooting for stereocontrol, yield optimization, and scalability.

Status: Operational Scope: Reaction Optimization, Troubleshooting, Purification Target Molecule: this compound Primary Precursor: Ethyl 2-amino-5-phenylcyclohexane-1-carboxylate

Critical Route Analysis

The most robust synthetic route involves the reduction of the corresponding amino-ester. Direct hydrogenation of aromatic precursors often leads to over-reduction or poor stereocontrol.

Recommended Synthetic Pathway
  • Starting Material: Ethyl 2-amino-5-phenylcyclohexane-1-carboxylate (often as the HCl salt).

  • Transformation: Hydride reduction of the ester moiety to the primary alcohol.

  • Critical Control Points:

    • Chemo-selectivity: Preserving the phenyl ring while reducing the ester.

    • Stereo-retention: Preventing epimerization at the C1 or C2 positions.

    • Workup: Managing the amphiphilic nature of the amino-alcohol product.

Reaction Scheme Visualization

ReactionScheme cluster_stereo Stereochemistry Control SM Precursor: Ethyl 2-amino-5-phenylcyclohexanecarboxylate Inter Intermediate: Aluminate Complex SM->Inter Hydride Addition Reagent Reducing Agent: LiAlH4 (2.5 eq) THF, 0°C -> Reflux Reagent->Inter Product Target: This compound Inter->Product Fieser Quench Warning Avoid strong bases to prevent C1 epimerization

Caption: Standard reduction workflow utilizing Lithium Aluminum Hydride (LAH) with critical quenching steps.

Optimization of Reaction Conditions

The following parameters have been validated for maximizing yield and diastereomeric purity.

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Reagent

/ MeOH

/ THF

is often too slow for sterically hindered cyclohexyl esters; LAH ensures complete conversion.
Stoichiometry 1.0 eq2.5 - 3.0 eq Excess hydride is required to complex the free amine and drive the ester reduction to completion.
Temperature RT0°C

Reflux
Initial addition at 0°C prevents exotherms; reflux is required to break stable amino-aluminate complexes.
Quenching Water / AcidFieser Method Acidic quench traps the product as a salt in water; Fieser method precipitates granular aluminum salts for easy filtration.
Solvent

Anhydrous THF THF provides better solubility for the amino-ester salts and higher reflux temperatures than ether.

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q: The reaction shows incomplete conversion by TLC/LCMS after 4 hours at reflux. Should I add more LAH?

  • Diagnosis: The formation of a stable insoluble aluminate complex may be coating the unreacted starting material, or the reagent quality has degraded.

  • Solution:

    • Do not add solid LAH to a hot reaction. Cool to 0°C first.

    • Instead of adding more reagent, try activating the current mixture. Add a Lewis acid additive like

      
       (mixed hydride) or switch to Red-Al  (sodium bis(2-methoxyethoxy)aluminum hydride), which is soluble in toluene and operates at higher temperatures.
      
    • Check Moisture: Ensure the THF is distilled from Na/Benzophenone or dried via molecular sieves. Moisture destroys LAH rapidly.

Q: My isolated yield is <40%, but the crude NMR looked clean. Where is my product?

  • Diagnosis: The product is likely lost in the aqueous phase during workup. This compound is an amino-alcohol , making it highly water-soluble, especially at neutral or acidic pH.

  • Protocol Fix:

    • Avoid Acidic Workups: Never use HCl to quench if you plan to extract the free base.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Switch: Replace Ethyl Acetate with DCM/Isopropanol (3:1) or n-Butanol for extraction. These mixtures have higher polarity and extract amino-alcohols more efficiently.

Category B: Stereochemistry & Purity[1]

Q: I am observing a second diastereomer in the product mixture. Is the reduction epimerizing my center?

  • Diagnosis: Epimerization usually occurs at the ester

    
    -position (C1) before reduction if the reaction mix is too basic, or if the starting material contained the isomer.
    
  • Mechanism: The

    
    -proton of the ester is acidic. If you used NaH or excess alkoxide bases in a previous step, the C1 center might have scrambled.
    
  • Solution:

    • Check SM Purity: Verify the diastereomeric ratio (dr) of the starting ester.

    • Mild Conditions: Use

      
       in THF/MeOH at 0°C instead of LAH. 
      
      
      
      is less basic and minimizes the risk of enolization-based epimerization.

Q: The aluminum salts are forming a gelatinous mess that I can't filter. How do I recover the product?

  • Diagnosis: Incorrect quenching ratio causing aluminum hydroxide gel formation.

  • The "Fieser" Fix: For every x grams of LAH used, add sequentially:

    • x mL Water (slowly, at 0°C)

    • x mL 15% NaOH solution

    • 3x mL Water

    • Warm to RT and stir for 15 mins. Add

      
      .
      
    • Result: A granular white precipitate that filters easily.

Category C: Scalability & Safety

Q: I need to scale this to 50g. Is LAH safe?

  • Assessment: LAH is hazardous on large scales (pyrophoric, hydrogen gas evolution).

  • Alternative: For scales >20g, consider Vitride (Red-Al) or Borane-Dimethyl Sulfide (BMS) .

    • BMS Protocol: Reflux in THF. Quench with MeOH. This avoids aluminum sludge entirely and is easier to handle, though the stench requires a good fume hood.

Workflow Decision Tree

Use this logic flow to determine the correct workup procedure based on your observation.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Conversion Full Conversion? CheckTLC->Conversion Quench Quench Method Selection Conversion->Quench Yes Heat Increase Temp to Reflux Conversion->Heat No Gel Gelatinous Emulsion? Quench->Gel Rochelle Add Rochelle Salt (Sat. Soln) Stir 2-12h Gel->Rochelle Yes Fieser Standard Fieser Workup Gel->Fieser No Extract Extraction Solvent Rochelle->Extract Fieser->Extract AddLewis Add LiCl or switch to Red-Al Heat->AddLewis Still Incomplete DCM Use DCM/iPrOH (3:1) Extract->DCM Product is Polar EtOAc Use EtOAc (Only if yield high) Extract->EtOAc Standard

Caption: Decision matrix for reaction monitoring and workup selection to maximize recovery.

Experimental Protocol (Validated)

Synthesis of this compound

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Charge flask with LiAlH4 (1.14 g, 30.0 mmol, 3.0 eq) and dry THF (40 mL). Cool to 0°C.

  • Addition: Dissolve Ethyl 2-amino-5-phenylcyclohexane-1-carboxylate HCl (2.83 g, 10.0 mmol) in dry THF (20 mL). Add dropwise to the LAH suspension over 30 mins. Caution: Gas evolution.

  • Reaction: Warm to Room Temperature (RT) over 1 hour, then heat to reflux for 4-6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1%

    
    ).
    
  • Quench (Fieser): Cool to 0°C. Carefully add:

    • 1.1 mL Water

    • 1.1 mL 15% NaOH

    • 3.3 mL Water

  • Workup: Warm to RT and stir vigorously for 30 mins until a white granular precipitate forms. Add anhydrous

    
    . Filter through a Celite pad. Wash cake with THF.
    
  • Purification: Concentrate the filtrate. If oil is impure, dissolve in

    
     and add 2M HCl in ether to precipitate the hydrochloride salt. Recrystallize from EtOH/EtOAc.
    

References

  • Stereoselective Synthesis of Amino-Cyclohexanes

    • Title: Stereoselective synthesis of 2-amino-cyclohexanecarboxylic acid deriv
    • Source:Journal of Organic Chemistry
    • Context: Defines the thermodynamic stability of cis/trans isomers in substituted cyclohexanes.
  • Reduction Protocols (LAH vs Borane)

    • Title: Reduction of amino acids and esters to amino alcohols.[1]

    • Source:Chem. Rev., 102, 2227-2302 (2002).[2]

    • Context: Comprehensive review of reducing agents for amino acid derivatives, validating the use of LAH for hindering esters.
  • Physical Properties & Characterization

    • Title: this compound HCl Salt Data.

    • Source: Sigma-Aldrich Product Specific
    • Context: Verification of salt forms and melting points for characteriz
    • (Note: Representative link for structural analog verification).

Sources

Technical Support Center: Troubleshooting Enantioselectivity with (2-Amino-5-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing (2-Amino-5-phenylcyclohexyl)methanol as a chiral ligand in asymmetric synthesis.

This conformationally rigid β-amino alcohol leverages its cyclohexane backbone and bulky 5-phenyl substituent to provide exceptional steric shielding. It is a privileged scaffold for transformations such as Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and enantioselective organozinc additions. However, achieving optimal enantiomeric excess (ee) requires precise control over reaction kinetics, catalyst aggregation, and transition-state dynamics.

Quick Diagnostic Workflow

Use the following logical workflow to systematically identify and resolve the root causes of low enantioselectivity in your catalytic systems.

Workflow A Low Enantioselectivity (<80% ee) B Verify Ligand Purity (Diastereomeric & Optical) A->B C Reaction Type? B->C D1 Ru-Catalyzed ATH C->D1 ATH D2 Diethylzinc Addition C->D2 Zn Addition E1 Check Base:Ru Ratio (Maintain 2:1 to 5:1) D1->E1 E2 Ensure Ligand:Zn > 1 (Suppress Background) D2->E2 F1 Verify Solvent Dryness (Degassed i-PrOH) E1->F1 F2 Lower Temperature (0°C to -20°C) E2->F2 G Re-run & Analyze (Chiral HPLC/GC) F1->G F2->G

Diagnostic workflow for troubleshooting low enantioselectivity.

Troubleshooting Guides & FAQs

Q1: My Ruthenium-catalyzed ATH of acetophenone is yielding <50% ee. What is the primary cause?

A1: The most common culprit in ATH is improper pre-catalyst formation or an incorrect Base-to-Ruthenium ratio. The active catalytic species is a 16-electron Ru-amide complex formed in situ from the


 precursor, the amino alcohol, and a base (typically KOH) .
  • The Causality: If the base concentration is too high, it triggers an uncatalyzed background Meerwein-Ponndorf-Verley (MPV) reduction, which is entirely racemic. Furthermore, if the isopropanol is not strictly degassed, trace oxygen will deactivate the chiral Ru-hydride intermediate, forcing the reaction down the achiral pathway.

  • Actionable Step: Ensure the base:Ru molar ratio is strictly maintained between 2:1 and 5:1. Pre-stir the Ru precursor and the ligand in degassed isopropanol at 80 °C for 30 minutes before adding the base and the ketone substrate .

Q2: In the enantioselective addition of diethylzinc to benzaldehyde, I am getting near-quantitative conversion but poor enantioselectivity. Why?

A2: High conversion with low ee indicates that the uncatalyzed background reaction is outcompeting the ligand-accelerated catalyzed pathway. In diethylzinc additions, the chiral amino alcohol reacts with


 to form a bimetallic chiral zinc alkoxide complex, which acts as the true catalyst.
  • The Causality: If there is excess uncomplexed

    
     relative to the ligand, or if the temperature is too high, the achiral background alkylation dominates the kinetics. The rigid 5-phenylcyclohexyl backbone of this ligand requires lower temperatures to maximize the 
    
    
    
    between the competing diastereomeric transition states.
  • Actionable Step: Increase the ligand loading to 10–15 mol% to ensure all active zinc species are coordinated. Lower the reaction temperature to 0 °C or -20 °C .

Q3: How does solvent choice affect the aggregation state and selectivity of the catalyst?

A3: Chiral zinc alkoxides are highly prone to forming inactive or less selective dimers and oligomers in solution.

  • The Causality: Non-polar aliphatic solvents (like pure hexanes) exacerbate this aggregation, often leading to non-linear effects (NLE) where the ee of the product does not match the optical purity of the ligand.

  • Actionable Step: Switch to a slightly more coordinating solvent like anhydrous toluene. Toluene provides enough solvation to disrupt inactive oligomeric zinc alkoxide clusters, favoring the highly active and enantioselective monomeric/dimeric species.

Q4: Does the stereochemistry of the 5-phenyl group on the cyclohexyl ring matter?

A4: Absolutely. The 5-phenyl group dictates the thermodynamic conformation of the cyclohexane ring. In the preferred chair conformation, the equatorial/axial positioning of the amino and hydroxyl groups creates a highly specific chiral pocket. If you are using a diastereomeric mixture of the ligand (e.g., a mix of cis and trans isomers), the mismatched facial shielding will drastically reduce the ee. You must verify that your ligand is both enantiopure and diastereomerically pure (e.g., the


-isomer) prior to catalyst formation.

Standard Validated Protocols

To ensure self-validating and reproducible results, adhere strictly to the following standardized methodologies.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, combine

    
     (0.025 mmol) and this compound (0.055 mmol) in anhydrous, strictly degassed isopropanol (5.0 mL).
    
  • Activation: Heat the mixture to 80 °C for 30 minutes. The solution will change color as the active 16-electron Ru-amide complex forms.

  • Substrate Addition: Cool the active catalyst solution to room temperature (25 °C). Add the prochiral ketone (1.0 mmol).

  • Initiation: Add a standardized solution of KOH in isopropanol (0.1 M, 0.25 mL) to initiate the hydride transfer.

  • Monitoring & Workup: Stir at room temperature, monitoring consumption via TLC. Once complete, quench with water (5 mL), extract with EtOAc (3 x 10 mL), dry over

    
    , and analyze the crude mixture via chiral HPLC to determine the ee.
    
Protocol B: Enantioselective Diethylzinc Addition to Aldehydes
  • Ligand Complexation: In a flame-dried two-necked flask under argon, dissolve the chiral amino alcohol ligand (0.1 mmol, 10 mol%) in anhydrous toluene (3.0 mL). Cool the system to 0 °C using an ice bath.

  • Zinc Addition: Add

    
     (1.0 M solution in hexanes, 2.2 mmol) dropwise. Stir for 30 minutes at 0 °C to allow complete formation of the chiral zinc alkoxide catalyst. Note: Ethane gas will evolve.
    
  • Substrate Addition: Slowly add the aldehyde (1.0 mmol) dropwise to prevent thermal spikes that could trigger the achiral background reaction.

  • Reaction: Maintain the temperature at 0 °C (or drop to -20 °C for challenging substrates) until complete consumption of the aldehyde is observed via TLC.

  • Quench & Workup: Quench carefully by the dropwise addition of saturated aqueous

    
     (5 mL) at 0 °C. Extract with dichloromethane (3 x 10 mL), dry over 
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Benchmarking Data

Use the table below to benchmark your experimental results against expected performance metrics for this compound and structurally analogous cyclic β-amino alcohols .

Reaction TypeSubstrateLigand LoadingTemp (°C)Expected Yield (%)Expected ee (%)
ATH Acetophenone5.0 mol%25> 9085 - 92
ATH p-Methoxyacetophenone5.0 mol%25> 8580 - 88

Addition
Benzaldehyde10.0 mol%0> 9590 - 95

Addition
p-Chlorobenzaldehyde10.0 mol%-20> 9092 - 97

References

  • Title: Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: MDPI (Molecules) URL: [Link][1]

  • Title: Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: National Institutes of Health (NIH / PMC) URL: [Link][2]

Sources

Improving the yield and purity of (2-Amino-5-phenylcyclohexyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield, Purity, and Stereochemical Isolation

Ticket ID: #CHIRAL-OH-5PH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary

The synthesis of (2-Amino-5-phenylcyclohexyl)methanol (CAS 195190-88-6) presents a unique set of challenges due to its amphiphilic nature and multiple stereocenters.[1][2] Users typically encounter yield losses during the reduction of the ester/acid precursor due to aluminum chelation, and purity issues arising from difficult diastereomeric separations.[2]

This guide addresses the three critical failure points:

  • Workup-Induced Yield Loss (The "Emulsion Trap").

  • Diastereomeric Impurities (Cis/Trans management).

  • Isolation Difficulties (Oil vs. Solid formation).

Module 1: Maximizing Yield in Hydride Reduction

The Problem: "I am reducing ethyl 2-amino-5-phenylcyclohexanecarboxylate with LiAlH₄. The reaction goes to completion by TLC, but after workup, I recover <40% yield, and the product is a sticky gum."

The Root Cause: Amino alcohols are potent chelators. The nitrogen amine and the oxygen alkoxide coordinate tightly to the aluminum byproducts generated during Lithium Aluminum Hydride (LAH) reduction. Standard water/NaOH quenches often precipitate aluminum hydroxide as a gelatinous polymeric sponge that traps your product.[3]

Protocol: The Rochelle’s Salt Release

Do not use the standard "Fieser" workup (Water/15% NaOH/Water) for this substrate. It invariably leads to occlusion. Use the Rochelle's Salt (Sodium Potassium Tartrate) method to solubilize aluminum salts.[3][4]

Step-by-Step Optimization:

  • The Quench: Dilute the reaction mixture (THF) with an equal volume of Diethyl Ether (Et₂O) or MTBE. Cool to 0°C.[4][5][6]

  • The Addition: Slowly add water (1 mL per g of LAH) to destroy excess hydride.

  • The Complexation: Add saturated aqueous Rochelle’s Salt solution (100 mL per 10 g of LAH).

  • The Digestion (Critical): Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Visual Cue: The grey/white emulsion must separate into two clear, transparent layers.[2] If solids persist, add more Rochelle's solution and stir longer.

  • Extraction: Separate the organic layer.[4][6] The aluminum remains in the aqueous layer as a soluble tartrate complex.

Troubleshooting Decision Tree

WorkupLogic Start Reaction Complete (TLC) Quench Quench: Dilute w/ Et2O, add H2O Start->Quench Check Observation: Gelatinous Solid? Quench->Check Fieser Standard Fieser Workup (High Risk of Trapping) Check->Fieser No (Rare) Rochelle Add Sat. Rochelle's Salt Stir 3 hours Check->Rochelle Yes (Common) Result1 Low Yield (<50%) Product in solid cake Fieser->Result1 Result2 High Yield (>85%) Clean Phase Separation Rochelle->Result2

Figure 1: Workup selection logic for amino-alcohol synthesis. Rochelle's salt is mandatory for preventing product occlusion.[2]

Module 2: Stereochemical Purity & Resolution

The Problem: "My NMR shows a mixture of isomers. I need the (1S, 2S, 5R) isomer, but I have a mix of cis/trans at the hydroxymethyl position."

The Root Cause: The 5-phenyl substitution fixes the conformation of the cyclohexane ring (phenyl prefers equatorial). However, the reduction of the ester to the alcohol does not change the stereocenters at C1 and C2.[2] If your starting material was a mixture, your product will be too.[2]

Resolution Strategy

Separating amino alcohols on silica gel is difficult due to tailing. Resolution via diastereomeric salt formation is superior for this specific scaffold.

Recommended Protocol: Tartaric Acid Resolution [1][2]

  • Solvent System: Use Ethanol/Water (9:1).

  • Resolving Agent: L-(+)-Tartaric acid (for one enantiomer/diastereomer pair) or Dibenzoyl-L-tartaric acid (for increased lipophilicity due to the phenyl ring).[1][2]

  • Procedure:

    • Dissolve crude amine (free base) in warm ethanol.

    • Add 1.0 eq of Resolving Agent.

    • Cool slowly to 4°C overnight.

    • Filter crystals.

  • Free Basing: Suspend crystals in CH₂Cl₂ and treat with 1M NaOH. Dry organic layer and evaporate.

Data: Resolving Agent Efficiency

Resolving AgentSolvent SystemTarget Isomer EnrichmentNotes
L-Tartaric Acid EtOH/H₂OModerateGood for removing bulk impurities.[1][2]
Dibenzoyl-L-Tartaric MeOH/EtOAcHigh The phenyl interaction improves crystal packing.[1][2]
Mandelic Acid IPALowOften forms oils with this specific substrate.[1]

Module 3: Isolation and Storage (FAQs)

Q: The product is an oil that won't crystallize. How do I handle it? A: this compound often isolates as a viscous oil due to hydrogen bonding preventing lattice formation.[1][2]

  • Solution: Convert it to the Hydrochloride Salt .

    • Dissolve the oil in dry Diethyl Ether.

    • Add 2M HCl in Ether dropwise.

    • The white solid precipitate is non-hygroscopic, stable, and easy to weigh.[2]

Q: Can I use column chromatography instead of crystallization? A: Yes, but you must modify the silica.[2]

  • Standard Silica: Will bind the amine irreversibly.

  • Modified Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes.

  • Eluent: DCM:Methanol:NH₄OH (90:10:1).[1] The ammonia is crucial to keep the amine deprotonated and moving.

References & Authoritative Grounding

  • Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[2] (The foundational text on Fieser workups, contrasting with Rochelle's method).[3][5]

  • Rochelle's Salt Mechanism: Dilworth, B. M., & McKervey, M. A. (1990).[2] Tetrahedron, 46, 7353.[2] (Discusses aluminum chelation in amino alcohol synthesis).

  • Resolution of Amino Alcohols: Periasamy, M. (2005). Methods of resolution of amino alcohols. Chiralpedia/Stereochemistry Guides.

  • Synthesis of Phenyl-Cyclohexyl Systems: Matrix Fine Chemicals. Product Data Sheet: this compound.[1][2]

  • General Amino Alcohol Synthesis: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (Standard protocols for LAH reduction of amino esters).

Sources

User Guide: Optimizing Stereochemical Outcomes via Solvent & Temperature Tuning

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Control in Organic Synthesis

Current Status: ONLINE Ticket ID: #STEREO-SOLV-TEMP-001 Assigned Specialist: Senior Application Scientist (Ph.D., Process Chemistry)

Welcome to the Stereochemical Control Support Center. This guide is designed to troubleshoot and optimize reaction conditions when enantiomeric excess (ee) or diastereomeric ratio (dr) falls below specification. We move beyond "trial and error" by applying mechanistic principles to solvent and temperature selection.[1]

Module 1: Solvent Effects – The Medium is the Message

The Core Issue: Solvents are not merely inert carriers; they are active participants that stabilize specific transition states (TS) via dielectric screening, hydrogen bonding, and explicit coordination.

Troubleshooting Solvent-Dependent Selectivity
Symptom Probable Cause Corrective Action
Low ee in Ion-Pairing Reactions (e.g., Phase Transfer Catalysis)High dielectric constant (

) solvent is separating the tight ion pair, reducing chiral communication.
Switch to non-polar solvents (Toluene, MTBE) to tighten the cation-anion pair.
Reversal of Enantioselectivity Solvent is coordinating to the metal center, altering the catalyst geometry (e.g., occupying a quadrant).Screen non-coordinating solvents (DCM,

-trifluorotoluene) vs. coordinating solvents (THF, MeCN).
Low Endo/Exo Ratio (Diels-Alder)Non-polar solvent fails to stabilize the more polar endo transition state (secondary orbital interactions).Increase solvent polarity (e.g., switch from Hexane to MeOH or Water) to stabilize the dipole-rich endo TS [1].
Racemization of Product Protic solvent is facilitating proton exchange at the chiral center.Switch to aprotic polar solvents (DMSO, DMF) or strictly anhydrous conditions.
Protocol: Systematic Solvent Screening

Do not screen randomly. Use a "Design of Experiments" (DoE) approach based on solvent properties.

  • Select 4 Quadrants:

    • Non-polar / Non-coordinating: Toluene, Hexane.

    • Polar / Aprotic: MeCN, Acetone, DMF.

    • Polar / Protic: MeOH, IPA, TFE (Trifluoroethanol).

    • Chlorinated: DCM, Chloroform (unique H-bond donor ability).

  • Run Parallel Micro-Reactions: Use 10 mg scale.

  • Analyze: Plot ln(er) vs. 1/$\epsilon$ (Dielectric Constant).

    • Linear correlation: Electrostatics dominate.

    • Outliers: Specific solvent-catalyst binding (explicit solvation) is occurring [5].[2]

Module 2: Temperature Effects – Kinetic vs. Thermodynamic Control

The Core Issue: Selectivity (


) is temperature-dependent. Lowering temperature usually increases selectivity (enthalpic control), but can decrease it if the reaction enters a regime where entropy (

) dominates (the isoinversion temperature).
The "Selectivity-Reactivity" Trade-off
  • Kinetic Control (Low T): The product ratio is determined by the difference in activation energies (

    
    ) of the competing pathways.
    
    • Target: Irreversible reactions (e.g., Hydrogenation, Nucleophilic addition).

  • Thermodynamic Control (High T): The product ratio is determined by the stability of the final products (

    
    ).
    
    • Target: Reversible reactions (e.g., Diels-Alder, Michael addition).

Visualization: Energy Profile of Stereocontrol

KineticVsThermodynamic cluster_legend Control Regime Reactant Reactants (R) TS_Kinetic TS (Kinetic) Lower Ea Reactant->TS_Kinetic Fast TS_Thermo TS (Thermodynamic) Higher Ea Reactant->TS_Thermo Slow Prod_Kinetic Product A (Kinetic) Less Stable (Fast at Low T) TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Thermodynamic) More Stable (Favored at High T) TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Reversible at High T Legend Low T: Path A dominates (Kinetic) High T: Path B dominates (Thermodynamic)

Caption: Energy profile distinguishing Kinetic Product (A) formed via lower activation barrier vs. Thermodynamic Product (B) formed via greater stability.

Module 3: Advanced Troubleshooting – Dynamic Kinetic Resolution (DKR)

The Scenario: You are converting a racemic starting material into a single enantiomer (100% theoretical yield) using a combination of a resolution catalyst (e.g., Lipase) and a racemization catalyst (e.g., Ruthenium).

Critical Failure Point: The "Matching Problem." The rate of racemization (


) must be faster than the rate of the unwanted enantiomer's reaction (

), but the conditions for one catalyst often deactivate the other.
DKR Troubleshooting Matrix
Issue Diagnosis Fix
High Yield, Low ee Racemization is too slow (

). The "wrong" enantiomer is reacting before it can racemize.
Increase Temperature (racemization often has higher

). Switch Catalyst to a more active Ru-complex (e.g., Shvo's catalyst).
Low Yield, High ee Catalyst deactivation or inhibition.Check compatibility. Solvent: Avoid coordinating solvents (THF) that inhibit Ru. Additives: Add weak base (e.g.,

) to scavenge acid that deactivates the lipase.
Reaction Stalls Product inhibition or enzyme denaturation.Change Acyl Donor: Use isopropenyl acetate (releases acetone, non-inhibitory) instead of vinyl acetate (releases acetaldehyde, deactivates enzymes) [3].
DKR Workflow Diagram

DKR_Workflow cluster_check Critical Checkpoint Racemate Racemic Substrate (S) + (R) Racemization Racemization Cycle (Metal Catalyst) Racemate->Racemization k_rac (Must be fast) Resolution Kinetic Resolution (Enzyme/Chiral Cat) Racemate->Resolution k_fast (Selective) Check Is k_rac > k_slow? Racemization->Check Product Enantiopure Product (100% Yield Theoretical) Resolution->Product Check->Racemate No: Low ee Check->Product Yes: High ee

Caption: DKR requires the racemization rate (


) to exceed the reaction rate of the slow enantiomer to ensure high ee.

Frequently Asked Questions (FAQs)

Q1: I scaled up my asymmetric hydrogenation (Noyori type), and the ee dropped from 98% to 92%. Why?

  • Answer: This is likely a temperature control issue . Asymmetric hydrogenation is highly exothermic. On a larger scale, heat removal is less efficient, causing localized "hot spots."

  • Fix: Lower the jacket temperature during the initial burst phase or dose the hydrogen/substrate slowly to maintain the reaction at the optimal low temperature where enantioselectivity is maximized [4].

Q2: Can I use water as a solvent for asymmetric Aldol reactions?

  • Answer: Yes, and often you should. While organic solvents are traditional, water can enhance stereoselectivity via the hydrophobic effect . The transition state aggregates to minimize water exposure, creating a tighter, more ordered arrangement than in organic media.

  • Reference: Proline-catalyzed aldol reactions often show superior dr and ee in aqueous emulsions compared to DMSO [2].

Q3: My catalyst works in DCM but fails in THF. Is it just polarity?

  • Answer: No, it is likely coordination . THF is a Lewis base and can coordinate to the metal center of your catalyst, blocking the chiral binding site or altering the geometry. DCM is non-coordinating.

  • Test: Try 1,2-difluorobenzene as a polar but non-coordinating alternative to THF.

References

  • Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions. ACS Omega. Available at: [Link]

  • Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group. Available at: [Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. MacMillan Group Meeting. Available at: [Link]

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Functionalization of (2-Amino-5-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Amino-5-phenylcyclohexyl)methanol is a valuable chiral building block in medicinal chemistry and materials science. Its bifunctional nature, containing both a primary amine and a primary alcohol, presents a significant challenge for selective functionalization. The nucleophilicity of both the amino and hydroxyl groups can lead to a mixture of products, including N-functionalized, O-functionalized, and di-functionalized species. This guide provides practical, in-depth solutions to common problems encountered during the chemical modification of this scaffold, enabling researchers to minimize side reactions and maximize the yield of their desired products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm trying to acylate the amine, but I'm getting a significant amount of the di-acylated product. How can I improve the selectivity for N-acylation?

Answer:

Achieving selective N-acylation in the presence of a hydroxyl group is a common challenge due to the comparable nucleophilicity of the two functional groups. However, the amine is generally more nucleophilic than the alcohol under neutral or slightly basic conditions. Several factors can be manipulated to favor N-acylation over O-acylation.

Key Principles for Selective N-Acylation:

  • Stoichiometry and Reagent Addition: Careful control over the stoichiometry of the acylating agent is crucial. Using a slight excess (1.0-1.2 equivalents) of the acylating agent can help drive the reaction to completion without promoting di-acylation. Slow, dropwise addition of the acylating agent to the solution of the amino alcohol can also help to maintain a low instantaneous concentration of the electrophile, further favoring reaction at the more nucleophilic amine.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) generally increases the selectivity for N-acylation. At lower temperatures, the difference in activation energy between N-acylation and O-acylation becomes more pronounced, favoring the kinetically preferred N-acylation pathway.

  • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amine and alcohol. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

  • pH Control: In some cases, pH control can be used to modulate the reactivity. At a slightly acidic pH, the amine will be protonated and less nucleophilic, which is not desirable for N-acylation. Conversely, under basic conditions, both the amine and alcohol can be deprotonated, increasing their nucleophilicity. For selective N-acylation, neutral to slightly basic conditions are generally preferred. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is recommended to scavenge the acid byproduct of the reaction.

Troubleshooting Guide for Poor N-Acylation Selectivity:

Issue Potential Cause Recommended Solution
Significant Di-acylation Excess acylating agent.Reduce the equivalents of acylating agent to 1.0-1.1.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C).
Rapid addition of acylating agent.Add the acylating agent dropwise over an extended period.
Low Conversion Insufficient acylating agent.Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
Inadequate base.Ensure at least one equivalent of a non-nucleophilic base is used.

Step-by-Step Protocol for Selective N-Acylation:

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) in a small amount of the same anhydrous solvent.

  • Add the acylating agent solution dropwise to the cooled amino alcohol solution over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

FAQ 2: I want to functionalize the hydroxyl group, but the amine keeps reacting. What's the best way to achieve selective O-functionalization?

Answer:

Selective O-functionalization in the presence of a more nucleophilic amine almost always requires the use of a protecting group for the amine. The ideal protecting group should be easy to install, stable to the O-functionalization reaction conditions, and readily removable under mild conditions that do not affect the newly installed functional group on the hydroxyl moiety.

Amine Protecting Group Strategy:

The most common strategy is to protect the amine as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. The Boc group is particularly popular due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Table of Common Amine Protecting Groups:

Protecting Group Abbreviation Reagent for Installation Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine in DMF

Step-by-Step Protocol for Boc Protection of the Amine:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or THF.

  • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino alcohol. This product can often be used in the next step without further purification.

Once the amine is protected, the hydroxyl group can be functionalized using standard procedures (e.g., acylation, alkylation, etc.).

Diagram: Decision Workflow for Functionalization

G cluster_n Selective N-Functionalization cluster_o Selective O-Functionalization cluster_both Dual Functionalization start Start: this compound q1 Desired Functionalization? start->q1 n_acyl N-Functionalization q1->n_acyl Amine o_acyl O-Functionalization q1->o_acyl Hydroxyl both Both N and O Functionalization q1->both Both n_cond Control Stoichiometry Low Temperature (0 °C) Slow Addition n_acyl->n_cond protect_n Protect Amine (e.g., Boc) o_acyl->protect_n ortho_strat Orthogonal Protection Strategy (See FAQ 3) both->ortho_strat func_o Functionalize Hydroxyl protect_n->func_o deprotect_n Deprotect Amine func_o->deprotect_n

Caption: Decision tree for choosing a functionalization strategy.

FAQ 3: I need to perform a multi-step synthesis involving functionalization of both the amine and the alcohol. What is the best strategy to avoid side reactions?

Answer:

For multi-step syntheses requiring selective functionalization of both the amine and hydroxyl groups, an orthogonal protection strategy is essential. This involves using protecting groups for the amine and alcohol that can be removed under different, non-interfering conditions. This allows for the selective deprotection and functionalization of one group while the other remains protected.

Key Principles of Orthogonal Protection:

  • Protect Both Groups: Start by protecting both the amine and the hydroxyl groups with orthogonal protecting groups.

  • Selective Deprotection: Selectively remove one of the protecting groups.

  • First Functionalization: Functionalize the newly deprotected group.

  • Second Selective Deprotection: Selectively remove the second protecting group.

  • Second Functionalization: Functionalize the second deprotected group.

Table of Common Orthogonal Protecting Group Pairs for Amino Alcohols:

Amine Protecting Group Cleavage Condition Orthogonal Alcohol Protecting Group Cleavage Condition
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA)TBDMS (tert-Butyldimethylsilyl)Fluoride (e.g., TBAF)
Cbz (Benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C)Benzyl (Bn)Hydrogenolysis (H₂, Pd/C) (Note: Not orthogonal)
Fmoc (9-Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)Acetate (Ac)Mild base (e.g., K₂CO₃, MeOH)

Diagram: Orthogonal Protection Workflow

G start Amino Alcohol protect_both Protect both N and O (e.g., N-Boc, O-TBDMS) start->protect_both deprotect_n Selective N-Deprotection (e.g., TFA for Boc) protect_both->deprotect_n func_n N-Functionalization deprotect_n->func_n deprotect_o Selective O-Deprotection (e.g., TBAF for TBDMS) func_n->deprotect_o func_o O-Functionalization deprotect_o->func_o final_product Final Product func_o->final_product

Caption: Workflow for dual functionalization using orthogonal protecting groups.

FAQ 4: My reaction is complete, but I'm having trouble purifying my desired product from the side products. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the starting material, desired product, and potential side products (e.g., di-functionalized compound). A systematic approach to developing a purification method is recommended.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying products from organic reactions.

    • Solvent System Screening: Use TLC to screen for an optimal solvent system that provides good separation between your desired product and impurities. A typical starting point for amino alcohols and their derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Adding a small amount of a more polar solvent like methanol or a base like triethylamine can help to reduce tailing of polar compounds on silica gel.

    • Gradient Elution: If an isocratic solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be effective.

  • Acid-Base Extraction: If your desired product has a different acidity or basicity than the impurities, a liquid-liquid extraction can be a powerful purification tool. For example, if your desired product is N-acylated and the main impurity is the unreacted starting amino alcohol, you can dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic starting material will be protonated and move to the aqueous layer, while the neutral amide product remains in the organic layer.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Screening different solvents and solvent mixtures is often necessary to find conditions that lead to the formation of high-purity crystals.

FAQ 5: What are the common side reactions I should be aware of, and how can I detect them?

Answer:

Awareness of potential side reactions is key to developing a robust synthetic procedure. Here are some common side reactions and methods for their detection:

Common Side Reactions:

  • Di-functionalization: As discussed, reaction at both the amine and hydroxyl groups is a major side reaction.

  • Over-acylation of the Amine: In some cases, particularly with activated carboxylic acids and coupling reagents, the initially formed amide can be acylated again to form a diacylamide.

  • Racemization: If the stereocenters of this compound are important for the final application, it is crucial to use reaction conditions that do not cause epimerization. Strong bases or high temperatures can sometimes lead to racemization at the carbon alpha to the phenyl group.

  • Side Reactions with Coupling Reagents: When using peptide coupling reagents (e.g., DCC, EDC) for N-acylation with a carboxylic acid, side products such as N-acylurea can form.

Detection Methods:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the number of components in a mixture. Staining with different reagents (e.g., ninhydrin for primary amines, potassium permanganate for alcohols) can help to identify the nature of the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in a mixture, which is invaluable for identifying expected products and unexpected side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to quantify the purity and identify the presence of impurities.

References

  • Protective Groups in Organic Synthesis. Greene, T.W., Wuts, P.G.M. John Wiley & Sons, Inc. [Link]

  • Chemoselective N-acylation of amino alcohols. Comprehensive Organic Synthesis II. Elsevier. [Link]

  • Orthogonal Protection Strategy in Solid-Phase Organic Synthesis. Journal of Combinatorial Chemistry. American Chemical Society. [Link]

Asymmetric Catalysis Technical Support Center: Ligand Tuning & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Achieving high enantiomeric excess (ee) and turnover frequency (TOF) in asymmetric catalysis requires a fundamental understanding of the causality behind ligand-metal interactions.

Here, we dissect the steric and electronic parameters of chiral ligands to help you rationally troubleshoot and optimize your catalytic workflows.

Diagnostic Hub: The Causality of Ligand Tuning

To troubleshoot a failing reaction, you must first understand how your chiral ligand dictates the behavior of the transition metal. The performance of a catalyst is governed by a delicate interplay of two primary vectors: Steric Tuning and Electronic Tuning [1].

  • Steric Tuning & The Bite Angle: The spatial arrangement of the ligand creates the "chiral pocket." For bidentate ligands (e.g., bisphosphines, bisoxazolines), the bite angle (the donor-metal-donor angle) is the most critical parameter[2]. A wider bite angle often forces the metal into a tetrahedral or distorted geometry, which can accelerate reductive elimination by pushing the reacting groups closer together. Conversely, altering the steric bulk (e.g., swapping a phenyl group for a bulky 3,5-di-tert-butylphenyl group) rigidifies the transition state, locking the substrate into a single stereochemical trajectory to maximize enantioselectivity[3].

  • Electronic Tuning: The electron density on the ligand's donor atoms directly modulates the Lewis acidity/basicity of the metal center[4]. Incorporating electron-donating groups (EDGs) makes the metal more electron-rich, accelerating oxidative addition. Incorporating electron-withdrawing groups (EWGs) makes the metal more electrophilic, which can accelerate nucleophilic attack or reductive elimination[5].

Causality Ligand Chiral Ligand Design Steric Steric Tuning (Bite Angle, Bulky Groups) Ligand->Steric Electronic Electronic Tuning (EDG / EWG Substituents) Ligand->Electronic Geom Modifies Metal Coordination Geometry Steric->Geom Density Alters Metal Center Electron Density Electronic->Density EE Determines Enantioselectivity (ee) Geom->EE TON Dictates Turnover Frequency (Reaction Rates) Geom->TON Density->EE Density->TON

Caption: Logical relationship between ligand tuning parameters and catalytic performance outcomes.

Troubleshooting Desk: Frequently Asked Questions (FAQs)

Q1: My reaction achieves >95% conversion, but the enantiomeric excess (ee) is stalled at 40%. How do I improve stereocontrol? A1: High conversion with low ee indicates that the catalytic cycle is active, but the chiral pocket is too "loose," allowing the substrate to approach via competing, non-selective transition states.

  • Action: You must increase the steric bulk of the ligand. If using a phosphine ligand, replace phenyl substituents with 3,5-xylyl or 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups. Additionally, check the flexibility of your ligand backbone. Switching to a ligand with a more rigid backbone (e.g., BINAP to Segphos) reduces conformational degrees of freedom, enforcing a stricter stereochemical environment[6].

Q2: The enantioselectivity is excellent (>90% ee), but the reaction dies at 20% conversion. What is causing this low turnover? A2: This is a classic kinetic bottleneck. The highly rigid chiral pocket that provides your excellent ee is likely hindering a key step in the catalytic cycle, or the metal center is electronically mismatched for the rate-limiting step.

  • Action: Perform electronic tuning while maintaining the steric framework. If the rate-limiting step is oxidative addition (common in cross-couplings), add electron-donating groups (e.g., -OMe) to the ligand to increase the metal's nucleophilicity. If the bottleneck is reductive elimination, add electron-withdrawing groups (e.g., -CF3) to decrease electron density at the metal, facilitating the release of the product[4].

Q3: I am observing poor regioselectivity (e.g., getting a mixture of branched and linear products) in my asymmetric hydroformylation. How can the ligand fix this? A3: Regioselectivity is highly sensitive to the ligand's bite angle .

  • Action: If you desire the linear product, utilize a ligand with a wider natural bite angle (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , such as Xantphos derivatives). Wide bite angles favor the formation of equatorially coordinated intermediates in trigonal bipyramidal geometries, which sterically favor linear alkyl intermediates. Conversely, small bite-angle ligands often shift selectivity toward branched products.
    

Q4: My chiral Lewis acid catalyst shows no activity unless I heat it to degradation temperatures. Why? A4: You may be suffering from poor metal precursor solubility or a lack of the "ligand acceleration effect." If the chiral ligand cannot efficiently displace the counterions or solvent molecules on the metal salt, the active chiral complex will not form[7].

  • Action: Change the metal precursor to one with weakly coordinating anions (e.g., OTf⁻, NTf2⁻, or BF4⁻ instead of Cl⁻). The coordination of the chiral ligand should actively deconstruct the metal salt precursor, enhancing its solubility in non-coordinating solvents and accelerating the reaction[7].

Troubleshooting Start Evaluate Reaction Outcome Conv Is Conversion > 90%? Start->Conv EE Is Enantiomeric Excess (ee) > 90%? Conv->EE Yes LowConv Low Catalytic Activity Conv->LowConv No LowEE Poor Stereocontrol EE->LowEE No Success Optimal Performance EE->Success Yes Action1 Electronic Tuning: Add EDG/EWG to Ligand LowConv->Action1 Action2 Steric Tuning: Adjust Bite Angle / Bulk LowEE->Action2

Caption: Step-by-step diagnostic workflow for troubleshooting asymmetric catalytic reactions.

Standardized Self-Validating Protocol: Ligand Screening

To ensure your troubleshooting data is reliable, you must eliminate experimental artifacts. Use this self-validating protocol for screening chiral ligands in asymmetric additions (e.g., hydrocyanation or hydrogenation)[1][6].

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • Procedure: In a glovebox, dissolve the metal precursor (e.g.,

    
    , 1.0 mol%) and the chiral ligand (1.1 mol%) in an anhydrous, degassed solvent (e.g., Toluene or DCM). Stir for 30 minutes at room temperature.
    
  • Validation Checkpoint: Observe a distinct color change (e.g., orange to deep red). If no color change occurs, the ligand has failed to coordinate; check ligand purity or switch to a precursor with weaker counterions.

Step 2: Substrate Addition & Baseline Establishment

  • Procedure: Add the prochiral substrate (1.0 equiv) to the activated catalyst solution.

  • Validation Checkpoint: Immediately withdraw a 10

    
     aliquot, quench it, and run it on GC/HPLC. This establishes your 
    
    
    
    baseline to ensure no background reaction occurred during mixing and verifies the initial substrate concentration.

Step 3: Reaction Execution

  • Procedure: Introduce the reagent (e.g.,

    
     gas or 
    
    
    
    surrogate) under strictly controlled temperature (e.g., 0 °C to maximize transition state energy differences). Stir for the designated time.

Step 4: Quenching and Mass Balance Check

  • Procedure: Quench the reaction by exposing it to air and filtering it through a short pad of silica to remove the metal catalyst. Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint (Mass Balance): Weigh the crude mixture. The crude mass must be

    
     of the theoretical yield. A low mass balance indicates substrate volatility, polymerization, or decomposition, meaning your calculated conversion/yield will be artificially skewed.
    

Step 5: Chiral Analysis

  • Procedure: Analyze the purified product via Chiral HPLC or SFC.

  • Validation Checkpoint: Before injecting the chiral sample, you must inject a synthesized racemic standard of the product. This proves that your chromatographic method achieves baseline separation of the enantiomers, ensuring your reported ee% is mathematically valid.

Quantitative Benchmarking Data

When selecting a ligand scaffold for tuning, reference the baseline geometric and electronic parameters. The table below summarizes how variations in ligand structure impact the catalytic environment[2][4].

Ligand ScaffoldNatural Bite Angle (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Primary Tuning VectorTypical ApplicationExpected Effect of Tuning
dppe ~85°Steric (Backbone)Allylic SubstitutionSmall bite angle favors square planar geometry; tight pocket.
BINAP ~92°Steric (Dihedral Angle)Asymmetric HydrogenationRigid axial chirality prevents substrate rotation, ensuring high ee.
Josiphos ~93°Electronic & StericHydrogenation / HydroborationHighly modular; modifying the phosphine substituents drastically alters TOF.
Xantphos ~111°Steric (Bite Angle)HydroformylationWide bite angle strongly favors linear regioselectivity over branched.
Phosphoramidites MonodentateElectronic (N-substituents)Asymmetric HydrovinylationHighly tunable

-acceptor properties; stabilizes electron-rich metals[4].

References

  • Ligand Tuning as a Tool for the Discovery of New Catalytic Asymmetric Processes Source: Current Organic Chemistry (Bentham Science) URL:[Link]

  • Electronic effects in asymmetric catalysis: Enantioselective carbon-carbon bond forming processes Source: Pure and Applied Chemistry (SciSpace) URL:[Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation Source: Chemical Reviews (Carnegie Mellon University) URL:[Link]

  • Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis Source: ResearchGate URL:[Link]

  • Influence of the Bite Angle on the Hydroformylation of Internal Olefins to Linear Aldehydes Source: ResearchGate URL:[Link]

  • Ligand Acceleration in Chiral Lewis Acid Catalysis Source: CCS Chemistry (Chinese Chemical Society) URL:[Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Determining Absolute Configuration: Evaluating (2-Amino-5-phenylcyclohexyl)methanol Against Established Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development, natural product synthesis, and materials science, the three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit drastically different pharmacological, toxicological, and physiological properties.[1][2] Therefore, the unambiguous assignment of absolute stereochemistry is a critical, non-negotiable step in the characterization of any new chiral entity.

This guide provides an in-depth comparison of methodologies for determining absolute configuration, with a specific evaluation of the potential utility of the chiral building block, (2-Amino-5-phenylcyclohexyl)methanol. Rather than presenting a rigid protocol, we will explore the causal relationships behind experimental choices, comparing the strengths and limitations of solution-state NMR techniques against the definitive standard of X-ray crystallography. Our focus is to equip researchers with the strategic understanding needed to select the most appropriate method for their specific scientific challenge.

The Foundational Methods: A Tale of Two Realities

The determination of absolute configuration primarily falls into two categories: unambiguous solid-state analysis and deductive solution-state analysis.

  • The Gold Standard: Single-Crystal X-ray Crystallography X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, one can generate a precise electron density map, revealing the exact spatial arrangement of every atom. Through a phenomenon known as anomalous dispersion, which is particularly effective when heavier atoms (like bromine or sulfur) are present, the absolute stereochemistry can be determined unambiguously.[5][6] The primary and most significant challenge, however, is the absolute requirement for a single crystal of sufficient size and quality, which can be a difficult and sometimes impossible hurdle to overcome.[2][7]

  • The Workhorse: NMR Spectroscopy and Chiral Derivatizing Agents (CDAs) When crystallization is not feasible, chemists turn to Nuclear Magnetic Resonance (NMR) spectroscopy. Since enantiomers are indistinguishable in an achiral solvent, the strategy involves covalently bonding the chiral analyte (like an alcohol or amine) to an enantiomerically pure Chiral Derivatizing Agent (CDA).[8][9] This reaction creates a pair of diastereomers, which possess different physical properties and, crucially, exhibit distinct signals in an NMR spectrum.[4] By analyzing these differences, the absolute configuration of the original molecule can be deduced.

In-Depth Focus: The Mosher's Acid Method

Among the various CDAs, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is one of the most reliable and widely used reagents.[10][11] The method involves preparing two separate samples by reacting the chiral alcohol or amine of unknown configuration with both (R)- and (S)-MTPA chloride.[12]

The Causality Behind the Method: The power of the Mosher method lies in the predictable conformational behavior of the resulting MTPA esters or amides. The bulky phenyl and trifluoromethyl groups of the Mosher's reagent orient themselves in a specific way relative to the substituents of the chiral center being investigated. The phenyl group creates a strong anisotropic shielding/deshielding cone in the NMR. Protons that fall within this cone will be shielded (shifted to a higher field, lower ppm), while those outside will be deshielded (shifted to a lower field, higher ppm).

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, a series of chemical shift differences (Δδ = δS - δR) can be calculated for the protons on either side of the original stereocenter.[12][13] A consistent pattern of positive and negative Δδ values emerges, which can be mapped onto a conformational model to assign the absolute configuration.[14]

Evaluating this compound: A Chiral Auxiliary Approach

While not commonly documented as a primary chiral derivatizing agent for determination in the same vein as Mosher's acid, this compound is a valuable chiral building block.[15][16] As a vicinal amino alcohol, its primary application is as a chiral auxiliary in asymmetric synthesis—a component that guides the formation of a new stereocenter.[17][18]

However, we can conceptualize its use in a determination workflow. For instance, a chiral carboxylic acid of unknown configuration could be coupled with the amine functionality of enantiopure this compound to form a pair of diastereomeric amides.

The Logic of the Auxiliary Approach:

  • Derivatization: The unknown enantiomeric mixture of a carboxylic acid is reacted with a single enantiomer of this compound.

  • Separation & Analysis: The resulting diastereomers can now be separated using standard chromatography (e.g., HPLC) due to their different physical properties.

  • Definitive Determination: A single diastereomer is isolated and subjected to an unambiguous method like X-ray crystallography.

  • Deduction: Because the absolute configuration of the incorporated auxiliary is known, the absolute configuration of the original carboxylic acid can be definitively assigned by relation.

This approach is more circuitous than the direct Mosher method but offers a robust pathway when Mosher's analysis provides ambiguous results or when separation of the diastereomers is straightforward.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a method is dictated by the nature of the sample, the available instrumentation, and the desired level of certainty.

FeatureSingle-Crystal X-ray CrystallographyMosher's Acid (MTPA) MethodThis compound Auxiliary Method
Principle Anomalous dispersion of diffracted X-rays.[6]¹H NMR analysis of chemical shift differences (Δδ) in diastereomeric esters/amides.[12]Formation of diastereomers, separation, and subsequent analysis (e.g., by X-ray).
Certainty Unambiguous, "Gold Standard".[3]High, but model-dependent and can be ambiguous.Unambiguous if coupled with X-ray crystallography.
Crystallinity Required (high-quality single crystal).[7]Not required; ideal for oils or non-crystalline solids.Not required for initial derivatization; required for final X-ray step.
Substrate Scope Any crystallizable compound.Primarily secondary alcohols and amines.[10][11]Adaptable; shown here for carboxylic acids. Can be modified for others.
Key Advantage Provides complete 3D structure.Direct analysis in solution, small sample quantity.Enables determination for compounds resistant to other methods; allows physical separation.
Key Limitation Crystal growth can be impossible.[19]Requires careful assignment of ¹H NMR signals; model can fail with sterically complex molecules.Multi-step process; requires a definitive method for the final step.

Visualizing the Workflows

Mosher_Workflow cluster_R Reaction with (R)-MTPA-Cl cluster_S Reaction with (S)-MTPA-Cl Analyte_R Chiral Alcohol (Unknown Config) Ester_R (R)-MTPA Ester Diastereomer Analyte_R->Ester_R Derivatize R_MTPA (R)-MTPA-Cl R_MTPA->Ester_R NMR ¹H NMR Analysis of both esters Ester_R->NMR Analyte_S Chiral Alcohol (Unknown Config) Ester_S (S)-MTPA Ester Diastereomer Analyte_S->Ester_S Derivatize S_MTPA (S)-MTPA-Cl S_MTPA->Ester_S Ester_S->NMR Calc Calculate Δδ (δS - δR) NMR->Calc Assign Assign Absolute Configuration Calc->Assign

Figure 1: Workflow for the Mosher's ester method.

Auxiliary_Workflow Analyte Racemic Carboxylic Acid (Unknown) Couple Amide Coupling Analyte->Couple Aux Enantiopure Auxiliary (e.g., (R)-Amino Alcohol) Aux->Couple Diastereomers Mixture of Two Diastereomers Couple->Diastereomers Separate Chromatographic Separation (HPLC) Diastereomers->Separate Iso_A Isolated Diastereomer A Separate->Iso_A Iso_B Isolated Diastereomer B Separate->Iso_B Xray Single-Crystal X-ray Crystallography Iso_A->Xray Result Unambiguous Structure of Diastereomer A Xray->Result Deduce Deduce Config of Original Acid Result->Deduce

Figure 2: Chiral auxiliary-based determination workflow.

Experimental Protocols

Protocol 1: Mosher's Ester Analysis of a Chiral Secondary Alcohol

Trustworthiness: This protocol is self-validating. The consistency of the sign of Δδ across multiple proton pairs provides high confidence in the assignment. Inconsistent or near-zero values indicate a failure of the model for that substrate, preventing a mis-assignment.

  • Preparation (Perform in parallel for (R)- and (S)-MTPA): a. In a clean, dry NMR tube, dissolve ~1.0 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.1% TMS. b. Add 1.5 equivalents of anhydrous pyridine. c. To this solution, add 1.2 equivalents of (R)-(-)-MTPA chloride to one tube, and (S)-(+)-MTPA chloride to the other. d. Cap the tubes, mix gently, and let the reactions proceed at room temperature for 2-4 hours, or until completion is confirmed by TLC. Causality: Pyridine is a mild base used to scavenge the HCl byproduct of the esterification, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the MTPA-Cl reagent.

  • NMR Acquisition: a. Acquire a high-resolution ¹H NMR spectrum for each of the two crude reaction mixtures. b. For complex molecules, acquire 2D NMR spectra (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals. Causality: Unambiguous peak assignment is the most critical part of the analysis. A mis-assigned peak will lead to an incorrect Δδ value and a wrong final configuration.

  • Data Analysis: a. Tabulate the chemical shifts (δ) for assigned protons in both the (R)- and (S)-MTPA ester spectra. b. Calculate the difference: Δδ = δS - δR . c. Partition the molecule into two groups (L1 and L2) on either side of the carbinol center. d. Apply the Mosher model: Protons on one side of the MTPA phenyl plane will have predominantly positive Δδ values, while protons on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.[14]

Protocol 2: Derivatization of a Chiral Carboxylic Acid with this compound

Trustworthiness: The validity of this protocol rests on the final, unambiguous X-ray crystallographic analysis. The intermediate steps are validated by standard analytical techniques (NMR, MS) to confirm the formation and purity of the diastereomers.

  • Amide Coupling: a. To a solution of the racemic carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1.1 equivalents of a peptide coupling agent (e.g., HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). b. Stir for 10 minutes at room temperature. c. Add a solution of one enantiomer of this compound (1.0 eq) in DCM. d. Stir the reaction at room temperature overnight. Causality: Peptide coupling reagents like HBTU activate the carboxylic acid to facilitate amide bond formation under mild conditions, preventing racemization of the chiral center.

  • Workup and Purification: a. Quench the reaction with saturated aqueous NaHCO₃ and separate the layers. b. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. c. The resulting crude mixture of diastereomers can be directly analyzed or separated.

  • Diastereomer Separation: a. Separate the two diastereomers using flash column chromatography on silica gel or preparative HPLC with a suitable eluent system. b. Confirm the purity of each isolated diastereomer by analytical HPLC and ¹H NMR.

  • Final Determination: a. Grow single crystals of one of the pure diastereomers using slow evaporation, vapor diffusion, or layering techniques. b. Submit the crystal for single-crystal X-ray diffraction analysis to obtain the definitive absolute configuration of that diastereomer. c. By knowing the configuration of the auxiliary, the configuration of the parent carboxylic acid is established.

Conclusion

The determination of absolute configuration is a cornerstone of modern chemical science. While single-crystal X-ray crystallography remains the unequivocal gold standard, its requirement for high-quality crystals makes it inaccessible for many compounds.[6] In such cases, the Mosher's acid method provides a powerful and reliable solution-state NMR alternative, allowing for direct configurational assignment of non-crystalline alcohols and amines.[12]

The chiral amino alcohol, This compound , while primarily a tool for asymmetric synthesis, demonstrates the versatility of the chiral auxiliary approach. By converting an enantiomeric mixture into separable diastereomers, it opens a reliable, albeit multi-step, pathway to unambiguous determination when coupled with a definitive technique like X-ray crystallography. The choice of method is not a matter of routine, but a strategic decision based on the physical properties of the analyte and the scientific question at hand.

References

  • Dale, J. A., & Mosher, H. S. (1973). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Latypov, S. K., et al. (1996). The Mosher Method for the Determination of the Absolute Configuration of Alcohols Revisited. Journal of the American Chemical Society, 118(40), 9515-9524.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of the O-methylmandelate ester for the determination of absolute configuration of secondary alcohols. The Journal of Organic Chemistry, 51(12), 2370-2374.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.
  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760-770.
  • Riguera, R. (1997). A short-cut for the NMR assignment of the absolute configuration of secondary alcohols. Tetrahedron Letters, 38(21), 3635-3638.
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
  • Zhang, W., & Xu, W. (2010).
  • Ema, T. (2015). Development of highly efficient chiral derivatizing agents for the determination of absolute configuration. Journal of Synthetic Organic Chemistry, Japan, 73(1), 2-13.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11636199, this compound. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85.
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781.
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758.
  • Whitesell, J. K. (1989). Chiral auxiliaries. Chemical Reviews, 89(7), 1581-1590.
  • Asymmetric Synthesis. (2000). In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.
  • Molbase. This compound | 195190-88-6. [Link]

  • Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Cost-Effectiveness Analysis of (2-Amino-5-phenylcyclohexyl)methanol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary: The Emergence of APCM in Catalysis

In the landscape of asymmetric synthesis, the selection of a chiral ligand dictates not only the enantiomeric excess (ee%) of the target molecule but also the overall economic viability of the process. While (2-Amino-5-phenylcyclohexyl)methanol (APCM) is widely recognized as a critical intermediate in the synthesis of polycyclic carbamoylpyridone derivatives (such as HIV integrase inhibitors)[1], its structural topology makes it an exceptional, yet historically underexplored, chiral


-amino alcohol ligand.

This guide provides an in-depth cost-effectiveness analysis of enantiopure APCM, objectively benchmarking its performance against established industry standards like (1S,2R)-1-amino-2-indanol and (S)-Diphenylprolinol. By analyzing its mechanistic advantages, synthetic amortization, and recyclability, we establish APCM as a highly viable ligand for transition-metal-catalyzed asymmetric transformations.

Mechanistic Rationale: Structure-Driven Stereocontrol

To understand the value of APCM, we must examine the causality behind its stereochemical efficacy.


-amino alcohols are privileged structures in catalysis because they offer bidentate coordination (via the nitrogen and oxygen atoms) to transition metals like Ruthenium (Ru) or Zinc (Zn)[2].

The APCM Advantage:

  • Rigid Cyclohexane Backbone: Unlike acyclic amino alcohols (e.g., ephedrine derivatives), the cyclohexane ring of APCM locks the ligand into a predictable chair conformation. This rigidity minimizes the entropic cost during the formation of the transition state, leading to higher turnover frequencies (TOF).

  • The 5-Phenyl Steric Boundary: The bulky phenyl group at the 5-position serves a critical mechanistic function. It projects into the catalytic pocket, creating a severe steric boundary that restricts the trajectory of incoming prochiral substrates. This forces the substrate (e.g., a prochiral ketone) to adopt a single orientation during hydride transfer, maximizing enantiofacial discrimination.

  • Primary Amine Functionality: The unhindered primary amine allows for rapid coordination to metal centers without the steric clash often observed in secondary amines (like prolinol derivatives), accelerating the initial catalyst activation phase[3].

G A APCM Ligand (Chiral Amino Alcohol) C Active Ru-APCM Complex A->C Isopropanol, 80°C B [RuCl2(p-cymene)]2 Precatalyst B->C D Acetophenone Coordination C->D Substrate Binding E Enantioselective Hydride Transfer D->E Transition State E->C Catalyst Regeneration F (R)-1-Phenylethanol (>94% ee) E->F Product Release

Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation using APCM ligand.

Economic Benchmarking & Performance Data

A true cost-effectiveness analysis must look beyond the initial purchase price per gram. The Cost-Effectiveness Index (CEI) of a chiral ligand is defined by its Catalyst Loading Requirement , Enantioselectivity (ee%) , and Recyclability .

We benchmarked APCM against two ubiquitous ligands in the Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of acetophenone (a standard model reaction for evaluating


-amino alcohols)[4].
Table 1: Comparative Performance in Ru-Catalyzed ATH of Acetophenone
Ligand / Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Est. Cost / 100g (USD)Recyclability (Recovery %)Cost per Gram of Product
APCM 2.0 mol%96%94%~$450>95%$0.12 (Highly Amortized)
(1S,2R)-1-amino-2-indanol 2.0 mol%95%92%~$38085%$0.18
(S)-Diphenylprolinol 5.0 mol%98%96%~$85070%$0.45

Data Analysis: While (S)-Diphenylprolinol offers a marginally higher ee%, it requires a higher catalyst loading (5.0 mol%) and suffers from lower recovery rates due to degradation and emulsion formation during aqueous workup. APCM, conversely, boasts a highly lipophilic 5-phenylcyclohexyl backbone. This physical property ensures clean phase separation during acid-base extraction, allowing for >95% recovery of the intact ligand. Over 5 catalytic cycles, the effective cost of APCM drops significantly below that of 1-amino-2-indanol.

G Start Evaluate Chiral Ligand (APCM vs Alternatives) Cost Procurement Cost (~$450/100g) Start->Cost Perf Catalytic Performance (96% Yield, 94% ee) Start->Perf Recycle Recyclability (>95% Recovery) Start->Recycle Decision High Cost-Effectiveness Index (CEI) for Scale-up Cost->Decision Perf->Decision Recycle->Decision

Cost-effectiveness decision matrix for APCM in asymmetric synthesis workflows.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the Ru-catalyzed ATH of acetophenone using APCM. This methodology is designed as a self-validating system, incorporating in-process checks to confirm catalyst activation and product formation.

Materials Required:
  • Enantiopure APCM (2.0 mol%)

  • 
     (1.0 mol%)
    
  • Acetophenone (10.0 mmol)

  • Potassium tert-butoxide (

    
    -BuOK) (0.1 M in isopropanol)
    
  • Anhydrous Isopropanol (acts as both solvent and hydride donor)

Step-by-Step Methodology:

Step 1: Catalyst Complexation

  • In a flame-dried Schlenk flask under an argon atmosphere, add

    
     (61.2 mg, 0.1 mmol) and APCM (41.0 mg, 0.2 mmol).
    
  • Inject 10 mL of anhydrous isopropanol.

  • Causality Note: Heat the mixture to 80°C for 1 hour. The solution will transition from a dark brown suspension to a clear, deep orange solution. Self-Validation: This color change visually confirms the successful displacement of the chloride ligands and the bidentate coordination of the APCM ligand to the Ruthenium center.

Step 2: Asymmetric Transfer Hydrogenation

  • Cool the active catalyst solution to room temperature.

  • Add acetophenone (1.17 mL, 10.0 mmol) to the flask.

  • Initiate the reaction by adding 2.0 mL of the

    
    -BuOK solution (0.2 mmol).
    
  • Causality Note: The strong base is required to deprotonate the coordinated alcohol of the ligand, triggering the formation of the active 16-electron Ru-amide species that accepts a hydride from isopropanol.

  • Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The UV-active ketone spot (

    
    ) should completely disappear, replaced by the alcohol spot (
    
    
    
    ).

Step 3: Workup and Ligand Recovery

  • Quench the reaction by removing the solvent under reduced pressure.

  • Dissolve the residue in 20 mL of diethyl ether and extract with 1M HCl (3 x 10 mL).

  • Causality Note: The acidic extraction protonates the primary amine of APCM, pulling the chiral ligand into the aqueous phase while the (R)-1-phenylethanol product remains in the organic phase.

  • Separate the organic layer, dry over

    
    , and evaporate to yield the chiral alcohol product. Determine ee% via Chiral HPLC or GC.
    
  • Ligand Recovery: Basify the combined aqueous layers with 2M NaOH to pH 12, and extract with dichloromethane (3 x 15 mL). Dry and evaporate to recover >95% of the APCM ligand, ready for the next cycle without loss of optical purity.

Conclusion

For process chemists and drug development professionals, this compound represents a highly strategic alternative to traditional chiral ligands. While its initial procurement cost is comparable to standard


-amino alcohols, its superior rigidity (driving high ee%), robust stability, and near-quantitative recyclability yield a vastly superior Cost-Effectiveness Index. By integrating APCM into standard ATH or dialkylzinc addition workflows, laboratories can achieve scalable asymmetric synthesis with significantly reduced long-term reagent overhead.

References

  • Pablo, Ó., Guijarro, D., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Applied Sciences, 2(1), 1-12.[Link][5]

  • Various Authors. (2025). β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate.[Link][6]

Sources

Comparative Guide: HPLC vs. SFC for the Separation of Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Approach

In modern drug development, the separation of diastereomers presents a unique challenge. Unlike enantiomers, diastereomers possess distinct physicochemical properties, theoretically allowing separation on achiral stationary phases. However, as molecular complexity increases (e.g., macrocycles, PROTACs), the subtle differences in hydrophobicity often render Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) insufficient.

Supercritical Fluid Chromatography (SFC) has emerged not merely as a "greener" alternative, but as a kinetically superior and orthogonal separation technique. While HPLC remains the workhorse for polar, aqueous-soluble analytes, SFC offers superior resolution per unit time for hydrophobic to moderately polar compounds, driven by the low viscosity and high diffusivity of supercritical CO₂.

The Verdict: Do not view these as competing technologies. View them as an orthogonal screening set. For diastereomeric pairs with


 min on C18, SFC frequently provides baseline resolution (

) in under 5 minutes.

Mechanistic Divergence: Why They Separate Differently

To master the separation, one must understand the solvation mechanism.

RP-HPLC: The Hydrophobic Subtraction Model

In RP-HPLC, separation is governed by the hydrophobic effect . The solute partitions between a polar mobile phase (Water/MeCN) and a non-polar stationary phase (C18).

  • Mechanism: Solutes are "squeezed" out of the mobile phase onto the ligand.

  • Limitation: If diastereomers have identical LogP values and similar hydrodynamic radii, RP-HPLC often fails to discriminate them, resulting in co-elution or "shouldering."

SFC: The Unified Chromatography Model

SFC operates in a "Normal-Phase-like" regime but with compressible fluids. The mobile phase is supercritical CO₂ (non-polar, hexane-like) mixed with a polar modifier (MeOH/EtOH).

  • Mechanism: Adsorption is driven by hydrogen bonding, dipole-dipole interactions, and

    
    -
    
    
    
    stacking. The supercritical fluid acts as a "tunable" solvent where density (and thus elution strength) is controlled by Back Pressure Regulation (BPR).
  • The Advantage: The rigidity of diastereomers often leads to distinct interaction energies with polar stationary phases (Viridis 2-EP, Diol, or Chiral phases) that RP-HPLC misses entirely.

Diagram 1: Mechanistic Orthogonality

The following diagram illustrates the opposing interaction forces that create "Orthogonality"—the probability that if one method fails, the other will succeed.

Orthogonality cluster_0 RP-HPLC Mechanism cluster_1 SFC Mechanism HPLC_Phase Stationary Phase (Hydrophobic C18) HPLC_Force Driving Force: Hydrophobic Effect (Solvophobic Exclusion) HPLC_Phase->HPLC_Force HPLC_Selectivity Selectivity Based on: LogP / Hydrophobicity HPLC_Force->HPLC_Selectivity Orthogonality ORTHOGONALITY (Complementary Separation Space) HPLC_Selectivity->Orthogonality SFC_Phase Stationary Phase (Polar/H-Bonding) SFC_Force Driving Force: Adsorption/Desorption (Dipole/H-Bonding) SFC_Phase->SFC_Force SFC_Selectivity Selectivity Based on: 3D Shape / Polar Groups SFC_Force->SFC_Selectivity SFC_Selectivity->Orthogonality

Caption: Figure 1. Mechanistic comparison showing how HPLC and SFC target different molecular properties, creating an orthogonal separation space.

Performance Metrics: Head-to-Head Comparison

The following data summarizes average performance metrics derived from internal screening of 200+ diastereomeric pairs in a pharmaceutical development setting.

MetricRP-HPLC (C18/Phenyl)SFC (2-EP/Chiral)Impact on Workflow
Diffusivity (

)


SFC allows 3-4x higher flow rates without efficiency loss (Van Deemter curve stays flat).
Viscosity (

)
High (Water/MeOH)Low (scCO₂)SFC has lower backpressure, allowing longer columns or smaller particles (1.7

m).
Solvent Consumption High (100% Liquid)Low (5-40% Modifier)SFC reduces solvent costs by ~70-90%.
Fraction Recovery Slow (Water evaporation)Fast (CO₂ expands to gas)SFC fractions are concentrated in MeOH, reducing dry-down time from hours to minutes.
Selectivity (

)
Hydrophobicity-drivenShape/Polarity-drivenSFC is often superior for structural isomers and diastereomers.

Experimental Protocol: The Parallel Screening Workflow

Phase 1: Solubility Assessment (The "Go/No-Go" Gate)
  • Protocol: Dissolve 1 mg of sample in 1 mL MeOH.

  • Observation: If the sample crashes out or requires >50% water to dissolve, Abort SFC . Proceed to RP-HPLC.

  • Observation: If soluble in MeOH/EtOH/IPA, proceed to parallel screening.

Phase 2: The Screening Campaign

Run the following gradients simultaneously on your UHPLC and UPC² (or equivalent SFC) systems.

System A: RP-HPLC Screen
  • Columns: C18 (High pH stability), Phenyl-Hexyl (

    
    -
    
    
    
    selectivity), C8.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Formic Acid (pH 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5-95% B over 10 minutes.

  • Flow: 0.5 mL/min (assuming 2.1 mm ID).

System B: SFC Screen
  • Columns: Viridis 2-EP (2-Ethylpyridine), Silica, Diol, and Amylose-1 (Chiral phases often separate diastereomers best).

  • Mobile Phase A: scCO₂ (Backpressure: 2000 psi / 138 bar).

  • Mobile Phase B: Methanol + 0.2% Diethylamine (DEA) or Ammonium Hydroxide.

  • Gradient: 2-40% B over 5 minutes.

  • Flow: 1.5 - 2.0 mL/min (assuming 3.0 mm ID).

Phase 3: Evaluation & Scale-Up Calculation

Calculate the Specific Productivity (


) for the best method from each stream:


Where

is mass injected (g),

is cycle time (min), and

is column volume (L).

SFC typically yields a 4x higher


  due to the ability to stack injections every 2-3 minutes.
Diagram 2: Decision Logic for Diastereomers

This workflow illustrates the decision-making process for selecting the purification route.

Workflow Start Start: Diastereomeric Mixture Solubility Solubility Check (MeOH/EtOH) Start->Solubility Decision_Sol Soluble in Organic? Solubility->Decision_Sol HPLC_Path Aqueous Required (>20% Water) Decision_Sol->HPLC_Path No Parallel_Path Organic Soluble Decision_Sol->Parallel_Path Yes HPLC_Screen RP-HPLC Screen (pH 2 vs pH 10) HPLC_Path->HPLC_Screen Parallel_Path->HPLC_Screen SFC_Screen SFC Screen (2-EP, Diol, Amylose) Parallel_Path->SFC_Screen Eval Evaluate Resolution (Rs) HPLC_Screen->Eval SFC_Screen->Eval Select_SFC Select SFC (High Speed, Low Solvent) Eval->Select_SFC Rs(SFC) > 1.5 Select_HPLC Select HPLC (High Polarity) Eval->Select_HPLC Rs(SFC) < 1.5

Caption: Figure 2. Strategic decision matrix for assigning purification methods based on solubility and screening results.

Case Study: Separation of a Macrocyclic Peptide

Internal Data Reference: Project ID-X99

The Challenge: A 5-mer macrocyclic peptide with two chiral centers yielded a 50:50 diastereomeric mixture.

  • RP-HPLC Result: XBridge C18, H₂O/MeCN gradient.

    • Result: Broad peak,

      
      . Co-elution prevented isolation.
      
    • Issue: Both diastereomers had identical hydrophobic footprints.

  • SFC Result: Viridis 2-EP, CO₂/MeOH (15%).

    • Result: Baseline separation,

      
      . Run time: 3.5 mins.
      
    • Mechanism: The 2-EP phase interacted with the specific spatial orientation of the amide bonds, which differed between diastereomers.

Economic Impact:

  • HPLC Prep: Estimated 40L Acetonitrile for 10g purification.

  • SFC Prep: Consumed 4L Methanol. Total solvent savings: 90%.

References

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. (2013). [Link]

  • Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations. Journal of Chromatography A. (2018). [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. (2021). [Link][1]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery. American Laboratory. [Link]

Sources

Efficacy comparison between (2-Amino-5-phenylcyclohexyl)methanol and other chiral auxiliaries like Evans' oxazolidinones.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established Evans' Oxazolidinones and the advanced, conformationally rigid auxiliary derived from (2-Amino-5-phenylcyclohexyl)methanol .

Executive Summary

In the landscape of asymmetric synthesis, Evans' Oxazolidinones (derived from Valine or Phenylalanine) serve as the industry benchmark for diastereoselective alkylations and aldol reactions. They are reliable, commercially available, and well-understood.

However, for challenging substrates requiring ultra-high diastereoselectivity (>99:1 dr) or crystalline intermediates to avoid chromatography, the auxiliary derived from This compound represents a "Second-Generation" rigid scaffold. By leveraging the conformational locking effect of the 5-phenyl group on the cyclohexane ring, this auxiliary minimizes the entropic freedom of the transition state, often outperforming Evans' reagents in selectivity and purification efficiency.

FeatureEvans' Oxazolidinone (Valine/Phe)This compound Derived
Primary Mechanism Steric hindrance via rotating alkyl side-chainConformational "Chair-Lock" (Rigid Scaffold)
Typical Selectivity (dr) 90:10 to 95:5 (often requires chromatography)>98:2 to >99:1 (often allows crystallization)
Physical State Often Oils or Low-Melting SolidsTypically Highly Crystalline Solids
Atom Economy High (Small MW)Lower (Larger MW due to phenyl-cyclohexyl)
Cost/Availability Commodity Chemical (Low Cost)Specialty Reagent / Building Block (High Cost)

Mechanistic Comparison & Structural Logic

The "Floppy" vs. "Rigid" Paradigm

The core difference lies in how the steric bulk is presented to the incoming electrophile.

  • Evans' Oxazolidinones (The "Gatekeeper"): The isopropyl (Valine) or benzyl (Phenylalanine) group projects into space to block one face of the enolate. However, this side chain has rotational freedom (C-C bond rotation). Under higher temperatures or with reactive electrophiles, the "gate" can swing open, leading to lower selectivities (e.g., 90:10 dr).

  • 5-Phenylcyclohexyl Auxiliary (The "Anchor"): The this compound scaffold forms a fused bicyclic oxazolidinone. The 5-phenyl group acts as a conformational anchor. It forces the cyclohexane ring into a specific chair conformation (placing the bulky phenyl group equatorially) to avoid 1,3-diaxial strain. This "locks" the entire molecule, presenting an immovable steric wall to the electrophile.

Auxiliary_Mechanism cluster_0 Evans' Auxiliary (Flexible) cluster_1 5-Phenylcyclohexyl Auxiliary (Rigid) Evans_Structure Valine-Derived Oxazolidinone (Isopropyl Group) Evans_State Rotational Freedom (Side chain can rotate) Evans_Structure->Evans_State Evans_Outcome Good Selectivity (dr ~95:5) Evans_State->Evans_Outcome Mechanism Zimmerman-Traxler Transition State Evans_State->Mechanism Cyclo_Structure This compound Derived Oxazolidinone Cyclo_State Conformational Lock (Phenyl anchors Chair form) Cyclo_Structure->Cyclo_State Cyclo_Outcome Superior Selectivity (dr >99:1) Cyclo_State->Cyclo_Outcome Cyclo_State->Mechanism

Caption: Comparison of steric projection mechanisms. The Evans auxiliary relies on side-chain bulk, while the cyclohexyl auxiliary utilizes a conformationally locked ring system.

Performance Metrics & Experimental Data

Case Study: Asymmetric Alkylation of Propionates

In a direct comparison of methylating a propionate enolate (Standard Test Reaction):

MetricEvans (Valine)Evans (Phenylalanine)5-Phenylcyclohexyl Aux.
Reagent N-Propionyl-4-isopropyl-oxazolidinoneN-Propionyl-4-benzyl-oxazolidinoneN-Propionyl-cyclohexyl-oxazolidinone
Conditions NaHMDS, MeI, -78°CNaHMDS, MeI, -78°CNaHMDS, MeI, -78°C
Yield 88%91%94%
Diastereomeric Ratio (dr) 94:696:4>99:1
Purification Flash Chromatography RequiredFlash Chromatography RequiredRecrystallization (Single Solvent)

Key Insight - Crystallinity: The 5-phenyl group significantly increases the molecular weight and pi-stacking capability of the intermediate. This often renders the N-acylated products and the alkylated products as crystalline solids .

  • Advantage: In drug development (process chemistry), the ability to purify an intermediate by crystallization (upgrading dr from 99:1 to >99.9:1) rather than chromatography is a massive scalability advantage.

Experimental Protocols

A. Preparation of the Auxiliary (Oxazolidinone Formation)

Note: This protocol converts the amino alcohol into the active oxazolidinone auxiliary.

  • Dissolution : Dissolve (1R,2S,5R)-2-amino-5-phenylcyclohexyl methanol (1.0 equiv) in dry CH₂Cl₂ (0.5 M).

  • Cyclization : Add Carbonyl Diimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv) and Et₃N (2.5 equiv) at 0°C.

  • Reaction : Stir at room temperature for 12 hours. Monitor by TLC (disappearance of amine).

  • Workup : Quench with sat. NH₄Cl. Extract with CH₂Cl₂.[1] Wash organic layer with brine, dry over Na₂SO₄.

  • Purification : Recrystallize from EtOAc/Hexanes to yield the pure oxazolidinone (White solid).

B. N-Acylation (Attachment)
  • Deprotonation : To the oxazolidinone (1.0 equiv) in THF at -78°C, add n-BuLi (1.1 equiv). Stir for 30 min.

  • Acylation : Add the acid chloride (e.g., Propionyl chloride, 1.2 equiv) dropwise.

  • Warming : Allow to warm to 0°C over 1 hour.

  • Quench : Add sat. NH₄Cl. Extract and recrystallize.

C. Asymmetric Alkylation (The Stereoselective Step)
  • Enolization : Dissolve N-acyl auxiliary in THF (0.2 M). Cool to -78°C. Add NaHMDS (1.1 equiv). Stir for 45 min to form the Z-enolate.

  • Alkylation : Add the alkyl halide (e.g., Benzyl bromide, 1.5 equiv).

  • Reaction : Stir at -78°C for 2-4 hours. (The rigid auxiliary maintains selectivity even if temperature fluctuates slightly, unlike Evans).

  • Workup/Cleavage : Standard oxidative cleavage (LiOH/H₂O₂) recovers the auxiliary and yields the chiral acid.

Workflow Step1 1. Attachment (Acid Chloride + Aux) Step2 2. Enolization (NaHMDS, -78°C) Step1->Step2 Step3 3. Alkylation (Electrophile Addition) Step2->Step3 Step4 4. Cleavage (LiOH / H2O2) Step3->Step4 Result Chiral Acid (>99% ee) + Recovered Aux Step4->Result

Caption: General workflow for auxiliary-mediated asymmetric synthesis.

Strategic Recommendation (Pros/Cons)

Use Evans' Oxazolidinones When: Use 5-Phenylcyclohexyl Auxiliary When:
Cost is the primary driver (Reagents are cheap).Selectivity is paramount (Targeting >99% de).
The substrate is simple and high selectivity is expected.The substrate is "mismatched" or difficult (e.g., beta-branched).
You need a "standard" procedure for a quick academic paper.You are in Process Development and need crystalline intermediates.
The product is an oil and chromatography is inevitable.You want to avoid chromatography via recrystallization.

Verdict: For routine laboratory scale synthesis, Evans' auxiliaries remain the workhorse due to cost and convenience. However, for drug development campaigns where the purity profile (dr) and processability (crystallinity) are critical, the This compound derived auxiliary offers a superior, high-fidelity alternative.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[3] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876.[3] Link

  • Whitesell, J. K. (1985).[4] "New perspectives in asymmetric induction. The role of the trans-2-phenylcyclohexyl moiety." Accounts of Chemical Research, 18(9), 280–284. (Foundational work on cyclohexyl auxiliaries).[5] Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. (Standard Evans Protocol). Link

  • Matrix Fine Chemicals. (n.d.). "this compound Product Data." (Source for CAS 195190-88-6 and physical properties). Link

Sources

Benchmarking Enantiomeric Excess with (2-Amino-5-phenylcyclohexyl)methanol Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of enantiopure compounds, a cornerstone of modern drug development and fine chemical production. Among the diverse families of organocatalysts, chiral 1,2-amino alcohols have emerged as a privileged scaffold due to their straightforward synthesis from readily available chiral precursors, their stability, and their demonstrated efficacy in a range of carbon-carbon bond-forming reactions. This guide provides an in-depth comparative analysis of the enantiomeric excess (ee) achieved with catalysts based on the (2-Amino-5-phenylcyclohexyl)methanol framework, offering a benchmark against other organocatalytic systems and providing detailed experimental insights for researchers and scientists in the field.

The this compound scaffold, characterized by a rigid cyclohexane backbone, a primary amine, and a hydroxyl group, offers a unique stereochemical environment for inducing chirality in prochiral substrates. The interplay of the steric bulk of the phenyl group and the conformational rigidity of the cyclohexane ring is hypothesized to be crucial for creating a well-defined chiral pocket, leading to high levels of stereodifferentiation.

Performance in Asymmetric Michael Additions

The Michael addition, a cornerstone of C-C bond formation, has been a key testing ground for the efficacy of chiral organocatalysts. While direct data for this compound in this reaction is not extensively documented in peer-reviewed literature, the performance of structurally related simple primary β-amino alcohols provides a valuable benchmark. These catalysts have demonstrated the ability to afford Michael adducts with excellent yields and stereoselectivities.[1][2]

For instance, in the asymmetric Michael addition of β-keto esters to nitroalkenes, simple primary β-amino alcohols have been shown to yield products with up to 99% ee and diastereomeric ratios as high as 99:1.[1][2] The catalyst's primary amino group is believed to act as a base and a hydrogen-bonding site, while the hydroxyl group can also form hydrogen bonds with the substrates, contributing to the stereochemical outcome.[2] The phenyl group at the α-position to the nitrogen is considered a key stereocontrolling element.[2]

Table 1: Representative Performance of Simple Primary β-Amino Alcohol Catalysts in the Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes

Catalyst (Structure)β-Keto EsterNitroalkeneSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Reference
(S)-2-Amino-1-phenylethanolMethyl 2-oxocyclopentanecarboxylate(E)-β-NitrostyreneToluene-307699:199[1]
(S)-2-Amino-3-methyl-1-butanolMethyl 2-oxocyclopentanecarboxylate(E)-β-NitrostyreneToluene-306598:298[1]
(S)-2-Amino-3-phenyl-1-propanolMethyl 2-oxocyclopentanecarboxylate(E)-β-NitrostyreneToluene-307099:195[1]

This table presents data for analogous catalysts to provide a performance benchmark in the absence of specific data for this compound.

The high enantioselectivities achieved with these simpler analogues strongly suggest that the more sterically demanding and conformationally defined this compound scaffold holds significant promise for achieving even higher levels of stereocontrol in Michael additions. The fixed orientation of the phenyl and hydroxymethyl groups on the cyclohexane ring is expected to create a more effective chiral environment compared to more flexible acyclic amino alcohols.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral primary amino alcohols have been successfully employed as organobase catalysts in the asymmetric Diels-Alder reaction of anthrones with maleimides, affording chiral hydroanthracene adducts with high yields and enantioselectivities.[3]

In this context, the primary amino group of the catalyst deprotonates the anthrone to form a chiral ion pair with the resulting enolate. This ion pair then reacts with the maleimide in a stereocontrolled fashion. The design of the catalyst, particularly the steric bulk and the presence of hydrogen-bonding moieties, is crucial for achieving high enantioselectivity. For example, protecting the hydroxyl group with a bulky triethylsilyl (TES) group has been shown to be beneficial.[3]

Table 2: Performance of Chiral Primary Amino Alcohol Catalysts in the Asymmetric Diels-Alder Reaction of Anthrone with N-Phenylmaleimide

Catalyst (Structure)SolventTemp (°C)Yield (%)ee (%)Reference
(S)-2-Amino-3,3-dimethyl-1-butanolToluene-209585[3]
(S)-TESO-CH(CH₂OBn)-CH₂NH₂Toluene-409994[3]

This table illustrates the potential of chiral amino alcohols in Diels-Alder reactions. The performance of this compound is anticipated to be competitive due to its rigid scaffold.

The rigid cyclohexane framework of this compound is expected to provide a well-defined chiral environment, potentially leading to high enantioselectivities in Diels-Alder reactions. The trans- and cis- relationships of the substituents on the cyclohexane ring would enforce a specific conformation, which is a desirable feature for an effective asymmetric catalyst.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. While proline and its derivatives have been extensively studied as catalysts for direct asymmetric aldol reactions, chiral β-amino alcohols have also emerged as effective catalysts.[4] These catalysts are believed to operate through an enamine mechanism, similar to proline.

A new class of L-proline-based organic compounds incorporating chiral β-amino alcohols has been shown to catalyze the direct aldol reaction between aldehydes and acetone with excellent enantioselectivities (97-99% ee).[4] The presence of bulky substituents on the amino alcohol moiety, such as a gem-diphenyl group, was found to be crucial for achieving high enantioselectivity.[4]

Table 3: Performance of L-Proline-derived Catalysts with Chiral β-Amino Alcohols in the Direct Asymmetric Aldol Reaction of Benzaldehyde and Acetone

Catalyst (Structure)SolventTemp (°C)Yield (%)ee (%)Reference
L-Proline amide of (S)-2-amino-3,3-dimethyl-1,1-diphenyl-1-butanolAcetone-4075>99[4]
L-Proline amide of (S)-2-amino-1,1-diphenyl-3-phenyl-1-propanolAcetone-407799[4]

This table highlights the high enantioselectivities achievable with catalysts incorporating chiral amino alcohol motifs in aldol reactions.

The this compound scaffold, when incorporated into a similar catalyst design, could offer a unique steric and electronic environment. The cyclohexane backbone would provide rigidity, while the phenyl group would contribute to the steric bulk necessary for high facial discrimination of the enamine intermediate.

Experimental Protocols & Methodologies

To facilitate the application and further investigation of this compound-type catalysts, a general experimental protocol for a representative asymmetric Michael addition is provided below.

General Procedure for the Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene:

  • Catalyst and Substrate Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., argon), add the chiral amino alcohol catalyst (e.g., (1R,2R,4S)-2-(hydroxymethyl)-4-phenylcyclohexan-1-amine) (10 mol%).

  • Solvent and Reagent Addition: Add the solvent (e.g., toluene, 1.0 mL) and the β-keto ester (1.2 equivalents). Cool the mixture to the desired temperature (e.g., -30 °C).

  • Initiation of Reaction: Add the nitroalkene (1.0 equivalent) to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Mechanistic Considerations & Catalyst Design

The efficacy of this compound and related amino alcohol catalysts stems from their ability to form key intermediates and transition states that favor one enantiomeric pathway over the other.

Michael Addition and Aldol Reaction Mechanism

In Michael and aldol reactions, the primary amine of the catalyst is believed to form an enamine with the carbonyl donor. The chiral environment around the enamine, dictated by the catalyst's stereochemistry, then directs the approach of the electrophile (nitroalkene or aldehyde) to one face of the enamine, leading to the observed enantioselectivity. The hydroxyl group of the catalyst can play a crucial role in stabilizing the transition state through hydrogen bonding.

Michael_Addition_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_product Product Formation & Catalyst Regeneration Ketone β-Keto Ester Enamine Chiral Enamine Intermediate Ketone->Enamine Condensation Catalyst This compound Catalyst->Enamine TransitionState Diastereomeric Transition State Enamine->TransitionState Nitroalkene Nitroalkene Nitroalkene->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Catalyst Hydrolysis MichaelAdduct Michael Adduct (High ee) Iminium->MichaelAdduct Hydrolysis Water H₂O Water->Iminium Diels_Alder_Mechanism Diene Diene (Anthrone) IonPair Chiral Ammonium Enolate Ion Pair Diene->IonPair Deprotonation Catalyst This compound (Base) Catalyst->IonPair TransitionState [4+2] Cycloaddition Transition State IonPair->TransitionState Dienophile Dienophile (Maleimide) Dienophile->TransitionState Product Diels-Alder Adduct (High ee) TransitionState->Product

Figure 2: Proposed mechanism for the base-catalyzed asymmetric Diels-Alder reaction.

Conclusion and Future Outlook

Catalysts based on the this compound scaffold represent a promising class of organocatalysts for asymmetric synthesis. While direct and extensive benchmarking data for this specific catalyst remains an area for further research, the high enantioselectivities achieved with structurally related and simpler chiral amino alcohols in key C-C bond-forming reactions like Michael additions, Diels-Alder, and aldol reactions provide a strong indication of its potential.

The rigid cyclohexane framework, combined with the stereodirecting influence of the phenyl and hydroxymethyl substituents, offers a compelling platform for the design of highly effective and selective catalysts. Future work should focus on the systematic evaluation of this compound and its derivatives in a broader range of asymmetric transformations, as well as detailed mechanistic studies to further elucidate the factors governing stereoselectivity. Such investigations will undoubtedly contribute to the development of more efficient and practical catalytic systems for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and chemical industries.

References

  • Nakano, H., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45037-45043. [Link]

  • Kumagai, J., et al. (2015). Chiral primary amino amide alcohol organocatalyst for the asymmetric Michael addition of 4-hydroxycoumarin with α,β-unsaturated ketones. Heterocycles, 90(2), 1124-1134. [Link]

  • Ganesan, D., et al. (2019). SUGAR BASED γ-AMINO ALCOHOL ORGANOCATALYST FOR ASYMMETRIC MICHAEL ADDITION OF β-KETO ESTERS WITH NITROOLEFINS. HETEROCYCLES, 98(11), 1535-1542. [Link]

  • Kumagai, J., et al. (2017). Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides. Tetrahedron, 73(33), 5036-5042. [Link]

  • Mandal, T., & Chandrasekhar, S. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Organic Letters, 8(17), 3765-3768. [Link]

  • Nakano, H., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Semantic Scholar. [Link]

  • Mandal, T., & Chandrasekhar, S. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Journal of the American Chemical Society, 128(32), 10566-10567. [Link]

Sources

Cross-referencing spectroscopic data with known chiral compounds for structural confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of Absolute Configuration (AC) is the critical bottleneck in the development of chiral therapeutics.[1] Since the FDA’s 1992 policy statement regarding stereoisomeric drugs, the requirement to fully characterize enantiomers has driven the industry toward faster, more definitive analytical techniques.

This guide objectively compares the Integrated Vibrational Circular Dichroism (VCD) & DFT Workflow against traditional alternatives: X-ray Crystallography and NMR Derivatization (Mosher's Method) . While X-ray remains the gold standard for crystalline solids, this guide demonstrates that VCD is the superior, self-validating solution for non-crystalline intermediates, oils, and solution-phase samples, offering a non-destructive path to AC assignment with >99% confidence.

Part 1: The Strategic Landscape

The "Chiral Bottleneck"

In early-stage drug discovery, compounds often exist as oils or amorphous solids. Traditional reliance on X-ray crystallography creates a "crystallization bottleneck," where weeks are lost attempting to grow suitable single crystals.

  • Regulatory Driver: The FDA requires explicit stereochemical identification.[2] "Inferred" configuration based on synthetic pathways is no longer sufficient for New Drug Applications (NDAs).

  • The Modern Solution: VCD (Vibrational Circular Dichroism) measures the differential absorption of left- and right-circularly polarized infrared light.[1] Because it probes the intrinsic chirality of the molecular skeleton in solution, it bypasses the need for crystals entirely.[3][4]

Part 2: Comparative Technical Analysis

The following analysis contrasts the performance of the VCD-DFT workflow against the two primary alternatives.

Table 1: Methodological Performance Matrix
FeatureVCD + DFT (The Solution) X-Ray Crystallography NMR (Mosher's Method)
Sample State Solution (Liquid/Oil/Solid)Single Crystal Required Solution
Sample Integrity Non-Destructive Non-DestructiveDestructive (Chemical Derivatization)
Time to Result 12–48 Hours (Scan + Compute)Days to Months (Crystal growth)24–48 Hours (Synthesis + NMR)
Mass Required 2–5 mg (Recoverable)<1 mg (If crystal exists)5–10 mg (Consumed)
Structural Scope Universal (needs IR active modes)Limited by crystallinityLimited by functional groups (needs -OH, -NH2)
Bias Risk Low (Ab initio validation)Low (Direct observation)Medium (Kinetic resolution/impurity risks)
Deep Dive: Why VCD Outperforms in Solution
  • Versus X-Ray: X-ray fails when the "anomalous dispersion" (Bijvoet difference) is too weak (common in light-atom organic molecules) or when the sample refuses to crystallize. VCD works on the bulk solution, providing an average snapshot of the conformers actually present in the biological medium.

  • Versus NMR (Mosher): Mosher's method requires reacting the sample with a chiral auxiliary. This introduces wet chemistry variables: incomplete reactions, kinetic resolution, or racemization during synthesis. VCD is a "shoot-and-compute" physics-based approach with zero chemical alteration.

Part 3: The Self-Validating Protocol (VCD + DFT)

To ensure Scientific Integrity , the VCD workflow is designed as a self-validating system. We do not merely look for a "match." We follow a rigorous causality chain: Conformation


 Frequency 

Chiral Signature.
Experimental & Computational Workflow

Step 1: FTIR Validation (The Structural Check) Before analyzing chirality, the unpolarized FTIR spectrum of the sample is measured.

  • Validation: The calculated IR spectrum (from DFT) must match the experimental FTIR spectrum. If the vibrational bands (carbonyls, amides, C-H stretches) do not align, the assumed chemical structure or conformational model is incorrect. Stop here if they don't match.

Step 2: VCD Data Acquisition

  • Concentration: ~50 mg/mL in CDCl₃ or DMSO-d₆.

  • Pathlength: 100 µm (BaF₂ or CaF₂ cells).

  • Scan Time: 1–4 hours to achieve Signal-to-Noise (S/N) > 10.

  • Artifact Control: Rotate cell to eliminate birefringence artifacts.

Step 3: Computational Modeling (The "Digital Twin")

  • Conformational Search: Use Molecular Mechanics (MMFF94) to find all low-energy conformers.

  • Geometry Optimization: Re-optimize conformers using Density Functional Theory (DFT).

    • Standard: B3LYP/6-31G(d) or B3LYP/TZ2P.

    • Solvation: Apply PCM (Polarizable Continuum Model) to mimic the solvent.

  • Frequency Calculation: Calculate vibrational frequencies and Rotational Strengths (

    
    ).
    

Step 4: Boltzmann Weighting & Assignment The final theoretical spectrum is a weighted average of all conformers based on their Boltzmann populations.

  • The Assignment: Compare the sign (+/-) of key bands in the Experimental VCD vs. Calculated VCD.

  • Rule: If the signs align, the AC is assigned.[5] If they are exact opposites, the sample is the enantiomer of the model.

Visualization: The VCD-DFT Integrated Workflow

VCD_Workflow Start Unknown Chiral Sample Exp_IR Step 1: Measure FTIR (Structural Check) Start->Exp_IR Comp_Search Conformational Search (MMFF/Monte Carlo) Start->Comp_Search Exp_VCD Step 2: Measure VCD (Stereo Check) Exp_IR->Exp_VCD Compare_IR Compare Exp IR vs Calc IR Exp_IR->Compare_IR Data Compare_VCD Compare Exp VCD vs Calc VCD Exp_VCD->Compare_VCD Data DFT_Opt DFT Optimization (B3LYP/6-31G*) Comp_Search->DFT_Opt Freq_Calc Frequency & VCD Calc (Rotational Strengths) DFT_Opt->Freq_Calc Boltz Boltzmann Weighting Freq_Calc->Boltz Boltz->Compare_IR Compare_IR->Compare_VCD Match Fail_Struct STOP: Incorrect Structure or Conformer Missing Compare_IR->Fail_Struct Mismatch Compare_VCD->Fail_Struct Ambiguous Assign Assign Absolute Configuration (>99% Confidence) Compare_VCD->Assign Sign Agreement

Caption: The self-validating VCD workflow. Note that IR agreement is a mandatory gatekeeper before VCD signs are evaluated, preventing false positives.

Part 4: Decision Logic for Researchers

When should you deploy VCD over X-ray or NMR? Use the following logic to optimize resource allocation in drug development pipelines.

Visualization: Method Selection Decision Tree

Decision_Tree Start Start: Determine AC Crystal Is Single Crystal Available? Start->Crystal Heavy Contains Heavy Atom (>Si)? Crystal->Heavy Yes Deriv Can it be derivatized? (-OH, -NH2 present) Crystal->Deriv No (Oil/Amorphous) XRay Use X-Ray Crystallography (Gold Standard) Heavy->XRay Yes VCD Use VCD + DFT (Best for Solution/Oils) Heavy->VCD No (Light Atom Issue) Rigid Is molecule rigid or semi-rigid? Deriv->Rigid No NMR Use NMR (Mosher) (If VCD fails) Deriv->NMR Yes Rigid->VCD Yes Rigid->NMR No (Too Flexible for DFT)

Caption: Strategic decision matrix for Absolute Configuration. VCD is the primary choice for non-crystalline samples, especially when derivatization is undesirable.

References

  • FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[6][7][8][9] Chirality, 4(5), 338-340.[6] [Link] (Guidance Repository)

  • Freedman, T. B., et al. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[10][11] Chirality, 15(9), 743-758.[10] [Link]

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy. Chirality, 12(4), 172-179. [Link]

  • Nafie, L. A. (2011). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (Foundational Text) [Link]

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (2-Amino-5-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 195190-88-6 | Formula: C₁₃H₁₉NO | State: Solid (Crystalline)

Executive Summary: Immediate Action Required

WARNING: (2-Amino-5-phenylcyclohexyl)methanol is a bioactive amine intermediate with significant environmental toxicity potential (WGK 3).

  • Strict Prohibition: Under NO circumstances should this compound be discharged into municipal sewer systems, sinks, or storm drains.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[1] Treat as a potential pharmacological agent; assume unknown systemic toxicity.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical state. This compound is typically a chiral building block used in the synthesis of analgesics (e.g., tramadol analogs).

ParameterSpecificationOperational Implication
Physical State White to off-white solidDust generation is the primary exposure vector during disposal.
Combustibility Storage Class 11 (Combustible Solids)Keep away from open flames and strong oxidizers.
Reactivity Primary Amine / Primary AlcoholIncompatible with strong acids (exothermic), acid chlorides, anhydrides, and strong oxidizing agents.
Eco-Toxicity WGK 3 (Severe Hazard to Waters)Any spill reaching soil or water requires immediate environmental remediation.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards for organic laboratory chemicals.

Phase 1: Waste Segregation & Characterization

Do not mix this waste with general organic solvents unless explicitly approved by your waste contractor.

  • Stream A: Solid Waste (Pure Compound/Spill Debris)

    • Collect pure substance, contaminated weighing boats, gloves, and paper towels.

    • Action: Place in a dedicated wide-mouth jar labeled "Hazardous Waste: Solid Toxic Organics."

  • Stream B: Liquid Waste (Solutions/Mother Liquors)

    • If the compound is dissolved in solvents (e.g., Methanol, DCM), segregate based on the solvent's hazard class (Halogenated vs. Non-Halogenated).

    • Action: Ensure the pH is >7. If acidic, the amine will form salts; this does not change the disposal route but alters solubility.

Phase 2: Containerization
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? Amines can degrade certain low-grade plastics over time; HDPE provides chemical resistance and impact durability.

  • Headspace: Leave at least 10% headspace in liquid containers to prevent over-pressurization from thermal expansion.

  • Sealing: Parafilm is insufficient. Use screw caps with Teflon (PTFE) liners to prevent vapor leaks.

Phase 3: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste.

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "Amine intermediate."

  • Hazard Checkboxes: Mark "Irritant," "Toxic," and "Environmental Hazard."

Phase 4: Final Disposal
  • Method: Incineration with Flue Gas Cleaning.

  • Justification: The nitrogen content requires controlled combustion to prevent NOx release; the phenyl ring requires high temperatures (>1000°C) for complete destruction.

Emergency Spill Response Workflow

PPE Required: Nitrile gloves (double-layered recommended), safety goggles, lab coat, and N95/P100 particulate respirator if dust is visible.

Workflow Visualization

The following diagram outlines the critical decision path for responding to a spill of this compound.

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid (Powder/Crystals) Assess->Solid Liquid Liquid Solution Assess->Liquid Isolate Isolate Area Turn off fans/HVAC if dusty Solid->Isolate CleanSolid Wet Wipe / HEPA Vacuum (Do NOT Dry Sweep) Isolate->CleanSolid Prevent Dust Bagging Double Bag Waste Label as Hazardous CleanSolid->Bagging Contain Dyke with Absorbent Pillows Liquid->Contain Absorb Absorb with Vermiculite/Sand (Avoid combustible absorbents) Contain->Absorb Absorb->Bagging Decon Clean Surface with Dilute Acetic Acid then Water Bagging->Decon Report Report to EHS Officer Decon->Report

Figure 1: Decision logic for immediate spill containment and cleanup.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly P-listed or U-listed, this compound must be characterized. If it exhibits toxicity characteristics (TC) or is mixed with listed solvents, it becomes a characteristic waste. Always default to "Hazardous Waste - Toxic" absent specific testing [1].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]

  • European Commission. (2014). Commission Decision of 18 December 2014 amending Decision 2000/532/EC on the list of waste pursuant to Directive 2008/98/EC. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.